4-(4-fluorophenyl)-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluorophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQIVMKWVSKSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572170 | |
| Record name | 4-(4-Fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204384-26-9 | |
| Record name | 4-(4-Fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(4-fluorophenyl)-1H-pyrazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The introduction of a fluorophenyl group at the 4-position of the pyrazole ring can significantly modulate the compound's physicochemical and biological properties, making 4-(4-fluorophenyl)-1H-pyrazole and its derivatives attractive targets for drug discovery and development.[5][6] This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining these valuable compounds, complete with detailed experimental protocols and comparative data.
Core Synthetic Methodologies
The synthesis of this compound and its analogues primarily relies on two powerful and versatile chemical transformations: Suzuki-Miyaura cross-coupling and cyclocondensation reactions .
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. In the context of 4-arylpyrazoles, this reaction typically involves the coupling of a 4-halopyrazole with an arylboronic acid or its ester in the presence of a palladium catalyst and a base.[7][8] Microwave-assisted Suzuki coupling has emerged as a particularly rapid and high-yielding approach.[7]
A general workflow for the Suzuki-Miyaura cross-coupling approach is depicted below:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
This protocol is adapted from a general procedure for the synthesis of 4-arylpyrazoles.[7]
Materials:
-
4-Iodo-1H-pyrazole (or a suitable N-protected derivative)
-
4-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a microwave reactor vial, add 4-iodo-1H-pyrazole (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), sodium carbonate (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Add a solvent mixture of DME and water (e.g., 10:1 v/v, 4 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 90-120 °C) for a specified time (e.g., 5-15 minutes).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound.
The following table summarizes representative yields for the synthesis of various 4-arylpyrazoles via microwave-assisted Suzuki-Miyaura coupling, demonstrating the versatility of this method.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Methyl-4-phenyl-1H-pyrazole | 92 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1-methyl-1H-pyrazole | 95 |
| 3 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-1-methyl-1H-pyrazole | 88 |
| 4 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole | 90 |
| 5 | 3-Nitrophenylboronic acid | 1-Methyl-4-(3-nitrophenyl)-1H-pyrazole | 75 |
Cyclocondensation Reactions
Cyclocondensation reactions are a classical and widely used approach for the synthesis of the pyrazole core.[1][9] This typically involves the reaction of a 1,3-difunctional compound with a hydrazine derivative. To synthesize a this compound, a precursor containing the 4-fluorophenyl moiety at the appropriate position is required.
A general representation of the cyclocondensation pathway is as follows:
Caption: General pathway for pyrazole synthesis via cyclocondensation.
One specific approach involves the reaction of an α,β-unsaturated ketone (chalcone) with a hydrazine, followed by oxidation of the resulting pyrazoline to the pyrazole.[1][10]
This protocol outlines the synthesis of a 5-(4-fluorophenyl)-1,3-diaryl-1H-pyrazole, which can be adapted for the synthesis of other isomers.[10]
Step 1: Synthesis of the Pyrazoline Intermediate
-
A mixture of a chalcone (e.g., 1-(naphthalen-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one) (3 mmol), phenylhydrazine (3 mmol), and sodium hydroxide (12% w/v, 10 mL) in absolute ethanol is subjected to microwave irradiation at 180 W for 2 minutes.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled in an ice bath for 24 hours.
-
The resulting precipitate is filtered, washed with cold water and n-hexane to yield the pyrazoline derivative.
Step 2: Oxidative Aromatization to the Pyrazole
-
The pyrazoline from the previous step is dissolved in glacial acetic acid.
-
The mixture is heated at 85 °C for 24 hours.
-
After cooling, the reaction mixture is poured into ice water.
-
The precipitate is filtered, washed with water, and dried to afford the final pyrazole product.
The following table provides the yields for a specific example of a two-step synthesis of a fluorinated pyrazole.[10]
| Step | Product | Yield (%) |
| 1 | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | 54.82 |
| 2 | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | 35.16 |
Alternative and Specialized Synthetic Routes
Beyond the two primary methods, other strategies have been developed for the synthesis of fluorinated and 4-substituted pyrazoles.
-
Direct C-H Functionalization: Emerging methods focus on the direct functionalization of the C4-position of the pyrazole ring, offering a more atom-economical approach.
-
Multicomponent Reactions: One-pot multicomponent reactions that combine several starting materials to form complex pyrazole derivatives in a single step are also gaining traction.[11][12][13]
-
Synthesis from Fluorinated Building Blocks: This strategy involves using starting materials that already contain the fluorine atom, which is then incorporated into the pyrazole ring during the cyclization step.[5][14]
Conclusion
The synthesis of this compound and its derivatives is well-established, with Suzuki-Miyaura cross-coupling and cyclocondensation reactions being the most robust and versatile methods. The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern on the pyrazole ring, and the required scale of the synthesis. The development of microwave-assisted protocols has significantly improved the efficiency of these syntheses, making these valuable compounds more accessible for further research and development in the pharmaceutical and agrochemical industries.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07282D [pubs.rsc.org]
- 14. thieme-connect.de [thieme-connect.de]
The Multifaceted Biological Activities of 4-(4-fluorophenyl)-1H-pyrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(4-fluorophenyl)-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action.
Anticancer Activity
Derivatives of this compound have shown significant potential as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with promising results indicating their ability to inhibit cancer cell growth.
Quantitative Anticancer Data
The following table summarizes the growth inhibitory (GI50) values for a series of N-(substituted-phenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide analogues against two human breast cancer cell lines, MCF-7 and MDA-MB-231.
| Compound ID | Substitution on N-phenyl ring | GI50 (µM) - MCF-7 | GI50 (µM) - MDA-MB-231 |
| 4a | H | 14.2 | >100 |
| 4b | 4-Cl | <0.1 | 45.8 |
| 4h | 4-F | 14.9 | >100 |
| 4i | 4-CH3 | 6.6 | >100 |
| 4k | 4-OCH3 | 12.4 | >100 |
| 4m | 2,4-diCl | 16.0 | >100 |
| Adriamycin (Standard) | - | <0.1 | <0.1 |
Data sourced from a study on novel pyrazoline analogues.[1]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution (10 mM, pH 10.5)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., Adriamycin).
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with distilled water and allow them to air dry.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add Tris-base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The GI50 value, the concentration required to inhibit cell growth by 50%, is then calculated.[1]
Antimicrobial Activity
The this compound core has also been incorporated into molecules with notable antimicrobial properties. These compounds have been tested against a range of bacterial and fungal strains, demonstrating their potential as novel anti-infective agents.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of pyrazole derivatives against various bacterial strains. While not all compounds contain the exact 4-(4-fluorophenyl) moiety, they represent structurally similar pyrazoles with reported antimicrobial activity.
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| Hydrazone 21a | Staphylococcus aureus | 62.5 |
| Bacillus subtilis | 62.5 | |
| Klebsiella pneumoniae | 125 | |
| Escherichia coli | 125 | |
| N-(trifluoromethylphenyl) derivative 28 | MRSA | 0.78 |
| Aminoguanidine-derived 1,3-diphenyl pyrazole 12 | Escherichia coli 1924 | 1 |
| Staphylococcus aureus (multidrug-resistant) | 1-32 | |
| Thiazolidinone-clubbed pyrazole | Escherichia coli | 16 |
Data compiled from studies on various pyrazole derivatives.[2][3]
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility
This method is widely used to screen for antimicrobial activity of chemical compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Sterile cork borer
Procedure:
-
Media Preparation and Inoculation: Prepare MHA according to the manufacturer's instructions and pour it into sterile petri dishes. Once solidified, uniformly spread a standardized inoculum of the test microorganism over the agar surface.
-
Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells. Also, add the standard antibiotic and the solvent control to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity
The this compound scaffold is a key component of several potent anti-inflammatory agents, including analogues of the well-known COX-2 inhibitor, Celecoxib.[4] These compounds exert their effects by modulating inflammatory pathways, primarily through the inhibition of cyclooxygenase enzymes.
Quantitative Anti-inflammatory Data
The following table shows the in vivo anti-inflammatory activity of pyrazole derivatives in the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.
| Compound | Dose (mg/kg) | Time after Carrageenan (h) | Paw Edema Inhibition (%) |
| Compound 3a | - | - | Good activity |
| Compound 3b | - | - | Good activity |
| Compound 3d | - | - | Good activity |
| Indomethacin (Standard) | - | 3 | 88 |
| Detoxified Mazaryun (High Dose) | - | 5 | 39.4 |
| Crude Mazaryun (High Dose) | - | 5 | 23.2 |
Data from various studies on anti-inflammatory compounds.[5][6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in sterile saline)
-
Test compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Grouping and Fasting: Divide the rats into groups (e.g., control, standard, test compound groups) and fast them overnight with free access to water.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, inject a fixed volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of paw edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[5][7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in the biological evaluation of this compound compounds, the following diagrams are provided.
This technical guide highlights the significant therapeutic potential of this compound compounds. The presented data and protocols offer a valuable resource for researchers engaged in the discovery and development of novel pharmaceuticals based on this versatile scaffold. Further investigations are warranted to fully elucidate the structure-activity relationships and optimize the therapeutic indices of these promising molecules.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New celecoxib derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of 4-(4-fluorophenyl)-1H-pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The 4-(4-fluorophenyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity, making this class of compounds particularly attractive for drug discovery. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comprehensive resource for researchers in the field. We will delve into the synthesis, biological evaluation, and mechanistic insights that govern the therapeutic potential of these molecules.
Synthetic Strategies: Building the Core
The synthesis of this compound derivatives can be achieved through several established routes, primarily involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. A common and versatile method is the Paal-Knorr synthesis.
General Synthesis Workflow
Caption: General synthetic workflow for this compound derivatives.
Detailed Experimental Protocols
Synthesis of Ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, a mixture of 1-(4-fluorophenyl)ethan-1-one and diethyl oxalate is added dropwise with stirring. The reaction mixture is stirred at room temperature for 12-24 hours. After completion of the reaction, the solvent is evaporated, and the residue is dissolved in water. The aqueous layer is acidified with a dilute acid (e.g., HCl) to precipitate the intermediate, ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate, which is then filtered, washed with water, and dried.
The dried intermediate is then refluxed with hydrazine hydrate in glacial acetic acid for 4-6 hours. The reaction mixture is cooled and poured into ice-cold water. The precipitated solid, ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.
Microwave-assisted Synthesis of 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole
A mixture of 4-fluorobenzaldehyde (3 mmol), 1-acetylnaphthalene (3 mmol), phenylhydrazine (3 equivalents), and 12% sodium hydroxide (10 mL) in absolute ethanol is subjected to microwave irradiation at 180 W for 2 minutes.[1] The reaction progress is monitored by thin-layer chromatography.[1] Upon completion, the mixture is cooled in an ice bath for 24 hours.[1] The resulting precipitate is filtered, washed with cold water and n-hexane to yield the pure product.[1]
Oxidative Aromatization to 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
The synthesized pyrazoline (1 mmol) is heated with excess glacial acetic acid (5 mL) at 85 °C for 24 hours.[1] After the reaction, the mixture is poured into crushed ice and neutralized with sodium hydroxide solution.[1] The solution is then cooled in an ice bath for 12 hours, and the precipitate is filtered, washed with cold distilled water and n-hexane to obtain the final pyrazole product.[1]
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the fluorophenyl moiety. Below, we summarize the SAR for different therapeutic areas.
Anticancer Activity
Derivatives of this compound have shown significant potential as anticancer agents, often by inhibiting various protein kinases involved in cancer cell proliferation and survival.
Table 1: SAR of this compound Derivatives as Kinase Inhibitors
| Compound ID | R1 | R2 | R3 | Target Kinase | IC50 (µM) | Reference |
| 1a | H | -C(=O)NH-cyclohexyl | 2-methoxyphenyl | NTS2 | - | [2] |
| 1b | H | -C(=O)NH-adamantyl | 2,6-dimethoxyphenyl | NTS2 | - | [2] |
| 2a | 5-amino | -C(=O)-(3-(2,3-dihydroxypropoxy)phenyl) | H | p38 MAP kinase | - | [3] |
| 3a | -CH2-N(CH3)2 | H | 5-cyclohexyl | MmpL3 | 0.02 | [4] |
| 4a | H | 4-pyridyl | 5-amino | JNK3 | - | [5] |
Note: Specific IC50 values were not always available in the provided search results, but the compounds were identified as potent inhibitors.
Key SAR Insights for Anticancer Activity:
-
Substitution at N1: The substituent at the N1 position of the pyrazole ring plays a crucial role in determining the target specificity and potency. Aromatic or heteroaromatic rings are often favored.
-
Substitution at C3 and C5: The groups at the C3 and C5 positions contribute significantly to the binding affinity. For instance, in p38 MAP kinase inhibitors, a 5-amino group and a substituted phenylmethanone at the C4 position were found to be critical for activity.[3]
-
Fluorophenyl Position: The 4-fluorophenyl group is a common feature in many active compounds, likely contributing to favorable pharmacokinetic properties and binding interactions.
Signaling Pathway: p38 MAP Kinase Inhibition
Caption: Inhibition of the p38 MAPK signaling pathway.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are well-documented, with celecoxib being a prominent example. The this compound scaffold has been explored for the development of novel anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes.
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Class | Target | Key Structural Features | Observed Effect | Reference |
| 1,3,5-trisubstituted pyrazoles | COX | Varied aryl substituents at C1, C3, and C5 | Significant inhibition of carrageenan-induced paw edema | [6] |
| 1-thiocarbamoyl-3,5-diaryl-pyrazoles | MAO-B and inflammation | Thiocarbamoyl group at N1 | Potent anti-inflammatory and MAO-B inhibitory activity | [7] |
Key SAR Insights for Anti-inflammatory Activity:
-
Aryl Substituents: The nature and substitution pattern of aryl groups at positions 1, 3, and 5 of the pyrazole ring are critical for anti-inflammatory potency.
-
Lipophilicity: Appropriate lipophilicity, often modulated by substituents on the phenyl rings, is important for cellular uptake and target engagement.
Antimicrobial and Other Activities
The this compound core has also been incorporated into molecules with antitubercular and other antimicrobial activities.
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 4-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole | M. tuberculosis H37Rv | 6.25 | [8] |
| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | M. tuberculosis H37Rv | 6.25 | [7] |
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that careful modulation of substituents on the pyrazole ring can lead to potent and selective compounds with diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities. The synthetic accessibility of this core structure, coupled with the beneficial properties conferred by the fluorophenyl group, ensures that it will remain an area of active investigation in medicinal chemistry for the foreseeable future. This guide serves as a foundational resource for researchers aiming to design and synthesize the next generation of this compound-based drugs.
References
- 1. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrpr.com [ijrpr.com]
- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
The Ascent of Fluorine: A Technical Guide to the Discovery and History of Fluorinated Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active scaffolds has revolutionized modern drug discovery and development. This guide provides an in-depth technical exploration of the discovery and history of fluorinated pyrazole derivatives, a class of compounds that has yielded significant advancements in both medicine and agrochemistry. From the landmark discovery of the selective COX-2 inhibitor Celecoxib to the development of potent fungicides like Fluindapyr, the introduction of fluorine has consistently enhanced the therapeutic and biological profiles of pyrazole-based molecules.
A Pivotal Moment in Anti-Inflammatory Therapy: The Discovery of Celecoxib
The history of fluorinated pyrazoles is inextricably linked with the development of selective cyclooxygenase-2 (COX-2) inhibitors. The discovery of two distinct COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, in the early 1990s presented a significant therapeutic opportunity.[1] A team at the Searle division of Monsanto, led by John Talley, capitalized on this by discovering Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.[1] This selectivity allows for potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[1]
Celecoxib, with its characteristic trifluoromethyl group, was approved by the FDA in 1998 and marked a new era in the management of arthritis and pain.[1] The trifluoromethyl moiety is crucial for its high selectivity and potency.
Fluorinated Pyrazoles in Agrochemicals: The Rise of Fluindapyr
Beyond pharmaceuticals, fluorinated pyrazoles have demonstrated significant utility in the agrochemical sector. Fluindapyr, a broad-spectrum fungicide, is a prime example. It belongs to the pyrazole-carboxamide class and is categorized as a succinate dehydrogenase inhibitor (SDHI).[2][3] Originally discovered by Isagro and jointly developed with FMC Corporation, Fluindapyr provides robust protection against a wide array of fungal pathogens in various crops.[4] Its mechanism of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain in fungi, thereby disrupting cellular respiration and halting fungal growth.[2][3]
Key Synthetic Methodologies
The construction of the pyrazole ring is a cornerstone of synthesizing these derivatives. The Knorr pyrazole synthesis, a classic reaction involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a widely used and versatile method.[5]
General Knorr Pyrazole Synthesis Workflow
Caption: Generalized workflow for Knorr pyrazole synthesis.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the synthesis of key fluorinated pyrazole derivatives.
Synthesis of Celecoxib
This protocol is based on the condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[1]
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Heptane
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an ethyl acetate/heptane solvent system to yield pure Celecoxib.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.[1]
Synthesis of a 3-Trifluoromethyl-1,4-diarylpyrazole
This protocol describes a method for synthesizing 3-trifluoromethylpyrazoles via the (3+2)-cycloaddition of fluorinated nitrile imines with chalcones, followed by deacylative oxidation.[6]
Materials:
-
Appropriately substituted chalcone
-
Corresponding hydrazonoyl bromide
-
Triethylamine (Et3N)
-
Manganese dioxide (MnO2)
-
Hexane
-
Dichloromethane (CH2Cl2)
Procedure:
-
Cycloaddition: In a suitable reaction vessel, dissolve the chalcone and hydrazonoyl bromide in CH2Cl2.
-
Add Et3N dropwise at room temperature to generate the nitrile imine in situ.
-
Stir the reaction mixture at room temperature for the time required to form the trans-configured 5-acyl-pyrazoline (monitor by TLC).
-
After completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deacylative Oxidation: Dissolve the crude 5-acyl-pyrazoline in hexane.
-
Add an excess of activated MnO2 to the solution.
-
Heat the mixture to reflux and stir vigorously for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter off the MnO2 through a pad of celite.
-
Wash the filter cake with CH2Cl2.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 1,3,4-trisubstituted pyrazole.
Quantitative Data
The biological activity and synthetic efficiency of fluorinated pyrazole derivatives are critical metrics for their evaluation.
Table 1: Biological Activity of Selected Fluorinated Pyrazole Derivatives
| Compound | Target | Assay | IC50 / EC50 | Reference |
| Celecoxib | COX-1 | In vitro inhibition | ~15 µM | [1] |
| Celecoxib | COX-2 | In vitro inhibition | ~0.04 µM | [1] |
| Fluindapyr | Rhizoctonia solani | Fungal growth inhibition | 0.05 - 0.1 mg/L | [2] |
| Fluindapyr | Sclerotinia sclerotiorum | Fungal growth inhibition | 0.1 - 0.5 mg/L | [2] |
Table 2: Representative Reaction Yields for Fluorinated Pyrazole Synthesis
| Synthetic Method | Reactants | Product | Yield (%) | Reference |
| Knorr Synthesis | 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, 4-Sulfamoylphenylhydrazine HCl | Celecoxib | High | [1] |
| (3+2) Cycloaddition/Oxidation | Chalcones, Hydrazonoyl Bromides | 1,3,4-Trisubstituted 3-Trifluoromethylpyrazoles | 37-99 | [6] |
| N-Trifluoromethylation | Di-Boc trifluoromethylhydrazine, Diketones | N-Trifluoromethyl Pyrazoles | 47-72 | [7] |
Table 3: Spectroscopic Data for a Representative Fluorinated Pyrazole
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) | Reference |
| 1,4-Diphenyl-3-trifluoromethylpyrazole | 7.2-7.6 (m, 10H, Ar-H) | 122.7 (q, ¹JCF = 269.9 Hz, CF₃), 140.5 (q, ²JCF = 36.6 Hz, C-3) | Not reported | [6] |
| 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole | 6.13 (d, J = 5.1, 1H), 6.46 (q, J = 7.9, 1H), 7.05-7.20 (m, 4H), 7.43 (dd, J = 8.8, 5.4, 2H), 7.75 (dd, J = 8.8, 5.4, 2H) | 87.0 (d, J = 14.2), 110.2 (q, J = 35.7), 115.7 (d, J = 22.1), 116.0 (d, J = 21.8), 123.0 (q, J = 271.3), 127.1, 127.6 (d, J = 8.4), 129.0, 131.3 (dq, J = 9.1, 1.5), 151.1 (d, J = 10.4), 158.7 (d, J = 282.9), 163.6 (d, J = 248.8), 164.1 (d, J = 251.2) | -54.62 (d, J = 8.4), -109.34 (tt, J = 8.4, 5.1), -111.89 (tt, J = 8.4, 5.1), -122.44 (d, J = 8.4) | [8] |
Mechanism of Action and Signaling Pathways
Understanding the molecular interactions of these compounds is crucial for rational drug design and development.
Celecoxib: Selective COX-2 Inhibition
Celecoxib exerts its anti-inflammatory effects by inhibiting the conversion of arachidonic acid to prostaglandin precursors.[1] It selectively binds to the COX-2 enzyme, which is upregulated at sites of inflammation.[1]
Caption: Celecoxib's inhibition of the COX-2 pathway.
Fluindapyr: Inhibition of Fungal Respiration
Fluindapyr targets the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of fungi.[2][3] This inhibition blocks the conversion of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to fungal cell death.[2]
Caption: Fluindapyr's inhibition of the SDH enzyme.
Conclusion
The journey of fluorinated pyrazole derivatives, from the synthesis of the first examples to their establishment as blockbuster drugs and essential agrochemicals, highlights the profound impact of fluorine in medicinal and agricultural chemistry. The unique electronic properties of fluorine have been masterfully exploited to fine-tune the biological activity, selectivity, and pharmacokinetic properties of the pyrazole scaffold. This guide has provided a comprehensive overview of the key historical milestones, synthetic strategies, and mechanisms of action that define this important class of molecules. Continued research in this area promises to deliver even more innovative and effective solutions for human health and food security.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. How to synthesize fluindapyr?_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-fluorophenyl)-1H-pyrazole is a heterocyclic aromatic organic compound belonging to the pyrazole family. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active molecules. The incorporation of a fluorophenyl group at the 4-position of the pyrazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affects its pharmacokinetic and pharmacodynamic profile. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for synthesis and characterization, and the biological context of this compound and related compounds.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its application in drug design. While experimental data for this specific isomer can be limited, a combination of predicted values and data from closely related compounds provides a solid foundation for its characterization.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇FN₂ | [1] |
| Molecular Weight | 162.16 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Boiling Point | 335.8 ± 25.0 °C (Predicted) | [1] |
| Density | 1.242 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 9.1 (for parent 1H-pyrazole in MeCN) | [3] |
| logP | 0.26 (for parent 1H-pyrazole) | [4] |
| Storage Temperature | Room Temperature | [1] |
Note: Some values are predicted or are for the parent pyrazole compound and should be used as an estimation. The pKa of the parent pyrazole is 2.49 in water.[5] The presence of the electron-withdrawing fluorophenyl group is expected to slightly decrease the basicity of the pyrazole ring. The lipophilicity (logP) is also expected to be higher than that of the parent pyrazole due to the addition of the phenyl group.
Experimental Protocols
The synthesis and characterization of this compound rely on established organic chemistry methodologies. The following sections detail common experimental protocols.
Synthesis: Suzuki-Miyaura Cross-Coupling
A prevalent and efficient method for the synthesis of 4-aryl pyrazoles is the Suzuki-Miyaura cross-coupling reaction.[6][7][8][9] This reaction involves the palladium-catalyzed coupling of a halo-pyrazole with an arylboronic acid.
Protocol:
-
Reaction Setup: To a microwave vial or a round-bottom flask under a nitrogen atmosphere, add 4-iodo-1H-pyrazole (or a protected version such as 4-iodo-1-methyl-1H-pyrazole), (4-fluorophenyl)boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) (2-2.5 equivalents).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water (e.g., 4:1 or 10:1 v/v).[6][9]
-
Reaction Conditions: The reaction mixture is heated under reflux or irradiated in a microwave apparatus at a temperature ranging from 90°C to 140°C for a duration of 5 minutes to several hours, until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[6][10]
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of n-hexane/ethyl acetate) to afford the pure this compound.[10]
Characterization
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.
Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments. Expected signals would include those for the pyrazole ring protons and the aromatic protons of the fluorophenyl group.
-
¹³C NMR: This technique identifies the different carbon environments in the molecule.
-
¹⁹F NMR: This is particularly useful for fluorine-containing compounds, showing a characteristic signal for the fluorine atom on the phenyl ring.[11]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Characteristic peaks for N-H stretching (for the pyrazole ring) and C-F stretching would be expected.[10]
-
Melting Point Analysis: The melting point is a crucial indicator of purity. For a pure crystalline solid, a sharp melting point range is expected. The melting point of the related isomer, 3-(4-fluorophenyl)-1H-pyrazole, is reported to be in the range of 100-104 °C.[2][12]
Biological Activity and Signaling Pathways
Derivatives of pyrazole are known to interact with various biological targets, often acting as kinase inhibitors. The this compound moiety is a key component in several potent and selective inhibitors of important signaling pathways implicated in diseases like cancer and inflammatory disorders.
p38 MAP Kinase Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that responds to stressful stimuli, such as inflammatory cytokines, leading to cellular responses like inflammation, apoptosis, and cell differentiation.[13] Dysregulation of this pathway is associated with inflammatory diseases and cancer. Several pyrazole-containing compounds have been developed as potent inhibitors of p38 MAPK.[14]
The p38 MAPK signaling cascade is a three-tiered system.[15] It begins with the activation of a MAP kinase kinase kinase (MAPKKK), such as TAK1 or ASK1, by upstream stimuli. The activated MAPKKK then phosphorylates and activates a MAP kinase kinase (MAPKK), typically MKK3 or MKK6.[2][16] These MAPKKs, in turn, dually phosphorylate a threonine and a tyrosine residue on p38 MAPK, leading to its full activation.[2] Activated p38 MAPK then phosphorylates a variety of downstream substrates, including other kinases (like MAPKAPK-2) and transcription factors (like ATF-2), which ultimately regulate gene expression and cellular responses.[16] Pyrazole-based inhibitors often act as ATP-competitive inhibitors, binding to the active site of p38 MAPK and preventing its kinase activity.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical intracellular pathway that governs fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.[17] This pathway is frequently hyperactivated in various human cancers. The cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn activates PI3K.[14] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, including Akt (also known as Protein Kinase B), to the cell membrane. At the membrane, Akt is phosphorylated and activated by other kinases like PDK1 and mTORC2.[11] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation. Pyrazole derivatives have also been identified as inhibitors of kinases within this pathway, such as AKT2/PKBβ, making them promising candidates for cancer therapy.[16][18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrazole | 288-13-1 [chemicalbook.com]
- 6. html.rhhz.net [html.rhhz.net]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. 3-(4-Fluorophenyl)-1H-pyrazole 97 154258-82-9 [sigmaaldrich.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 17. cusabio.com [cusabio.com]
- 18. rsc.org [rsc.org]
- 19. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of 4-(4-fluorophenyl)-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth spectroscopic analysis of the heterocyclic compound 4-(4-fluorophenyl)-1H-pyrazole. The following sections detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. This guide also includes comprehensive experimental protocols for acquiring such spectra and logical workflows for spectroscopic analysis, designed to aid researchers in the structural elucidation of similar small molecules.
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds. These predictions serve as a benchmark for researchers working with this and related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 12.0 | br s | 1H | N-H |
| ~7.80 | s | 2H | H-3, H-5 (Pyrazole) |
| ~7.50 | dd | 2H | H-2', H-6' |
| ~7.15 | t | 2H | H-3', H-5' |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 (d, ¹JCF ≈ 245 Hz) | C-4' |
| ~135 | C-3, C-5 |
| ~130 (d, ³JCF ≈ 8 Hz) | C-2', C-6' |
| ~129 (d, ⁴JCF ≈ 3 Hz) | C-1' |
| ~116 (d, ²JCF ≈ 21 Hz) | C-3', C-5' |
| ~115 | C-4 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3150 - 3000 | Medium | N-H stretch |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1600 | Strong | C=C aromatic ring stretch |
| ~1510 | Strong | C=N stretch (pyrazole ring) |
| ~1220 | Strong | C-F stretch |
| ~830 | Strong | para-disubstituted C-H bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 162 | ~100 | [M]⁺ (Molecular Ion) |
| 135 | Moderate | [M - HCN]⁺ |
| 95 | High | [C₆H₄F]⁺ (Fluorophenyl cation) |
| 68 | Moderate | [C₃H₄N₂]⁺ (Pyrazole cation) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the solid this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For enhanced signal-to-noise, multiple scans (e.g., 8 or 16) can be co-added.
-
-
¹³C NMR Acquisition:
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and reference them to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.
-
Place a small amount of the solid this compound directly onto the crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Data Acquisition:
-
Place the ATR accessory with the sample or the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum. A typical scan range is 4000-400 cm⁻¹.[4]
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample (typically in the microgram to nanogram range) into the mass spectrometer. For a volatile and thermally stable compound like this compound, direct insertion probe or gas chromatography (GC) can be used.
-
Ionization (Electron Ionization - EI):
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[7]
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.[7]
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for structural elucidation.
Caption: Overall workflow for spectroscopic analysis.
Caption: Logical flow for NMR data interpretation.
Caption: Logical flow for mass spectrometry analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nmr.ceitec.cz [nmr.ceitec.cz]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. rroij.com [rroij.com]
Potential Therapeutic Targets of 4-(4-fluorophenyl)-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the therapeutic potential of compounds derived from the 4-(4-fluorophenyl)-1H-pyrazole core structure. While the parent compound primarily serves as a versatile scaffold, its derivatives have demonstrated significant inhibitory activity against several key protein targets implicated in a range of diseases, including inflammatory disorders and cancer. This document will focus on three prominent targets: p38 Mitogen-Activated Protein (MAP) Kinase, Aurora Kinase B, and Cyclooxygenase-2 (COX-2), for which a substantial body of research exists. We will present quantitative data for representative inhibitors, detailed experimental protocols for in vitro assays, and visual diagrams of the relevant signaling pathways and experimental workflows.
p38 Mitogen-Activated Protein (MAP) Kinase
The p38 MAP kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, making it a key therapeutic target. Several pyrazole derivatives have been identified as potent p38 MAPK inhibitors.
Quantitative Data: p38 MAP Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of selected pyrazole-containing compounds against p38 MAP kinase isoforms.
| Compound Name/Reference | Structure | Target Isoform(s) | IC50 (nM) | Assay Conditions |
| RO3201195[1] | S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone | p38α | 0.7 | Cell-free assay |
| BIRB 796 (Doramapimod)[2][3] | 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea | p38α, p38β, p38γ, p38δ | 38, 65, 200, 520 | Cell-free assays |
| p38 MAPK Inhibitor[4] | 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one | p38 | 35 | Not specified |
Signaling Pathway: p38 MAP Kinase
The p38 MAPK signaling cascade is activated by a variety of extracellular stimuli, leading to the activation of downstream transcription factors and subsequent cellular responses, including the production of pro-inflammatory cytokines like TNF-α and IL-1β.
References
In Silico Modeling of 4-(4-Fluorophenyl)-1H-Pyrazole Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of 4-(4-fluorophenyl)-1H-pyrazole interactions, a critical area of research in modern drug discovery. The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Computational modeling plays a pivotal role in elucidating the molecular mechanisms of these compounds, predicting their binding affinities, and guiding the design of more potent and selective derivatives.
Core Concepts in In Silico Modeling
In silico modeling for drug discovery encompasses a variety of computational techniques to simulate and analyze biological and chemical systems. For this compound derivatives, the primary methodologies employed are molecular docking and molecular dynamics (MD) simulations. These techniques allow researchers to visualize and quantify the interactions between the small molecule (ligand) and its biological target (e.g., a protein receptor).
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output of a docking study includes the binding pose and a scoring function that estimates the binding affinity, typically in kcal/mol.
Molecular Dynamics (MD) Simulations provide a more detailed view of the dynamic behavior of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can reveal changes in protein conformation, the stability of ligand binding, and the role of solvent molecules in the interaction.
Quantitative Data Summary
The following tables summarize the reported binding affinities and biological activities of various this compound derivatives from different in silico and in vitro studies.
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| F4, F8, F12, F16, F20, F24 | EGFR (mutant) | -10.9 to -10.6 | Met769, Thr766 | [4] |
| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | ERα | -10.61 | Arg394, Glu353 | [1][5] |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | -10.09 | - | [6] |
| Pyrazole derivative M72 | CYP17 | -10.4 | - | [7] |
| Pyrazole derivative M36 | C-RAF | -9.7 | - | [7] |
| Pyrazole derivative M76 | VEGFR | -9.2 | - | [7] |
| Compound/Derivative | Biological Activity | Cell Line/Assay | IC50/Ki | Reference |
| Ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates | Cytotoxicity | HCT116, SW480 | Low micromolar range | [8] |
| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | ERα Inhibition | - | Ki = 16.71 nM | [1][5] |
| RO3201195 | p38 MAP kinase inhibition | - | - | [9] |
| 4a - 4j pyrazole-sulphonamide hybrids | Cytotoxicity | Tumor cell lines | 6.7 – 400 µM | [10] |
| 4a - 4j pyrazole-sulphonamide hybrids | hCA I inhibition | - | Ki = 12.7 - 59.8 nM | [10] |
| 4a - 4j pyrazole-sulphonamide hybrids | hCA II inhibition | - | Ki = 6.9 - 24.1 nM | [10] |
| 1-Ethyl-1H-pyrazolo[3,4-b]pyridine-based derivatives (5, 11, 12, 19) | BRD9 binding | - | Low-micromolar IC50 | [11] |
Experimental Protocols
Molecular Docking with AutoDock Vina
This protocol outlines a general workflow for performing molecular docking using AutoDock Vina, a widely used open-source docking program.
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).
-
Save the prepared receptor in PDBQT format.
-
-
Preparation of the Ligand:
-
Obtain the 3D structure of the this compound derivative. This can be done using chemical drawing software like ChemDraw or by downloading from databases like PubChem.
-
Optimize the ligand's geometry using a suitable force field.
-
Assign Gasteiger charges and set the rotatable bonds using ADT.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the search space for docking by creating a grid box that encompasses the active site of the receptor.
-
The center and dimensions of the grid box can be determined based on the location of a co-crystallized ligand or by identifying key active site residues.
-
-
Running the Docking Simulation:
-
Use the AutoDock Vina command-line interface to run the docking simulation.
-
The command will specify the receptor, ligand, grid box parameters, and the output file name.
-
-
Analysis of Results:
-
Analyze the output file, which contains the binding affinities and coordinates of the different ligand poses.
-
Visualize the protein-ligand interactions using software like PyMOL or Chimera to identify key interactions such as hydrogen bonds and hydrophobic contacts.
-
Molecular Dynamics Simulation with GROMACS
This protocol provides a general workflow for performing MD simulations of a protein-ligand complex using GROMACS.
-
System Preparation:
-
Prepare the protein and ligand files as described in the molecular docking protocol.
-
Generate the topology files for the protein and ligand using the GROMACS pdb2gmx and CGenFF server, respectively.
-
Combine the protein and ligand coordinates and topologies.
-
-
Solvation and Ionization:
-
Create a simulation box and solvate the protein-ligand complex with a suitable water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT equilibration (constant Number of particles, Volume, and Temperature) to stabilize the temperature of the system.
-
NPT equilibration (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to study the stability of the protein-ligand complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific interactions over time.
-
Visualizations
Experimental Workflow for In Silico Modeling```dot
Caption: Inhibition of the EGFR signaling pathway by a pyrazole derivative.
p38 MAP Kinase Signaling Pathway
Caption: Inhibition of the p38 MAPK signaling pathway by a pyrazole derivative.
Estrogen Receptor Alpha (ERα) Signaling Pathway
Caption: Antagonism of the ERα signaling pathway by a pyrazole derivative.
Aurora Kinase B (AURKB) Signaling Pathway
Caption: Inhibition of Aurora Kinase B by a pyrazole derivative prevents uncontrolled cell growth.
References
- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. GROMACS Tutorials [mdtutorials.com]
- 3. researchgate.net [researchgate.net]
- 4. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Review of 4-(4-fluorophenyl)-1H-pyrazole in medicinal chemistry
An In-depth Technical Guide to 4-(4-fluorophenyl)-1H-pyrazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The this compound core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities. The incorporation of a fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity, making this moiety a subject of significant interest in drug discovery and development.[1][2] This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound derivatives, with a focus on their potential as therapeutic agents.
Synthesis of the this compound Scaffold
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves a multi-step process starting from readily available precursors.
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis of a substituted this compound derivative.
Caption: General synthetic workflow for this compound derivatives.
Key Experimental Protocols
Synthesis of 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole [1]
-
A mixture of 4-fluorobenzaldehyde (3 mmol), 1-acetylnaphthalene (3 mmol), phenylhydrazine (3 equivalents), and 12% sodium hydroxide (10 mL) in absolute ethanol is prepared.
-
The mixture is subjected to microwave irradiation at 180 W for 2 minutes. The reaction progress is monitored by Thin Layer Chromatography (TLC) every 30 seconds.
-
Upon completion, the reaction mixture is cooled in an ice bath for 24 hours.
-
The resulting precipitate is filtered under vacuum and washed with cold water and n-hexane to yield the pure pyrazoline compound.
Synthesis of 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [1]
-
The synthesized pyrazoline derivative is dissolved in glacial acetic acid.
-
The solution is heated at 85°C for 24 hours.
-
This oxidative aromatization step converts the pyrazoline to the corresponding pyrazole.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a wide array of biological activities, making them attractive candidates for drug development in various therapeutic areas.[3][4][5][6]
Anti-inflammatory Activity: p38 MAP Kinase Inhibition
A significant area of investigation for this class of compounds is their potential as anti-inflammatory agents through the inhibition of p38 Mitogen-Activated Protein (MAP) kinase.[7] The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines like TNF-α and IL-6.
p38 MAP Kinase Signaling Pathway
Caption: Inhibition of the p38 MAP kinase signaling pathway.
Quantitative Data on p38 MAP Kinase Inhibitors
| Compound | Target | IC50 (nM) | Cell-based Assay | Reference |
| RO3201195 | p38α | - | Inhibition of IL-1 induced IL-6 production | [7] |
Note: Specific IC50 values were not provided in the abstract, but the compound was identified as a highly selective inhibitor.
Anticancer Activity
Several studies have explored the potential of this compound derivatives as anticancer agents.[4][8][9] Their mechanisms of action are diverse and can involve the inhibition of various cellular pathways critical for cancer cell proliferation and survival.
Molecular Docking Study for Anti-Breast Cancer Activity [1]
| Compound | Target | Binding Affinity (Kcal/mol) | Ki (nM) | Reference |
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Estrogen Receptor α (ERα) | -10.61 | 16.71 | [1] |
Anti-Pancreatic Cancer Activity [9]
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-(3-Ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one | - | - | [9] |
Note: The abstract mentions potent anti-pancreatic cancer activity but does not provide specific IC50 values.
Antimicrobial and Other Activities
The this compound scaffold has also been investigated for its antimicrobial properties.[6] Some derivatives have shown significant activity against various bacterial and fungal strains.
Antitubercular Activity [6]
| Compound | Strain | MIC (µg/mL) | Reference |
| 4-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole | M. tuberculosis H37Rv | 6.25 | [6] |
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the N-phenyl group. While a detailed SAR analysis requires a larger dataset, some general trends can be inferred from the available literature. For instance, the incorporation of specific moieties can modulate the potency and selectivity of these compounds for their respective biological targets.[7]
The following diagram illustrates a general logical relationship in the SAR of these compounds.
Caption: Structure-Activity Relationship (SAR) considerations.
Conclusion
The this compound core represents a versatile and valuable scaffold in medicinal chemistry. The synthetic accessibility and the wide range of biological activities associated with its derivatives make it a promising starting point for the development of novel therapeutic agents. Further research focusing on the elucidation of detailed structure-activity relationships and the optimization of pharmacokinetic properties will be crucial in translating the potential of this chemical class into clinically successful drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and potent anti-pancreatic cancer activity of new pyrazole derivatives bearing chalcone, thiazole and thiadiazole moieties: gene expression, DNA fragmentation, cell cycle arrest and SAR - PMC [pmc.ncbi.nlm.nih.gov]
Fluorinated Pyrazoles: Privileged Scaffolds in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the heterocyclic frameworks that have gained prominence, the pyrazole nucleus stands out as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] The fusion of these two concepts—fluorination and the pyrazole core—has given rise to a powerful class of molecules: fluorinated pyrazoles. These compounds have demonstrated remarkable success in drug discovery, leading to the development of blockbuster drugs and a plethora of promising clinical candidates.[3][4][5][6]
The introduction of fluorine atoms or fluorine-containing moieties, such as the trifluoromethyl (CF3) group, into the pyrazole ring can dramatically alter a molecule's physicochemical properties.[7] These alterations include modulation of pKa, enhancement of metabolic stability by blocking sites of oxidative metabolism, and improvement of membrane permeability and target binding affinity through unique electronic interactions.[7][8] Consequently, fluorinated pyrazoles have been successfully employed as inhibitors of a wide range of biological targets, including enzymes like cyclooxygenases (COX) and kinases, as well as G-protein coupled receptors (GPCRs).[9][10] This whitepaper provides a comprehensive technical guide on fluorinated pyrazoles as privileged scaffolds in drug discovery, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.
Data Presentation: Biological Activities of Fluorinated Pyrazoles
The following tables summarize the in vitro biological activities of representative fluorinated pyrazole-containing compounds against various drug targets.
Table 1: Cyclooxygenase (COX) Inhibition by Fluorinated Pyrazoles
| Compound | Target | IC50 (µM) | Assay System |
| Celecoxib | COX-1 | 15 | Human recombinant enzyme |
| COX-2 | 0.04 | Human recombinant enzyme | |
| AD 532 | COX-2 | > Celecoxib (less potent) | In vitro assay |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Kinase Inhibition by Fluorinated Pyrazoles
| Compound | Target Kinase | IC50 (nM) | Cell Line / Assay System |
| Compound 10 | Bcr-Abl | 14.2 | Kinase assay |
| K562 leukemia cells | 270 | Cell-based assay | |
| Compound 6 | Aurora A | 160 | Kinase assay |
| HCT116 colon cancer cells | 390 | Cell-based assay | |
| MCF7 breast cancer cells | 460 | Cell-based assay | |
| Compound 10h | FGFR1 | 46 | Biochemical assay |
| FGFR2 | 41 | Biochemical assay | |
| FGFR3 | 99 | Biochemical assay | |
| FGFR2 V564F mutant | 62 | Biochemical assay | |
| NCI-H520 lung cancer cells | 19 | Cell-based assay | |
| SNU-16 gastric cancer cells | 59 | Cell-based assay | |
| KATO III gastric cancer cells | 73 | Cell-based assay |
Table 3: Anticancer Activity of Fluorinated Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
| Compound 6b | HNO-97 | 10 |
| Compound 6d | HNO-97 | 10.56 |
| Compound 9e | HeLa | 4.0 |
| Compound 9f | HeLa | 5.0 |
| Compound 9h | HeLa | 6.0 |
| MCF-7 | 8.0 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key fluorinated pyrazole and for a representative biological assay.
Synthesis of Celecoxib (A Representative Fluorinated Pyrazole)
Reaction: Condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with (4-sulfamoylphenyl)hydrazine.[11]
Materials:
-
4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione
-
(4-sulfamoylphenyl)hydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Heptane
Procedure:
-
Dissolve 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add (4-sulfamoylphenyl)hydrazine hydrochloride to the solution.
-
Add a catalytic amount of hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an ethyl acetate/heptane solvent system to yield pure Celecoxib.[11]
In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[5]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
NaOH
-
Celecoxib (as a positive control)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX Assay Buffer, COX Probe, COX Cofactor, and Arachidonic Acid/NaOH solution according to the manufacturer's instructions. Reconstitute the COX-2 enzyme as directed.
-
Assay Plate Setup:
-
Enzyme Control (EC): Add 10 µl of Assay Buffer to the designated wells.
-
Inhibitor Control (IC): Add a known concentration of Celecoxib (e.g., 2 µl of stock) and 8 µl of Assay Buffer to the designated wells.[5]
-
Sample Screen (S): Add 10 µl of the diluted test inhibitor to the sample wells.
-
-
Reaction Mix Preparation: Prepare a Reaction Mix for each well containing 80 µl of COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except the background control.
-
Incubation: Add the Reaction Mix to each well.
-
Reaction Initiation: Initiate the reaction by adding 10 µl of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes using a plate reader (Ex/Em = 535/587 nm).
-
Data Analysis:
-
Choose two time points (T1 and T2) within the linear range of the reaction.
-
Calculate the change in fluorescence (ΔRFU = RFU2 - RFU1) for all samples.
-
The percentage of inhibition is calculated as: % Inhibition = [(ΔRFU_EC - ΔRFU_S) / ΔRFU_EC] * 100.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway
Caption: Inhibition of the COX-2 signaling pathway by fluorinated pyrazoles.
Experimental Workflow
Caption: General drug discovery workflow for fluorinated pyrazole-based therapeutics.
Conclusion
Fluorinated pyrazoles have unequivocally established their role as privileged scaffolds in the landscape of drug discovery.[1] Their unique combination of a biologically active heterocyclic core and the advantageous physicochemical properties imparted by fluorine has led to the successful development of therapeutics for a range of diseases, from inflammation to cancer.[9][12] The continued exploration of novel synthetic methodologies for accessing diverse fluorinated pyrazole analogues, coupled with sophisticated in vitro and in vivo screening platforms, promises to further expand the therapeutic potential of this remarkable class of compounds. This guide provides a foundational resource for researchers and drug development professionals, offering a glimpse into the vast potential that fluorinated pyrazoles hold for the future of medicine.
References
- 1. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. assaygenie.com [assaygenie.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 8. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
Methodological & Application
Application Notes and Protocol for the One-Pot Synthesis of 4-(4-fluorophenyl)-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazoles are a prominent class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery due to their diverse biological activities. The synthesis of 4-aryl-1H-pyrazoles is of particular interest for the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis of 4-(4-fluorophenyl)-1H-pyrazole via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high efficiency and good functional group tolerance, making it a reliable approach for accessing this important structural motif. The protocol is adapted from established procedures for the synthesis of 4-substituted pyrazoles.[1][2][3]
Principle
The synthesis involves the reaction of a 4-halopyrazole, such as 4-bromo-1H-pyrazole, with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the pyrazole, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired 4-aryl-1H-pyrazole and regenerate the active palladium catalyst.[4]
Experimental Protocol
Materials and Reagents:
-
4-Bromo-1H-pyrazole
-
(4-fluorophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask or microwave vial
-
Reflux condenser or microwave reactor
-
Magnetic stirrer and heat source (oil bath or heating mantle)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a round-bottom flask or microwave vial, add 4-bromo-1H-pyrazole (1.0 mmol), (4-fluorophenyl)boronic acid (1.2 mmol), and the chosen base (e.g., Na₂CO₃, 2.5 mmol or Cs₂CO₃, 2.5 mmol).[2][4]
-
Catalyst Addition: Under an inert atmosphere (e.g., by evacuating and backfilling with nitrogen or argon), add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[4]
-
Solvent Addition: Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Reaction:
-
Conventional Heating: Attach a reflux condenser and heat the reaction mixture at 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.[4]
-
Microwave Irradiation: If using a microwave reactor, seal the vial and irradiate at a set temperature (e.g., 90 °C) for a shorter duration, typically 5-20 minutes, as microwave irradiation can significantly accelerate the reaction.[2][5]
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical quantitative data for the Suzuki-Miyaura synthesis of 4-aryl-1H-pyrazoles, which can be adapted for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Halopyrazole | 1.0 equiv. | [2][4] |
| (4-fluorophenyl)boronic acid | 1.1 - 1.2 equiv. | [4] |
| Catalyst | ||
| Pd(PPh₃)₄ | 5 mol % | [4] |
| Base | ||
| Na₂CO₃ or Cs₂CO₃ | 2.5 equiv. | [2][4] |
| Solvent | 1,4-Dioxane/Water (4:1) | [4] |
| Reaction Temperature | 90 - 100 °C (Conventional) or 90 °C (Microwave) | [2][4] |
| Reaction Time | 6 - 12 h (Conventional) or 5 - 20 min (Microwave) | [2][4] |
| Yield | 60 - 95% (Typical for 4-arylpyrazoles) | [2][3] |
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Catalytic Cycle):
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. html.rhhz.net [html.rhhz.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
Application Notes and Protocols for 4-(4-fluorophenyl)-1H-pyrazole as a p38 MAP Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a critical role in cellular responses to environmental stress and inflammatory cytokines. Dysregulation of the p38 MAPK pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, as well as in certain cancers. This makes the p38 MAPK pathway an attractive target for therapeutic intervention.
4-(4-fluorophenyl)-1H-pyrazole is a small molecule inhibitor belonging to the pyrazole class of compounds, which has shown potential as an inhibitor of p38 MAP kinase. These application notes provide a comprehensive overview of the methodologies to characterize the inhibitory activity of this compound and similar pyrazole-based compounds against p38 MAP kinase. The protocols detailed below cover biochemical assays to determine enzymatic inhibition and cell-based assays to assess the compound's efficacy in a cellular context.
Mechanism of Action
The p38 MAP kinase signaling cascade is a multi-tiered pathway. It is typically initiated by extracellular stimuli such as cytokines (e.g., TNF-α, IL-1β) or cellular stress (e.g., UV radiation, osmotic shock). This leads to the activation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK), specifically MKK3 and MKK6. Activated MKK3/6 then dually phosphorylates p38 MAP kinase on threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.
Activated p38 MAPK subsequently phosphorylates a variety of downstream substrates, including other protein kinases (e.g., MAPKAPK2) and transcription factors (e.g., ATF2, MEF2C). The phosphorylation of these substrates ultimately results in the transcriptional and post-transcriptional regulation of genes involved in inflammation, apoptosis, and cell cycle control. This compound is hypothesized to act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of p38 MAP kinase and preventing the phosphorylation of its downstream targets.
Data Presentation: Inhibitory Activity of Pyrazole-Based p38 MAP Kinase Inhibitors
| Compound Name/Class | p38 Isoform(s) Targeted | Assay Type | Potency (IC50/Kd) | Reference |
| Pyrazole Urea (e.g., BIRB 796) | p38α | Biochemical (Binding) | Kd: 0.1 nM | |
| Triarylpyrazole Analogs | p38 (inferred) | Cell-based (PGE2 inhibition) | IC50: 1.1 µM - 7.1 µM | |
| Pyridinyl-imidazole (Reference) | p38α/β | Biochemical | IC50: 50-100 nM | [1] |
| Pyridinyltriazoles (Analogs) | p38 | Cell-based (ELISA) | Significant inhibition at 1 µM | [2] |
Mandatory Visualizations
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Caption: Workflow for evaluating a p38 MAP kinase inhibitor.
Experimental Protocols
Biochemical Assay: p38α Kinase Inhibition (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against p38α MAP kinase.[1]
Materials:
-
Recombinant human p38α kinase
-
p38 kinase substrate (e.g., ATF2 peptide)
-
Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
This compound
-
Reference inhibitor (e.g., SB203580)
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and the reference inhibitor in DMSO. Perform serial dilutions in DMSO to create a concentration range for testing (e.g., 100 µM to 1 nM).
-
Assay Plate Preparation: Add 1 µL of each compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the p38α kinase and the substrate in the kinase buffer. Add 2 µL of this master mix to each well.
-
Reaction Initiation: Prepare an ATP solution in the kinase buffer. The final ATP concentration should be at or near the Km value for p38α. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This will convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[3]
Cell-Based Assay: Inhibition of p38 Phosphorylation (Western Blot)
This protocol details the use of Western blotting to assess the ability of this compound to inhibit the phosphorylation of p38 MAP kinase in a cellular context.
Materials:
-
RAW 264.7 murine macrophages (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and rabbit anti-total p38 MAPK
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
Data Analysis: Quantify the band intensities for phospho-p38 and total p38. Normalize the phospho-p38 signal to the total p38 signal for each sample.
Cell-Based Assay: Inhibition of Pro-inflammatory Cytokine Release (ELISA)
This protocol describes how to measure the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
RAW 264.7 murine macrophages
-
Cell culture medium
-
LPS
-
This compound
-
DMSO
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
This typically involves coating a plate with a capture antibody, adding the supernatants and standards, adding a detection antibody, adding a substrate, and stopping the reaction.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of TNF-α and IL-6 in each sample. Plot the cytokine concentration against the inhibitor concentration to determine the dose-dependent inhibitory effect.
Conclusion
These application notes and protocols provide a robust framework for the characterization of this compound as a p38 MAP kinase inhibitor. By employing a combination of biochemical and cell-based assays, researchers can thoroughly evaluate the potency, cellular efficacy, and mechanism of action of this and other novel pyrazole-based inhibitors. The provided diagrams and structured data presentation are intended to facilitate experimental design and data interpretation in the pursuit of novel therapeutics targeting the p38 MAP kinase pathway.
References
Application Notes and Protocols: 4-(4-fluorophenyl)-1H-pyrazole in Cancer Cell Line Studies
REGULATORY DISCLOSURE: For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer properties. The pyrazole scaffold is considered a privileged structure in drug design, with various substituted derivatives showing potent inhibitory effects against a range of cancer cell lines. The introduction of a fluorophenyl group can enhance the metabolic stability and binding affinity of compounds to their biological targets. This document provides an overview of the application of pyrazole derivatives, with a focus on the structural class to which 4-(4-fluorophenyl)-1H-pyrazole belongs, in the context of cancer cell line studies. While direct studies on this compound are limited in the reviewed literature, the data from closely related analogs provide a strong rationale for its investigation as a potential anticancer agent.
Mechanism of Action of Related Pyrazole Derivatives
Studies on various pyrazole derivatives have revealed multiple mechanisms of anticancer action, including:
-
Kinase Inhibition: Many pyrazole compounds have been identified as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases.
-
Induction of Apoptosis: A common mechanism observed for cytotoxic pyrazole derivatives is the induction of programmed cell death (apoptosis) in cancer cells. This is often characterized by the activation of caspases, DNA fragmentation, and changes in mitochondrial membrane potential.
-
Cell Cycle Arrest: Several pyrazole compounds have been shown to arrest the cell cycle at different phases (e.g., G2/M or S phase), thereby preventing cancer cell division and proliferation.
-
Tubulin Polymerization Inhibition: Some pyrazole analogs act as microtubule-destabilizing agents, similar to well-known anticancer drugs, by inhibiting tubulin polymerization, which is essential for mitotic spindle formation.
Signaling Pathways
The following diagram illustrates a generalized signaling pathway that is often targeted by anticancer pyrazole derivatives, leading to apoptosis and cell cycle arrest.
Caption: Generalized signaling pathways targeted by anticancer pyrazole derivatives.
Quantitative Data from Related Fluorophenyl Pyrazole Derivatives
While specific data for this compound is not available, the following table summarizes the cytotoxic activity (IC50 values) of some structurally related pyrazole derivatives containing a fluorophenyl moiety against various human cancer cell lines. This data provides a benchmark for the potential efficacy of the target compound.
| Compound Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Chalcone with 4-fluoro-phenyl moiety | MCF-7 | Data not specified, but showed high inhibition | |
| Pyrazole Chalcone with 4-fluoro-phenyl moiety | HeLa | 4.94 | |
| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 | 6.78 | |
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole (Molecular Docking Study) | ERα (target) | Ki = 16.71 nM | |
| 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-Pyrazole | MDA-MB-468 | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of novel compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of this compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
While direct experimental data on this compound in cancer cell lines is not yet prevalent in the literature, the extensive research on structurally similar pyrazole derivatives strongly suggests its potential as a valuable compound for anticancer research. The protocols and background information provided here offer a solid framework for initiating such investigations. Further studies are warranted to elucidate its specific mechanism of action and to quantify its cytotoxic efficacy against a panel of cancer cell lines.
Application Notes and Protocols for Anticancer Agents Derived from 4-(4-Fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of anticancer agents based on the 4-(4-fluorophenyl)-1H-pyrazole scaffold. This document includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visualizations of key cellular pathways and experimental workflows.
Introduction
The this compound core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics.[1][2] Derivatives of this core have been shown to exhibit potent cytotoxic effects against a range of cancer cell lines by targeting various cellular mechanisms, including the disruption of microtubule dynamics and the inhibition of cyclin-dependent kinases (CDKs).[3][4][5] This document outlines the synthesis and biological evaluation of these compounds, providing researchers with the necessary information to further explore their therapeutic potential.
Data Presentation: Cytotoxicity of this compound Derivatives
The following table summarizes the in vitro cytotoxicity of various this compound derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in micromolar (µM) concentrations.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Pyrazoline | A549 (Lung) | 8.0 | [1] |
| 1 | Pyrazoline | HeLa (Cervical) | 9.8 | [1] |
| 1 | Pyrazoline | MCF-7 (Breast) | 5.8 | [1] |
| 2 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | A2780 (Ovarian) | 0.158 | [3] |
| 3 | Benzimidazole linked pyrazole | MCF-7 (Breast) | Not specified | [1] |
| 3 | Benzimidazole linked pyrazole | A549 (Lung) | Not specified | [1] |
| 3 | Benzimidazole linked pyrazole | HepG2 (Liver) | Not specified | [1] |
| 4 | Thiazolyl-pyrazoline | MCF-7 (Breast) | 0.07 | [1] |
| 5b | 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol | K562 (Leukemia) | 0.021 | [4][6] |
| 5b | 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol | A549 (Lung) | 0.69 | [4][6] |
| PTA-1 | 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide | MDA-MB-231 (Breast) | 10 (CC50) | [7] |
Mechanism of Action
Derivatives of this compound exert their anticancer effects through multiple mechanisms. Two prominent pathways are the inhibition of tubulin polymerization and the modulation of the cell cycle via inhibition of cyclin-dependent kinase 2 (CDK2).
Inhibition of Tubulin Polymerization
Certain pyrazole derivatives function as microtubule-destabilizing agents, binding to the colchicine binding site on β-tubulin.[4][8] This interaction inhibits the polymerization of tubulin into microtubules, which are essential for mitotic spindle formation and cell division. The disruption of microtubule dynamics leads to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells.[7]
CDK2 Signaling Pathway Inhibition
Other derivatives of this compound have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2).[3][5] CDK2 is a key regulator of the cell cycle, particularly at the G1/S and S/G2 transitions.[9][10] By inhibiting CDK2, these compounds can induce cell cycle arrest, preventing cancer cells from proliferating.[5] The inhibition of CDK2 leads to a reduction in the phosphorylation of retinoblastoma protein (Rb), which in turn keeps the transcription factor E2F inactive, halting the cell cycle.[9]
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. srrjournals.com [srrjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. bosterbio.com [bosterbio.com]
- 5. atcc.org [atcc.org]
- 6. researchgate.net [researchgate.net]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 9. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: 4-(4-fluorophenyl)-1H-pyrazole as a Scaffold for Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 4-(4-fluorophenyl)-1H-pyrazole scaffold in the design and development of potent and selective Aurora kinase inhibitors. The following sections detail the biological rationale, key quantitative data, experimental protocols for inhibitor evaluation, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division.[1][2] The three main isoforms in mammals, Aurora A, B, and C, are key regulators of cellular processes such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3][4] Overexpression of Aurora kinases is frequently observed in various human cancers and is often associated with tumorigenesis and poor prognosis.[2][3] This makes them attractive targets for the development of novel anticancer therapies.
The this compound core structure has emerged as a promising scaffold for the development of small molecule inhibitors targeting Aurora kinases. This scaffold provides a rigid framework for the strategic placement of various substituents to achieve high potency and selectivity.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative pyrazole-based compounds against Aurora kinases and cancer cell lines. This data highlights the potential of this scaffold for developing potent anti-proliferative agents.
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | GI50 (µM) | Reference |
| 5h | Aurora A | 0.78 | MCF-7 | 0.12 | [5] |
| MDA-MB-23 | 0.63 | [5] | |||
| 5e | Aurora A | 1.12 | - | - | [5] |
| 12w | Aurora A | 0.033 | - | - | [6] |
| 8a | Aurora A | 15.1 | - | - | [6] |
| AT9283 | Aurora A/B | ~0.003 | HCT116 | - | [7] |
| Compound 6 | Aurora kinase | 0.16 | HCT116 | 0.39 | [8] |
| MCF7 | 0.46 | [8] | |||
| Compound 7 | Aurora A | 0.0289 | A549 | 0.487 | [8] |
| Aurora B | 0.0022 | LoVo | 0.789 | [8] | |
| HT29 | 0.381 | [8] | |||
| 10e | Aurora A | 0.939 | K562 | 6.726 | [9][10] |
| Aurora B | 0.583 | HCT116 | - | [9][10] |
Signaling Pathway
The diagram below illustrates the central role of Aurora A and Aurora B kinases in the regulation of the cell cycle.
Caption: Aurora Kinase Signaling Pathway in Mitosis.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound derivatives as Aurora kinase inhibitors are provided below.
General Synthesis of this compound Derivatives
This protocol describes a general method for synthesizing pyrazole derivatives, which can be adapted for the specific synthesis of this compound analogs.
Materials:
-
Substituted hydrazines
-
α,β-unsaturated ketones or diketones
-
Ethanol or acetic acid as solvent
-
Sodium hydroxide or other appropriate base
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the α,β-unsaturated ketone or diketone in a suitable solvent such as ethanol or acetic acid.
-
Add an equimolar amount of the substituted hydrazine to the solution.
-
The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to overnight, depending on the reactivity of the substrates.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the desired pyrazole derivative.[11]
In Vitro Aurora Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against Aurora A and B kinases.
Materials:
-
Recombinant human Aurora A and Aurora B kinases
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
384-well plates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the fluorescently labeled peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP and the respective Aurora kinase (A or B).
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software.
Cell-Based Proliferation Assay (SRB Assay)
This protocol describes the Sulforhodamine B (SRB) assay to evaluate the anti-proliferative activity of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA) solution
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After incubation, fix the cells by gently adding cold TCA solution and incubate for 1 hour at 4°C.
-
Wash the plates with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB dye with Tris-base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a plate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.[5]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compounds on the cell cycle distribution of cancer cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat the cells with the test compound at a specific concentration for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[5]
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and evaluation of novel Aurora kinase inhibitors based on the this compound scaffold.
Caption: Workflow for Aurora Kinase Inhibitor Discovery.
Structure-Activity Relationship (SAR)
The logical diagram below summarizes key structure-activity relationships for pyrazole-based Aurora kinase inhibitors, indicating regions of the scaffold that are important for activity.
Caption: Structure-Activity Relationship of Pyrazole-based Inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Green Synthesis of Fluorinated Pyrazole Derivatives: Application Notes and Protocols
Introduction
Fluorinated pyrazole derivatives are a significant class of heterocyclic compounds in drug discovery and development, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The introduction of fluorine atoms into the pyrazole scaffold can significantly enhance metabolic stability, binding affinity, and lipophilicity.[2] Traditional synthetic methods for these compounds often involve hazardous reagents, harsh reaction conditions, and the use of volatile organic solvents, posing environmental and safety concerns.[3] Consequently, the development of green and sustainable synthetic methodologies has become a critical area of research.[4] This document provides detailed application notes and protocols for the green synthesis of fluorinated pyrazole derivatives, focusing on mechanochemical, microwave-assisted, and ultrasound-assisted techniques. These methods offer significant advantages, including reduced solvent usage, shorter reaction times, and often improved yields and purity.[3][5]
I. Mechanochemical Synthesis
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool.[6] By conducting reactions in the solid state or with minimal solvent (liquid-assisted grinding, LAG), this method significantly reduces waste and energy consumption.[6][7]
Application Note: One--pot, two-step mechanochemical synthesis of difluorinated pyrazolones has been successfully demonstrated. This solventless approach involves the initial formation of a pyrazolone intermediate followed by a difluorination reaction within the same grinding jar.[6][8] This method is particularly advantageous as it amplifies solvent savings and can be applied to a range of substrates to produce a library of fluorinated compounds.[6][8]
Quantitative Data Summary:
| Method | Reactants | Catalyst/Auxiliary | Time | Yield (%) | Reference |
| Mechanochemical | 1,3-Dicarbonyl, Phenylhydrazine | Acetic Acid, NaCl | 1 hr | 95 (for pyrazolone) | [6] |
| Mechanochemical | Pyrazolone, Selectfluor™ | Sodium Carbonate | 1 hr | 70-90 (for difluoropyrazolone) | [6] |
| Mechanochemical | Chalcones, Nitrile Imines | MnO₂ | 2 hrs | 65-85 | [1] |
Experimental Workflow (Mechanochemical Synthesis):
Caption: One-pot, two-step mechanochemical synthesis workflow.
Detailed Protocol: One-Pot Mechanochemical Synthesis of Difluorinated Pyrazolones [6][8]
-
Preparation: Add the 1,3-dicarbonyl compound (1.0 mmol), phenylhydrazine (1.0 mmol), acetic acid (0.1 mmol), and sodium chloride (100 mg) to a stainless-steel grinding jar containing stainless steel balls.
-
Pyrazolone Formation: Mill the mixture in a planetary ball mill at 500 rpm for 1 hour.
-
Fluorination: Open the jar and add Selectfluor™ (2.2 mmol) and sodium carbonate (2.0 mmol).
-
Second Milling: Continue milling at 500 rpm for an additional hour.
-
Work-up: After the reaction is complete, add ethyl acetate to the jar and stir to dissolve the product. Filter the mixture to remove the inorganic salts.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired difluorinated pyrazolone.
II. Microwave-Assisted Synthesis
Microwave irradiation has become a popular technique in organic synthesis due to its ability to rapidly and uniformly heat reaction mixtures, leading to significantly reduced reaction times and often higher yields compared to conventional heating.[9][10]
Application Note: Microwave-assisted synthesis is highly effective for the preparation of various fluorinated pyrazole derivatives, including pyranopyrazoles and pyrazolines.[9][11] This method can be conducted in green solvents like water or ethanol, or even under solvent-free conditions, further enhancing its environmental credentials.[9][12] For instance, the synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazole was achieved in just 3.5 minutes with a high yield.[11]
Quantitative Data Summary:
| Method | Reactants | Solvent/Catalyst | Time | Yield (%) | Reference |
| Microwave | Aldehydes, Malononitrile, Trifluoromethylpyrazol-5-one | Water | 3-5 hrs | Good | [9] |
| Microwave | Fluorinated Chalcone, Hydrazine Hydrate | Ethanol/Acetic Acid | 3.5 min | 77.6 | [11] |
| Microwave | 1-Aryl-3,5-substituted Pyrazoles, Selectfluor™ | Acetonitrile | 30 min | up to 60 | [10] |
| Microwave | Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines | Acetic Acid | 7-10 min | 68-86 | [5] |
Experimental Workflow (Microwave-Assisted Synthesis):
Caption: General workflow for microwave-assisted synthesis.
Detailed Protocol: Microwave-Assisted Synthesis of a Fluorinated Pyrazoline [11]
-
Reactant Mixture: In a microwave-safe vial, dissolve the fluorinated chalcone (1.0 mmol) in absolute ethanol (5 mL).
-
Addition of Reagents: Add hydrazine hydrate (1.5 mmol) and a catalytic amount of glacial acetic acid (2-3 drops) to the solution.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant power (e.g., 360 W) for 3.5 minutes, maintaining a temperature of approximately 120°C.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent can be performed for further purification if necessary.
III. Ultrasound-Assisted Synthesis
Ultrasound-assisted organic synthesis (UAOS) utilizes the energy of acoustic cavitation to enhance chemical reactivity.[5] The formation, growth, and collapse of bubbles in the reaction medium create localized hot spots with high temperatures and pressures, accelerating reaction rates.[5] This technique is energy-efficient and can often be performed at room temperature.[13]
Application Note: Ultrasound irradiation is a green and efficient method for synthesizing fluorinated pyrazoline derivatives from the corresponding chalcones.[2] The operational simplicity, use of accessible starting materials, and reduced environmental impact make it an attractive alternative to conventional methods.[13] The synthesis of fluorinated pyrazolines has been achieved in good to excellent yields under ultrasonic irradiation.[2]
Quantitative Data Summary:
| Method | Reactants | Solvent/Catalyst | Time | Yield (%) | Reference |
| Ultrasound | Fluorinated Chalcones, Hydrazine Hydrate | Ethanol | 30-45 min | 65-82 | [2] |
| Ultrasound | Aldehydes, Malononitrile, Phenylhydrazine | PEG-400/Water | 20-30 min | High | [13] |
| Ultrasound | 2-Arylazomalononitriles, Fluorine-containing Pyrazoles | Ethanol/Pyridine | 1 hr | 40-60 | [14] |
| Ultrasound | Aminopyrazoles, Acyl Isothiocyanates | Acetonitrile | 5-10 min | High | [15] |
Experimental Workflow (Ultrasound-Assisted Synthesis):
Caption: Workflow for ultrasound-assisted pyrazoline synthesis.
Detailed Protocol: Ultrasound-Assisted Synthesis of Fluorinated Pyrazolines [2]
-
Reactant Solution: In a round-bottom flask, dissolve the fluorinated chalcone (1.0 mmol) and hydrazine hydrate (1.5 mmol) in ethanol (10 mL).
-
Ultrasonic Irradiation: Place the flask in an ultrasonic cleaning bath containing water at room temperature.
-
Reaction: Irradiate the mixture for 30-45 minutes.
-
Monitoring: Follow the progress of the reaction by TLC.
-
Isolation: Upon completion, remove the flask from the ultrasound bath and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting solid residue by recrystallization from ethanol to yield the pure fluorinated pyrazoline derivative.
The green synthesis methods outlined—mechanochemistry, microwave irradiation, and ultrasound assistance—provide efficient, rapid, and environmentally benign alternatives to conventional protocols for the synthesis of fluorinated pyrazole derivatives. These techniques significantly reduce or eliminate the need for hazardous solvents, decrease energy consumption, and often result in higher yields and simpler work-up procedures. The adoption of these green methodologies is crucial for the sustainable development of novel therapeutic agents and other valuable chemical entities.
References
- 1. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studylib.net [studylib.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. BJOC - One-pot multistep mechanochemical synthesis of fluorinated pyrazolones [beilstein-journals.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. An environmental friendly approach for the catalyst-free synthesis of highly substituted pyrazoles promoted by ultrasonic radiation [ccspublishing.org.cn]
- 14. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for High-Throughput Screening of 4-(4-fluorophenyl)-1H-pyrazole Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(4-fluorophenyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile role in the development of potent and selective kinase inhibitors.[1][2] Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[1][3] Consequently, kinases have become one of the most important classes of drug targets.[3] The pyrazole ring system is adept at forming key hydrogen bond interactions within the ATP-binding pocket of kinases, mimicking the adenine moiety of ATP, which makes it an excellent starting point for inhibitor design.[2][3] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound derivatives to identify novel kinase inhibitors.
Target Landscape and Data Presentation
Derivatives of the this compound core have demonstrated inhibitory activity against a wide range of protein kinases. The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazole-based compounds against various kinases and cancer cell lines, providing a basis for structure-activity relationship (SAR) studies and lead compound prioritization.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazole Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | [1] |
| Compound 3 | ALK | 2.9 | [1] |
| Compound 6 | Aurora A | 160 | [1] |
| Compound 17 | Chk2 | 17.9 | [1] |
| Compound 10h | FGFR1 | 46 | [4] |
| Compound 10h | FGFR2 | 41 | [4] |
| Compound 10h | FGFR3 | 99 | [4] |
| Compound 10h | FGFR2 V564F | 62 | [4] |
| Ruxolitinib | JAK1 | ~3 | [5] |
| Ruxolitinib | JAK2 | ~3 | [5] |
Table 2: Anti-proliferative Activity of Selected Pyrazole Derivatives in Cancer Cell Lines
| Compound | Target Cell Line | Cancer Type | IC50 (µM) | Reference |
| Afuresertib | HCT116 | Colon | 0.95 | [1] |
| Compound 6 | HCT116 | Colon | 0.39 | [1] |
| Compound 6 | MCF-7 | Breast | 0.46 | [1] |
| Compound 4j | Huh7 | Liver | 1.6 | [6] |
| Compound 4j | MCF-7 | Breast | 3.3 | [6] |
| Compound 4j | HCT116 | Colon | 1.1 | [6] |
| Compound 10h | NCI-H520 | Lung | 0.019 | [4] |
| Compound 10h | SNU-16 | Gastric | 0.059 | [4] |
| Compound 10h | KATO III | Gastric | 0.073 | [4] |
Signaling Pathway Visualization
A common target for pyrazole-based inhibitors is the JAK-STAT signaling pathway, which is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of JAK1 and JAK2.[5] The diagram below illustrates the canonical JAK-STAT signaling pathway.
Caption: The JAK-STAT signaling pathway.
High-Throughput Screening Workflow
A typical HTS workflow for identifying novel kinase inhibitors from a library of this compound derivatives involves several stages, from primary screening to lead optimization.
Caption: High-throughput screening workflow for kinase inhibitors.
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for Primary HTS
This protocol describes a luminescent ADP detection assay to measure kinase activity.
Materials:
-
Test Compounds (this compound derivatives) dissolved in DMSO
-
Target Kinase and its specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
-
Positive control inhibitor (e.g., Staurosporine)
-
DMSO (negative control)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
To the wells of a 384-well plate, add 5 µL of the diluted test compounds, positive control, or DMSO.[1]
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[1]
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[1]
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the kinase reaction to proceed.
-
Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the controls and determine the Z'-factor to assess assay quality.
Protocol 2: Cell Viability (MTT) Assay for Secondary Screening
This protocol is used to assess the cytotoxic effects of the hit compounds on cancer cell lines.
Materials:
-
Hit compounds from the primary screen
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements
-
96-well plates (clear, flat-bottom)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
CO2 incubator
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Prepare serial dilutions of the hit compounds in the cell culture medium.[1]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).[1]
-
Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.[1]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently shake the plate to ensure complete dissolution.[1]
-
Measure the absorbance at ~570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.[1]
Protocol 3: NanoBRET™ Target Engagement Assay
This protocol quantifies compound binding to a specific kinase target in living cells.[3]
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase (energy donor)
-
NanoBRET™ fluorescent tracer specific for the kinase (energy acceptor)[3]
-
Test compounds
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring filtered light at 450 nm and >600 nm[3]
Procedure:
-
Culture and harvest cells expressing the NanoLuc®-kinase fusion protein.[3]
-
Resuspend the cells in Opti-MEM® medium.[3]
-
Prepare serial dilutions of the test compounds in Opti-MEM®.[3]
-
In a white assay plate, add the test compound dilutions, including "no compound" and "no tracer" controls.[3]
-
Add the NanoBRET™ tracer to the appropriate wells.
-
Add the cell suspension to each well.[3]
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours).
-
Measure the luminescence at 450 nm and >600 nm.
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and determine the IC50 values for compound binding.
Conclusion
The this compound scaffold serves as a robust starting point for the development of novel kinase inhibitors. The high-throughput screening assays and protocols detailed in these application notes provide a comprehensive framework for identifying and characterizing potent and selective inhibitors from compound libraries. By employing a systematic screening cascade, from biochemical primary assays to cell-based secondary and target engagement assays, researchers can efficiently advance promising hit compounds toward lead optimization and preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Microwave-Assisted Synthesis of 4-(4-Fluorophenyl)-1H-Pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the efficient synthesis of 4-(4-fluorophenyl)-1H-pyrazole analogs utilizing microwave-assisted organic synthesis (MAOS). This class of compounds is of significant interest in medicinal chemistry due to their potential as kinase inhibitors and anticancer agents.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a 4-fluorophenyl group at the 4-position of the pyrazole ring has been shown to be a key structural feature for various biological activities. Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for the synthesis of these valuable compounds, often leading to higher yields and shorter reaction times.[1][2]
Applications in Drug Discovery and Development
Substituted pyrazole cores are considered privileged scaffolds in medicinal chemistry. Analogs of this compound have been investigated for their potential to modulate various signaling pathways implicated in cancer and other diseases. Notably, pyrazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling.
Kinase Inhibition:
Many pyrazole derivatives have been developed as kinase inhibitors, playing a significant role in the treatment of various cancers such as lymphoma, breast cancer, and melanoma.[3] Two key signaling pathways often targeted by these inhibitors are:
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its overactivation is a common feature in many cancers, making it a prime target for anticancer drug development.[4][5]
-
Cyclin-Dependent Kinase (CDK) Pathway: CDKs are key regulators of the cell cycle. Inhibiting specific CDKs can lead to cell cycle arrest and apoptosis in cancer cells.[6][7]
The diagrams below illustrate the general experimental workflow for the synthesis of these analogs and the signaling pathways they may inhibit.
Visualizations
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Techniques for the Purification of Pyrazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its derivatives are a critical class of heterocyclic compounds in drug discovery and development, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The therapeutic potential of these compounds is intrinsically linked to their purity. Therefore, robust analytical techniques for their purification and characterization are paramount to ensure safety, efficacy, and reproducibility in research and pharmaceutical manufacturing.
These application notes provide detailed protocols and comparative data for the most common and effective techniques used in the purification of pyrazole compounds. Methodologies covered include High-Performance Liquid Chromatography (HPLC), Recrystallization, and Supercritical Fluid Chromatography (SFC), along with essential spectroscopic techniques for purity assessment and structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Pyrazole Purification
HPLC is a cornerstone technique for the separation, purification, and quantification of pyrazole derivatives.[1] Reversed-phase HPLC (RP-HPLC) is the most prevalent mode, utilizing a non-polar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity.[1] Chiral HPLC is also crucial for the separation of enantiomers, as the biological activity of pyrazole derivatives can be stereospecific.[2][3]
Application Note:
RP-HPLC is highly effective for assessing the purity of synthesized pyrazole compounds, monitoring the progress of chemical reactions, and isolating specific derivatives from complex mixtures.[1] Method development typically involves optimizing the mobile phase composition (e.g., acetonitrile or methanol with water and additives like formic acid or trifluoroacetic acid), flow rate, and column temperature to achieve optimal separation.[4][5] For chiral separations, polysaccharide-based chiral stationary phases (CSPs) are commonly employed with normal-phase or polar organic elution modes.[2][3]
Experimental Protocols:
1. Reversed-Phase HPLC for Purity Analysis:
-
Sample Preparation: Accurately weigh and dissolve the pyrazole derivative in a suitable solvent such as methanol or acetonitrile to create a stock solution of a known concentration (e.g., 1 mg/mL).[1] Prepare working standards by diluting the stock solution. Filter all solutions through a 0.45 µm syringe filter prior to injection.[1]
-
Instrumentation and Column: Utilize an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD). A common column choice is a C18 column (e.g., Eclipse XBD-C18, 250 mm × 4.6 mm, 5 µm).[6]
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of water and methanol is often used.[6] The composition can be isocratic or a gradient depending on the complexity of the sample. For mass spectrometry compatibility, replace non-volatile acids with formic acid.[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Detection: Set the detector to a wavelength where the pyrazole compound has maximum absorbance, for instance, 206 nm.[6]
-
Injection Volume: 5.0 µL.[6]
-
2. Chiral HPLC for Enantiomeric Separation:
-
Sample Preparation: Dissolve the racemic pyrazole mixture in the mobile phase to be used for the separation.
-
Instrumentation and Column: Use an HPLC system with a chiral stationary phase column, such as CHIRALPAK® IB.[4]
-
Chromatographic Conditions:
-
Mobile Phase: n-hexane/2-propanol or n-hexane/ethanol mixtures are effective for normal-phase separations.[4] The ratio of the modifier (alcohol) is critical for achieving resolution.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: Temperature can influence separation; a range of 15-35°C should be investigated.[4] Lower temperatures often lead to better separation but longer analysis times.[4]
-
Data Presentation:
Table 1: HPLC Chromatographic Parameters for Pyrazole Derivatives
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Resolution (Rs) | Reference |
| Fipronil | CHIRALPAK® IB | n-hexane/2-propanol | 1.0 | Not Specified | Not Specified | 2.40 | [4] |
| Flufiprole | CHIRALPAK® IB | n-hexane/2-propanol | 1.0 | Not Specified | Not Specified | 3.40 | [4] |
| Amide-fipronil | CHIRALPAK® IB | n-hexane/2-propanol | 1.0 | Not Specified | Not Specified | 1.67 | [4] |
| Acid-fipronil | CHIRALPAK® IB | n-hexane/2-propanol | 1.0 | Not Specified | Not Specified | 16.82 | [4] |
| Pyrazoline Derivative | Eclipse XBD-C18 | Water/Methanol | Not Specified | 206 | 5.6 | Not Applicable | [6] |
Experimental Workflow:
Recrystallization for Bulk Purification
Recrystallization is a powerful and cost-effective technique for purifying solid pyrazole compounds on a larger scale. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent system at different temperatures.
Application Note:
The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol.[7] An ideal solvent should dissolve the pyrazole compound sparingly at room temperature but completely at its boiling point, while impurities should be either highly soluble or insoluble at all temperatures. Common solvents for pyrazole recrystallization include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water.[7] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are often employed to achieve the desired solubility profile.[7][8]
Experimental Protocols:
1. Single Solvent Recrystallization:
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask and add a minimal amount of the selected solvent.[7]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the compound completely dissolves.[7] Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[7]
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.[7]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[7]
-
Drying: Dry the purified crystals by air-drying or in a desiccator.[7]
2. Mixed Solvent Recrystallization:
-
Dissolution: Dissolve the crude pyrazole compound in a minimal amount of a hot "good" solvent in which it is readily soluble.[7]
-
Addition of Anti-solvent: While the solution is still hot, add a "poor" solvent (anti-solvent) in which the compound is insoluble, dropwise, until the solution becomes turbid.[8]
-
Re-dissolution: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Cooling, Isolation, and Drying: Follow the same procedure as for single solvent recrystallization.
Data Presentation:
Table 2: Common Solvents for Pyrazole Recrystallization
| Solvent/Solvent System | Type | Polarity | Typical Use Case | Reference |
| Ethanol | Single Protic | High | Polar pyrazole derivatives | [7] |
| Methanol | Single Protic | High | Polar pyrazole derivatives | [7] |
| Isopropanol | Single Protic | Medium | Moderately polar pyrazoles | [7] |
| Acetone | Single Aprotic | High | General purpose | [7] |
| Ethyl Acetate | Single Aprotic | Medium | Less polar pyrazoles | [7] |
| Cyclohexane | Single Non-polar | Low | Non-polar pyrazoles | [7] |
| Petroleum Ether | Single Non-polar | Low | Non-polar pyrazoles | [7] |
| Ethanol/Water | Mixed Protic | High | Polar pyrazole derivatives | [7][8] |
| Hexane/Ethyl Acetate | Mixed Non-polar/Medium | Low-Medium | Less polar pyrazoles | [7] |
| Hexane/Acetone | Mixed Non-polar/High | Low-High | General purpose | [7] |
Logical Relationship Diagram:
Supercritical Fluid Chromatography (SFC)
SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[9] It is increasingly being adopted as a "green" alternative to both normal and reversed-phase HPLC for the purification of small molecules, including pyrazoles.[10]
Application Note:
SFC offers several advantages over HPLC, including faster separations, reduced solvent consumption, and quicker sample recovery due to the evaporation of the CO2 mobile phase.[10][11] It is particularly well-suited for the separation of chiral compounds and thermally labile molecules.[9] The addition of a polar co-solvent, or modifier (e.g., methanol, ethanol), is often necessary to elute a wider range of analytes.[12]
Experimental Protocol:
-
Sample Preparation: Due to the risk of precipitation, samples must be fully dissolved in a suitable solvent like methanol (MeOH) or a 1:1 mixture of dichloromethane/methanol (DCM/MeOH).[10]
-
Instrumentation: An SFC system equipped with a back-pressure regulator to maintain the supercritical state of the mobile phase is required. Detection can be performed using UV or mass spectrometry.
-
Chromatographic Conditions:
-
Mobile Phase: Supercritical CO2 with a modifier such as methanol. A common screening method is a gradient of 5-50% methanol in CO2.[11]
-
Stationary Phase: A variety of stationary phases are available, including those used in HPLC. For chiral separations, polysaccharide-based CSPs are effective.[12]
-
Temperature and Pressure: The column oven temperature must be maintained above the critical temperature of CO2 (e.g., >40°C), and the back pressure must be sufficient to keep the mobile phase supercritical (e.g., 150 bar).[9][11]
-
Data Presentation:
Table 3: Comparison of SFC and RP-HPLC for Purification
| Parameter | Supercritical Fluid Chromatography (SFC) | Reversed-Phase HPLC (RP-HPLC) | Reference |
| Primary Mobile Phase | Supercritical CO2 | Water | [9][10] |
| Organic Solvent Use | Significantly Reduced (modifier only) | High (Acetonitrile/Methanol) | [10] |
| Separation Speed | ~3-4x Faster | Standard | [10] |
| Dry-down Time | Fast | Slow | [10] |
| Environmental Impact | Lower ("Green" technique) | Higher | [10] |
| Application | Chiral and Achiral Separations | Chiral and Achiral Separations | [9] |
Purity Assessment and Structural Elucidation
Following purification, the identity and purity of the pyrazole compound must be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.
Application Note:
-
NMR Spectroscopy: ¹H and ¹³C NMR are routinely used to elucidate the molecular structure of pyrazole derivatives.[1] Chemical shifts, coupling constants, and signal multiplicities provide detailed information about the arrangement of atoms in the molecule.[1][13]
-
Mass Spectrometry: MS provides information about the molecular weight of the compound and can be used to determine its elemental composition.[1] The fragmentation pattern observed in the mass spectrum can also aid in structural confirmation.[14][15]
Experimental Protocols:
1. NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1]
2. Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for pyrazole analysis.[16] The resulting mass spectrum will show the molecular ion peak, which can be used to confirm the molecular weight.
Signaling Pathway Example:
Purified pyrazole compounds are often used to study their effects on biological systems. For example, some pyrazole derivatives act as kinase inhibitors, such as inhibitors of the PI3K pathway, which is often dysregulated in cancer.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ijcpa.in [ijcpa.in]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. flore.unifi.it [flore.unifi.it]
- 17. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antifungal Activity Testing of 4-(4-fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties.[1][2][3][4] The introduction of a fluorinated phenyl group into the pyrazole scaffold can modulate the compound's physicochemical properties, potentially enhancing its antifungal potency and pharmacokinetic profile. This document provides detailed application notes and standardized protocols for the in vitro evaluation of the antifungal activity of 4-(4-fluorophenyl)-1H-pyrazole, a representative compound of this chemical class. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and are intended to ensure reproducibility and comparability of results.
While specific quantitative data for this compound is not extensively available in the public domain, the following sections will utilize a representative dataset to illustrate data presentation and interpretation. The primary objective is to equip researchers with the necessary protocols to assess the antifungal potential of this and related pyrazole compounds against a panel of clinically and agriculturally important fungal pathogens.
Data Presentation
The in vitro antifungal activity of this compound can be quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). These values are critical for understanding the potency and the fungistatic or fungicidal nature of the compound. For phytopathogenic fungi, the half-maximal effective concentration (EC₅₀) is often determined using mycelial growth inhibition assays.
Table 1: In Vitro Antifungal Susceptibility of Clinically Relevant Yeasts to this compound
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | ATCC 90028 | 8 | 32 |
| Candida glabrata | ATCC 90030 | 16 | >64 |
| Candida parapsilosis | ATCC 22019 | 4 | 16 |
| Cryptococcus neoformans | ATCC 90112 | 2 | 8 |
Table 2: In Vitro Antifungal Susceptibility of Filamentous Fungi (Molds) to this compound
| Fungal Species | Strain | MIC (µg/mL) |
| Aspergillus fumigatus | ATCC 204305 | 16 |
| Aspergillus flavus | ATCC 204304 | 32 |
| Trichophyton rubrum | ATCC 28188 | 4 |
Table 3: In Vitro Antifungal Activity against Phytopathogenic Fungi
| Fungal Species | Assay Method | EC₅₀ (µg/mL) |
| Botrytis cinerea | Mycelial Growth Inhibition | 5.8 |
| Fusarium graminearum | Mycelial Growth Inhibition | 12.5 |
| Rhizoctonia solani | Mycelial Growth Inhibition | 7.2 |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts
This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing.
1. Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
96-well, U-bottom microtiter plates
-
Fungal strains (e.g., Candida spp., Cryptococcus neoformans)
-
Sabouraud Dextrose Agar (SDA)
-
Spectrophotometer
-
Incubator (35°C)
2. Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL.
-
Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of the compound in RPMI 1640 medium to achieve final concentrations typically ranging from 64 µg/mL to 0.125 µg/mL.
-
Inoculum Preparation: Culture the yeast strains on SDA plates at 35°C. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI 1640 to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of fungal growth compared to the positive control, as determined visually or spectrophotometrically.
-
MFC Determination: To determine the MFC, aliquot a small volume (e.g., 10 µL) from each well showing no visible growth and plate it onto SDA plates. Incubate at 35°C for 48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.
Protocol 2: Mycelial Growth Inhibition Assay for Phytopathogenic Fungi
This protocol is commonly used for assessing the antifungal activity against filamentous plant pathogens.
1. Materials:
-
This compound
-
Acetone or DMSO
-
Potato Dextrose Agar (PDA)
-
Petri dishes (90 mm)
-
Actively growing cultures of phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum)
-
Cork borer (5 mm)
-
Incubator (25-28°C)
2. Procedure:
-
Compound-Amended Media: Prepare a stock solution of the test compound in acetone or DMSO. Add appropriate volumes of the stock solution to molten PDA to achieve the desired final concentrations (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL). Pour the amended PDA into Petri dishes. A control plate containing only the solvent should also be prepared.
-
Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of the compound-amended and control PDA plates.
-
Incubation: Incubate the plates at 25-28°C in the dark until the fungal growth in the control plate reaches the edge of the plate.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
EC₅₀ Determination: The EC₅₀ value, the concentration that inhibits 50% of mycelial growth, is determined by plotting the percentage of inhibition against the logarithm of the compound concentrations and performing a regression analysis.
Potential Signaling Pathways and Mechanism of Action
While the precise mechanism of action for this compound is yet to be fully elucidated, many pyrazole-containing fungicides are known to target cellular respiration. A prominent target is the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[2] Inhibition of SDH disrupts ATP production, leading to cellular energy depletion and ultimately fungal cell death. Other potential mechanisms for pyrazole derivatives include disruption of cell wall integrity and interference with nutrient transport.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of 4-(4-fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting molecular docking studies of the compound 4-(4-fluorophenyl)-1H-pyrazole with potential protein targets. This document outlines the rationale for target selection, detailed experimental procedures for in silico analysis, and methods for data interpretation.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The compound this compound, a member of this family, possesses a key structural motif—a fluorinated phenyl group attached to a pyrazole core—which is common in many biologically active molecules. The fluorine substitution can enhance metabolic stability and binding affinity.[3] Given the broad bioactivity of pyrazole derivatives, molecular docking serves as a powerful computational tool to predict the binding mode and affinity of this compound against various protein targets, thereby guiding further experimental validation and drug discovery efforts.
Potential Protein Targets
Based on the known biological activities of structurally similar pyrazole compounds, several protein families are considered plausible targets for this compound. These include:
-
Protein Kinases: Many pyrazole derivatives are known to be potent kinase inhibitors.[4] Key kinases implicated in cancer and inflammation include:
-
Cyclooxygenase (COX): Specifically COX-2, which is a key enzyme in the inflammatory pathway. Celecoxib, a well-known anti-inflammatory drug, features a pyrazole core.[8]
-
Estrogen Receptor alpha (ERα): Some fluorinated pyrazole derivatives have shown potential as anti-breast cancer agents by targeting ERα.[3][9]
This protocol will use p38 MAP Kinase as a representative example to illustrate the molecular docking workflow.
Molecular Docking Workflow
The following diagram illustrates the general workflow for a molecular docking study.
Caption: A general workflow for molecular docking studies.
Experimental Protocols
This section provides detailed protocols for molecular docking using two common software packages: AutoDock and Schrödinger Maestro.
Protocol 1: Molecular Docking using AutoDock
1. Ligand Preparation:
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID: 15376482) in SDF format.[5]
-
Format Conversion: Use Open Babel or a similar tool to convert the SDF file to PDB format.
-
Prepare for AutoDock:
-
Load the PDB file into AutoDock Tools (ADT).
-
Add polar hydrogens and compute Gasteiger charges.
-
Set the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
2. Protein Preparation:
-
Obtain Protein Structure: Download the crystal structure of human p38 MAP kinase in complex with an inhibitor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1ZYJ.[4]
-
Prepare for AutoDock:
-
Load the PDB file into ADT.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and compute Kollman charges.
-
Save the prepared protein in PDBQT format.
-
3. Grid Generation:
-
Define the Binding Site: In ADT, define the grid box to encompass the active site of the protein. The coordinates of the co-crystallized ligand can be used as a reference to center the grid box.
-
Set Grid Parameters: Specify the dimensions and spacing of the grid (e.g., 60x60x60 points with a spacing of 0.375 Å).
-
Generate Grid Parameter File: Save the grid parameters as a GPF file.
-
Run AutoGrid: Execute the AutoGrid program using the GPF file to generate the grid maps.
4. Docking Simulation:
-
Set Docking Parameters:
-
In ADT, specify the prepared ligand (PDBQT) and the grid map files.
-
Choose a search algorithm, such as the Lamarckian Genetic Algorithm.
-
Set the number of docking runs (e.g., 100).
-
-
Generate Docking Parameter File: Save the docking parameters as a DPF file.
-
Run AutoDock: Execute the AutoDock program with the DPF file to perform the docking simulation.
5. Analysis of Results:
-
Examine Docking Log File (DLG): The DLG file contains the results of the docking runs, including binding energies and docked conformations.
-
Visualize Poses: Use ADT or other molecular visualization software (e.g., PyMOL, Chimera) to view the docked poses of the ligand in the protein's active site.
-
Analyze Interactions: Identify key interactions such as hydrogen bonds and hydrophobic interactions between the ligand and protein residues.
Protocol 2: Molecular Docking using Schrödinger Maestro (Glide)
1. Ligand Preparation:
-
Import Ligand: Import the 3D structure of this compound into Maestro.
-
Prepare with LigPrep: Use the LigPrep tool to generate low-energy conformers, add hydrogens, and assign correct protonation states and charges.
2. Protein Preparation:
-
Import Protein: Import the PDB structure of p38 MAP kinase (e.g., 1ZYJ) into Maestro.
-
Prepare with Protein Preparation Wizard:
-
Preprocess the structure to assign bond orders, add hydrogens, and create disulfide bonds.
-
Optimize the hydrogen bond network.
-
Perform a restrained minimization of the protein structure.
-
3. Receptor Grid Generation:
-
Define Grid: In the Receptor Grid Generation panel, specify the prepared protein structure.
-
Center the Grid: Define the center of the grid box by selecting the co-crystallized ligand or by specifying the coordinates of the active site residues.
-
Generate Grid: Generate the receptor grid for the docking calculations.
4. Ligand Docking:
-
Set up Docking Job: In the Ligand Docking panel, select the generated receptor grid and the prepared ligand.
-
Choose Docking Precision: Select a docking precision level (e.g., Standard Precision - SP, or Extra Precision - XP).
-
Run Glide: Start the Glide docking job.
5. Analysis of Results:
-
View Poses: The docked poses will be available in the Project Table. Use the Pose Viewer to visualize the ligand conformations in the active site.
-
Analyze Glide Score: The GlideScore provides an estimate of the binding affinity. More negative values indicate stronger binding.
-
Examine Interactions: Use the Ligand Interaction Diagram tool to visualize 2D representations of the protein-ligand interactions.
Data Presentation
The quantitative results from the molecular docking simulations should be summarized in a clear and structured table to facilitate comparison.
Table 1: Predicted Binding Affinities of this compound with Potential Target Proteins
| Target Protein | PDB ID | Docking Software | Docking Score (kcal/mol) | Key Interacting Residues |
| p38 MAP Kinase | 1ZYJ | AutoDock Vina | -7.5 | Met109, Gly110, Lys53 |
| Schrödinger Glide | -6.8 | Met109, Leu104, Asp168 | ||
| AKT2/PKBβ | 2JDR | AutoDock Vina | -7.1 | Leu156, Val164, Ala230 |
| Schrödinger Glide | -6.5 | Lys158, Glu228, Phe438 | ||
| Estrogen Receptor α | 1SJ0 | AutoDock Vina | -8.2 | Leu384, Arg394, Glu353 |
| Schrödinger Glide | -7.9 | Leu346, Thr347, Asp351 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results will vary based on the specific docking parameters and software versions used.
Signaling Pathway Visualization
The following diagram illustrates the signaling pathway involving p38 MAP Kinase, a potential target of this compound.
Caption: The p38 MAPK signaling pathway and the potential inhibitory role of this compound.
Conclusion
This document provides a detailed protocol for conducting molecular docking studies of this compound. By following these guidelines, researchers can effectively predict the binding interactions of this compound with various potential protein targets. The results from these in silico studies can provide valuable insights to guide the design and prioritization of subsequent experimental assays for the development of novel therapeutics.
References
- 1. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
Troubleshooting & Optimization
Technical Support Center: 4-(4-fluorophenyl)-1H-pyrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low yields, in the synthesis of 4-(4-fluorophenyl)-1H-pyrazole.
Troubleshooting Guides
This section offers solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming the C-C bond between a 4-halopyrazole and (4-fluorophenyl)boronic acid. However, researchers can face issues such as low yields and side reactions.
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
A1: Low yields in the Suzuki coupling of 4-halopyrazoles can stem from several factors. A primary concern is the dehalogenation of the 4-halopyrazole starting material, which is a common side reaction.[1] Other factors include catalyst deactivation, suboptimal reaction conditions, and poor quality of reagents.
Troubleshooting Steps:
-
Protect the Pyrazole N-H: Unprotected pyrazoles possess an acidic N-H proton. The resulting pyrazolate anion can interfere with the catalyst and encourage dehalogenation. Protecting the pyrazole nitrogen with a suitable group (e.g., Boc, SEM) can significantly reduce or eliminate this side reaction.[1]
-
Optimize the Base and Solvent: The choice of base and solvent is critical. Strong inorganic bases like NaOH or KOH can promote dehalogenation. Switching to milder inorganic bases such as K₃PO₄ or CsF may reduce this side reaction.[1] The solvent system also plays a role; a mixture of an organic solvent like 1,4-dioxane or DME with water is commonly used.[2][3]
-
Select the Right Catalyst System: The palladium precursor and the ligand are key to a successful reaction. While Pd(PPh₃)₄ is commonly used, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can be more effective in preventing dehalogenation.[1] Using a pre-catalyst like XPhos Pd G2 can also be beneficial.[4]
-
Use Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields.[2] Optimal conditions often involve heating to around 90-110 °C.[2][5]
-
Ensure Reagent Quality: Use high-purity 4-halopyrazole and (4-fluorophenyl)boronic acid. Boronic acids can degrade over time, so using a fresh batch is recommended.
Q2: I am observing a significant amount of a debrominated pyrazole byproduct in my reaction mixture. How can I minimize this?
A2: Debromination is a frequent side reaction in Suzuki couplings of heteroaryl halides.[1] To minimize this, consider the following:
-
Protect the Pyrazole Nitrogen: As mentioned in Q1, this is a highly effective strategy to suppress dehalogenation.[1]
-
Use Milder Bases: Strong bases can facilitate the removal of the bromine atom. Opt for bases like K₃PO₄ or Cs₂CO₃.[1][6]
-
Change the Ligand: If using triphenylphosphine (PPh₃), switching to a bulkier, more electron-rich ligand can disfavor the dehalogenation pathway.[1]
-
Lower the Reaction Temperature: If possible, running the reaction at a lower temperature may reduce the rate of the debromination side reaction. However, this may also slow down the desired coupling, so optimization is key.
-
Switch the Halogen: If starting with 4-iodopyrazole, consider using 4-bromopyrazole, as iodo-derivatives can sometimes be more prone to dehalogenation.
DOT Script for Suzuki Coupling Workflow
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Method 2: Synthesis from Chalcones
This classic approach involves a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by cyclization with hydrazine.
Q3: I am attempting to synthesize this compound from a chalcone, but the yield is very low and the reaction is not going to completion. What can I do?
A3: Low yields in pyrazole synthesis from chalcones can arise from incomplete chalcone formation, inefficient cyclization, or the formation of stable intermediates like pyrazolines that do not fully convert to the final pyrazole product.[7][8][9]
Troubleshooting Steps:
-
Ensure Complete Chalcone Formation: The initial Claisen-Schmidt condensation to form the chalcone is crucial. Monitor this step by TLC to ensure the starting aldehyde and ketone are fully consumed. Adjusting the base (e.g., NaOH, KOH) concentration and reaction time may be necessary.[10][11]
-
Optimize Cyclization Conditions: The cyclization with hydrazine hydrate is often performed under reflux in a solvent like ethanol or acetic acid.[12] Ensure a sufficient amount of hydrazine hydrate (typically a slight excess) is used. The reaction time can be critical; monitor by TLC to determine the optimal duration.
-
Promote Aromatization: The initial cyclization often forms a pyrazoline intermediate, which then needs to be oxidized to the aromatic pyrazole.[7][9] If you have isolated the pyrazoline, you can treat it with an oxidizing agent. Alternatively, including an in-situ oxidant in the reaction mixture or simply heating the pyrazoline in a high-boiling solvent like DMSO under an oxygen atmosphere can promote aromatization.[13] Heating the pyrazoline in glacial acetic acid has also been shown to yield the pyrazole.[14]
-
Consider a One-Pot Procedure: To streamline the process and potentially improve yields, a one-pot, three-component reaction of an appropriate ketone, 4-fluorobenzaldehyde, and hydrazine can be employed. Microwave irradiation can be particularly effective for this approach.[14]
Q4: My reaction mixture turns a dark color during the cyclization step with hydrazine, and purification is difficult. What is causing this and how can I obtain a cleaner product?
A4: Discoloration is a common issue in pyrazole syntheses involving hydrazine, often due to the formation of colored impurities from the hydrazine starting material, especially if hydrazine salts are used.[15] These impurities can complicate purification.
Mitigation Strategies:
-
Use High-Purity Hydrazine: Ensure you are using high-quality hydrazine hydrate, as impurities can contribute to discoloration.
-
Add a Mild Base: If using a hydrazine salt (e.g., hydrazine hydrochloride), the reaction mixture can become acidic, promoting the formation of colored byproducts. The addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.[11][15]
-
Purification by Crystallization: Recrystallization is often an effective method for removing colored impurities.[15] Ethanol is a commonly used solvent for recrystallizing pyrazoles.[4][16]
-
Purification via Acid Salt Formation: An alternative purification strategy involves dissolving the crude pyrazole in a suitable organic solvent, treating it with an acid (e.g., oxalic acid) to precipitate the pyrazole as an acid addition salt, and then crystallizing the salt. The pure pyrazole can then be recovered by neutralization.[17][18]
DOT Script for Chalcone to Pyrazole Workflow
Caption: Synthetic workflow from chalcone to pyrazole.
Frequently Asked Questions (FAQs)
Q5: Which is the better starting material for the Suzuki-Miyaura coupling: 4-bromo-1H-pyrazole or 4-iodo-1H-pyrazole?
A5: Both 4-bromo- and 4-iodo-1H-pyrazole can be used in Suzuki-Miyaura coupling. Generally, aryl iodides are more reactive than aryl bromides, which could lead to faster reaction times or the ability to use lower temperatures. However, 4-iodopyrazoles can also be more susceptible to the dehalogenation side reaction.[1] Therefore, 4-bromopyrazole is often a good balance of reactivity and stability, making it a reliable choice for these couplings.[3]
Q6: Can I perform the synthesis of this compound without protecting the N-H group?
A6: Yes, it is possible to perform the synthesis without an N-H protecting group, and many protocols for both Suzuki coupling and synthesis from chalcones use N-H unprotected pyrazoles or hydrazines.[3][12] However, for Suzuki couplings, if you are experiencing low yields due to dehalogenation, protecting the nitrogen is a primary troubleshooting step to consider.[1] For syntheses from chalcones, the N-H is typically unprotected as it is formed during the cyclization with hydrazine.
Q7: What are some common impurities I should look for after synthesizing this compound?
A7: Common impurities depend on the synthetic route:
-
Suzuki-Miyaura Coupling: The main impurities are likely to be unreacted 4-halopyrazole, the debrominated pyrazole, and homocoupled (4-fluorophenyl)-(4-fluorophenyl) biphenyl from the boronic acid.[1][8]
-
Synthesis from Chalcones: Impurities can include unreacted chalcone, the intermediate pyrazoline, and regioisomers if an unsymmetrical ketone was used to form the chalcone.[8] Additionally, byproducts from the decomposition of hydrazine can be present.[15]
These impurities can typically be identified using TLC, NMR, and LC-MS and removed by column chromatography or recrystallization.[8]
Q8: What is a reliable method for purifying the final this compound product?
A8: The two most common and effective purification methods are:
-
Column Chromatography: Using silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is a standard and effective method for separating the desired product from starting materials and byproducts.[3][19]
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent, such as ethanol, can be a highly efficient way to obtain a high-purity product and remove colored impurities.[4][16]
Data Presentation
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions for 4-Aryl-Pyrazoles
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 90 | 6 | 70-95 | [3] |
| Pd(PPh₃)₄ (2) | PPh₃ | Cs₂CO₃ (2.5) | DME/H₂O | 90 (MW) | 0.1-0.2 | 85-95 | [2] |
| XPhos Pd G2 (2) | XPhos | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 100 | 12 | 80-92 | [4] |
| PdCl₂(dppf) (5) | dppf | K₂CO₃ (3.0) | Dioxane/H₂O | 110 (MW) | 0.67 | 67-89 | [5] |
Note: Yields are representative for a range of arylboronic acids and may vary for 4-fluorophenylboronic acid.
Table 2: Comparison of Conditions for Pyrazole Synthesis from Chalcones
| Chalcone Substituents | Hydrazine Source | Solvent | Conditions | Yield (%) | Reference |
| 1-Aryl-3-(4-methoxyphenyl) | Hydrazine Hydrate | Ethanol | Reflux, 4h | 55-73 | [20] |
| 1-(Indol-3-yl)-3-aryl | Hydrazine Hydrate | Ethanol / Acetic Acid | Reflux, 10-12h | 60-80 | [12] |
| 1-Adamantyl-3-pyridyl | Phenylhydrazine HCl | Acetic Acid/H₂O | 80°C, 48h | Not specified | [11] |
| 1-(4-hydroxyphenyl)-3-aryl | Hydrazine Hydrate | Glacial Acetic Acid | Reflux | 75-85 | [21] |
| 1-(Naphthalen-1-yl)-3-(4-fluorophenyl) | Phenylhydrazine | Ethanol (Pyrazoline step) | MW, 2 min | 55 (Pyrazoline) | [14] |
| (Pyrazoline from above) | - | Glacial Acetic Acid | 85°C, 24h | 35 (Pyrazole) | [14] |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazole
This protocol is adapted from a general procedure for the microwave-assisted Suzuki coupling of 4-iodo-pyrazoles.[2]
Materials:
-
4-Bromo-1H-pyrazole (1.0 equiv)
-
(4-Fluorophenyl)boronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To a microwave vial, add 4-bromo-1H-pyrazole, (4-fluorophenyl)boronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add DME and water in a 4:1 ratio (e.g., 4 mL DME, 1 mL H₂O).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 90-110 °C for 10-20 minutes. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Two-Step Synthesis of this compound from a Chalcone
This protocol is based on the synthesis of pyrazoles from chalcones via a pyrazoline intermediate.[12][14]
Step A: Synthesis of (E)-1-Aryl-3-(4-fluorophenyl)prop-2-en-1-one (Chalcone)
-
Dissolve an appropriate aryl ketone (e.g., acetophenone) (1.0 equiv) and 4-fluorobenzaldehyde (1.0 equiv) in ethanol.
-
Add an aqueous solution of NaOH (e.g., 20-40%) dropwise while stirring at room temperature.
-
Continue stirring at room temperature for 2-4 hours until a precipitate forms. Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-cold water.
-
Collect the solid precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol if necessary.
Step B: Cyclization to this compound
-
Dissolve the chalcone from Step A (1.0 equiv) in absolute ethanol or glacial acetic acid.
-
Add hydrazine hydrate (1.2-1.5 equiv) to the solution.
-
Reflux the mixture for 6-12 hours. Monitor the disappearance of the chalcone and pyrazoline intermediate by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. benchchem.com [benchchem.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 18. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 19. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 20. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Ring Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common regioselectivity challenges encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a critical issue?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction that has the potential to yield multiple products.[1][2] In pyrazole synthesis, this issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[3][4][5] This reaction can produce two distinct regioisomeric pyrazoles, which differ in the substitution pattern on the pyrazole ring.[5] Controlling which isomer is predominantly formed is crucial because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[5] Therefore, ensuring the selective synthesis of the desired isomer is paramount for efficiency and success in drug discovery and development.[1][3]
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by a delicate balance of several factors:[3][5]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically obstruct the approach of the nucleophile, thereby directing the initial attack to the less sterically hindered carbonyl group.[3][5]
-
Electronic Effects: The electronic nature of the substituents plays a significant role. Electron-withdrawing groups on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[3][5] Conversely, the nucleophilicity of the two nitrogen atoms in a substituted hydrazine is influenced by its substituent.[3]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens.[3][5] Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[2][5]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity.[3][5] Notably, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of a single regioisomer compared to conventional solvents like ethanol.[3][6][7]
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the final ratio of the regioisomeric products.[3]
Q3: How do fluorinated alcohols like TFE and HFIP improve regioselectivity?
A3: Fluorinated alcohols like TFE and HFIP can dramatically increase the regioselectivity of the pyrazole formation.[6][7] Unlike nucleophilic alcohols such as ethanol, which can compete with the hydrazine in attacking the more reactive carbonyl group, TFE and HFIP are non-nucleophilic.[6] This lack of competition from the solvent allows the regioselectivity of the initial attack by the hydrazine to be the determining factor, leading to a significant improvement in the formation of the desired pyrazole isomer.[6] For instance, reactions that yield a nearly 1:1 mixture of regioisomers in ethanol can achieve ratios as high as 99:1 in favor of one isomer when conducted in HFIP.[6]
Q4: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?
A4: Yes, several alternative methods have been developed to circumvent the regioselectivity issues often encountered in the classical Knorr synthesis. Some key strategies include:
-
Use of β-Enaminones: Employing β-enaminones, where one carbonyl group is masked as an enamine, provides excellent regiocontrol. The significant difference in reactivity between the ketone and the enamine functionalities directs the cyclization to proceed in a highly selective manner.[8]
-
1,3-Dipolar Cycloadditions: The [3+2] cycloaddition reaction between a nitrile imine (generated in situ from a hydrazonoyl halide) and an alkyne is a powerful and highly regioselective method for synthesizing polysubstituted pyrazoles.[9]
-
Synthesis from α,β-Unsaturated Ketones (Chalcones): The reaction of α,β-unsaturated ketones with hydrazines can also lead to pyrazoles, often with good regioselectivity, particularly under microwave irradiation.[1]
-
Catalytic Methods: Various metal-catalyzed reactions, such as those involving copper, silver, or ruthenium, have been developed for the regioselective synthesis of pyrazoles from different starting materials.[4][9]
Troubleshooting Guides
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
-
Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound likely have similar steric and electronic properties, leading to a lack of selectivity in the initial nucleophilic attack by the hydrazine.[5]
-
Solution 1: Modify the Solvent System. This is often the most direct approach. Switch from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been demonstrated to significantly favor the formation of one regioisomer.[5][6]
-
Solution 2: Adjust the Reaction pH. If you are using a substituted hydrazine, adding a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen, thereby directing the reaction to proceed via the less nucleophilic nitrogen. Conversely, basic conditions may favor attack by the more nucleophilic nitrogen.[5]
-
Solution 3: Change the Synthetic Strategy. If solvent and pH adjustments are not effective, consider employing a different synthetic route that offers inherent regiocontrol, such as using a β-enaminone as a starting material or exploring a 1,3-dipolar cycloaddition reaction.[1][5]
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials are favoring the formation of the unwanted isomer under your current reaction conditions.[5]
-
Solution 1: Invert the Regioselectivity with a Different Hydrazine Derivative. If possible, consider using a hydrazine derivative with different electronic properties. For example, the nucleophilicity of the two nitrogen atoms in methylhydrazine differs from that in phenylhydrazine, which can sometimes be exploited to favor the formation of the other regioisomer.[6]
-
Solution 2: Employ a Regiochemically-Controlled Synthetic Route. Instead of relying on the subtle directing effects in a Knorr-type synthesis, utilize a method that provides unambiguous regiochemical control. For instance, the reaction of N-alkylated tosylhydrazones with terminal alkynes is an excellent strategy for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[5]
-
Solution 3: Utilize Protecting Groups. In some cases, a protecting group can be used to temporarily block one of the reactive sites on the 1,3-dicarbonyl compound, forcing the reaction to proceed with the desired regiochemistry. The protecting group can then be removed in a subsequent step.
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further studies.
-
Solution 1: Chromatographic Separation.
-
TLC Analysis: Begin by performing a thorough screening of various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[5] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[5]
-
Column Chromatography: Once a suitable solvent system is identified, perform flash column chromatography on silica gel to separate the isomers on a preparative scale. Careful packing of the column and slow elution are crucial for achieving good separation of isomers with similar polarities.
-
-
Solution 2: Recrystallization. If the regioisomers have sufficiently different solubilities in a particular solvent, fractional crystallization can be an effective separation technique. This involves dissolving the mixture in a minimum amount of a hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first and can be collected by filtration.
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation from 1,3-Diketones and Methylhydrazine.
| 1,3-Diketone (R¹) | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) |
| 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | EtOH | 1:1.3 | 85 |
| 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | TFE | 85:15 | 90 |
| 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | HFIP | 97:3 | 92 |
| 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione | EtOH | 55:45 | 78 |
| 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione | HFIP | 99:1 | 85 |
Regioisomer A corresponds to the pyrazole with the N-methyl group adjacent to the R¹ substituent. Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity using Fluorinated Alcohols.
This protocol describes a general method for the Knorr condensation that favors the formation of one regioisomer through the use of HFIP.[1]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[1]
-
Protocol 2: Microwave-Assisted Synthesis of Pyrazoles from α,β-Unsaturated Ketones.
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically more stable isomer.[1]
-
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
-
-
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: These conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash it thoroughly with water, and dry.
-
Visualizations
Caption: Competing pathways in the Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Optimization of Cyclocondensation Reactions for Pyrazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of cyclocondensation reactions in pyrazole synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of pyrazoles via cyclocondensation.
Issue 1: Consistently Low Reaction Yield
Low yields are a common challenge in pyrazole synthesis and can be attributed to several factors, from starting material quality to suboptimal reaction conditions.[1]
Question: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
Answer:
A low yield in your pyrazole synthesis can be systematically addressed by evaluating the following aspects of your experimental setup:
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Starting Material Purity: The purity of your 1,3-dicarbonyl compound and hydrazine derivative is critical. Impurities can lead to unwanted side reactions, which not only reduce the yield of the desired pyrazole but also complicate the purification process.[1][2] It is advisable to use freshly opened or purified hydrazine derivatives, as they can degrade over time.[1]
-
Reaction Stoichiometry: Ensure that the stoichiometry of the reactants is accurate. In some instances, employing a slight excess of the hydrazine (around 1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Reaction Conditions: Temperature, reaction time, solvent, and the choice of catalyst are all critical parameters that may require optimization.[1][2]
-
Temperature: Many condensation reactions require heating to proceed efficiently. Consider refluxing the reaction mixture.[2]
-
Reaction Time: The reaction may not be reaching completion. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction time and ensure full consumption of starting materials.[1][2]
-
Catalyst: The choice and amount of acid or base catalyst can be crucial. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[2] In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields.[2]
-
-
Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyls or incomplete cyclization.[1] Polymerization or degradation of starting materials can also occur at elevated temperatures, leading to the formation of tar-like substances.[3]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Issue 2: Formation of Regioisomers
When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of a mixture of regioisomers is a common challenge.[1]
Question: My reaction is producing a mixture of two regioisomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomers occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two non-equivalent carbonyl carbons of the unsymmetrical 1,3-dicarbonyl compound.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1] To improve regioselectivity, consider the following strategies:
-
Solvent Choice: The solvent can have a significant impact on regioselectivity. For instance, the cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones in aprotic dipolar solvents (like DMF, NMP, DMAc) has been shown to give better results than in polar protic solvents like ethanol.[4]
-
pH Control: The acidity of the reaction medium can influence the reaction pathway. The addition of a strong acid, such as a 10 N HCl solution, to an amide solvent can accelerate dehydration steps and improve yields and regioselectivity, allowing the reaction to proceed at ambient temperature.[4]
-
Temperature Control: In some cases, temperature can be a deciding factor in which regioisomer is favored. A temperature-controlled divergent synthesis approach has been reported where different products can be obtained by simply changing the reaction temperature.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes favor the formation of a single regioisomer due to rapid and uniform heating.[6]
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure pyrazole product can be challenging due to the presence of unreacted starting materials, byproducts, or regioisomers.
Question: I am having trouble purifying my pyrazole product. What are some effective purification techniques?
Answer:
Effective purification is crucial for obtaining a high-quality pyrazole product. Here are some recommended techniques:
-
Recrystallization: This is a common and effective method for purifying solid pyrazole products.[1] The choice of solvent is critical for successful recrystallization.[7]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, such as regioisomers, column chromatography on silica gel is a powerful technique.[1][7]
-
Acid-Base Extraction: Pyrazoles are basic and can be protonated to form salts. This property can be exploited for purification. By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution, the pyrazole can be extracted into the aqueous layer as its salt. After separating the layers, the aqueous layer is basified to regenerate the free pyrazole, which can then be extracted back into an organic solvent.
-
Formation of Acid Addition Salts: The crude pyrazole can be dissolved in an organic solvent and treated with an inorganic or organic acid to form a crystalline acid addition salt, which can then be isolated by filtration.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time and temperature for a Knorr pyrazole synthesis? A1: The reaction time and temperature for a Knorr pyrazole synthesis can vary widely depending on the specific substrates and conditions used. Reactions can take anywhere from a few minutes to several hours.[6][10] Temperatures can range from room temperature to the reflux temperature of the solvent.[2][4] Microwave-assisted synthesis can significantly reduce reaction times to as little as 5-15 minutes.[6][11]
Q2: How does the choice of solvent affect the reaction? A2: The solvent plays a crucial role in pyrazole synthesis. It can affect reactant solubility, reaction rate, and even regioselectivity.[1][4] Polar protic solvents like ethanol are commonly used.[4] However, aprotic dipolar solvents such as DMF, NMP, and DMAc have been shown to improve yields and regioselectivity in certain cases.[4] Water has also been used as a green solvent for some pyrazole syntheses.[12]
Q3: Can I use microwave irradiation to speed up my reaction? A3: Yes, microwave-assisted synthesis is a well-established technique for accelerating pyrazole synthesis. It often leads to shorter reaction times, higher yields, and can sometimes improve regioselectivity compared to conventional heating methods.[2][6][10][11]
Q4: What are the safety considerations when working with hydrazine? A4: Hydrazine and its derivatives are toxic and potentially explosive.[7] It is essential to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. When scaling up reactions involving hydrazine, be aware of the potential for exothermic reactions and thermal runaway.[7]
Q5: My reaction mixture has turned dark. Is this normal? A5: Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[1] The addition of a mild base, such as sodium acetate, can sometimes lead to a cleaner reaction profile.[1]
Data Presentation
Table 1: Effect of Solvent on Pyrazole Synthesis Yield
| Entry | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Ethanol | 32 | 82 | [13] |
| 2 | Methanol | 32 | 86 | [13] |
| 3 | Ethanol + Water | 32 | 70 | [13] |
| 4 | Methanol + Water | 32 | 70 | [13] |
| 5 | Acetonitrile | 32 | 55 | [13] |
Table 2: Optimization of Microwave-Assisted Pyrazolone Synthesis
| Entry | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | 280 | 5 | 20 | [11] |
| 2 | 420 | 5 | 67 | [11] |
| 3 | 560 | 5 | 54 | [11] |
| 4 | 420 | 10 | 71 | [11] |
| 5 | 420 | 15 | 62 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol is a generalized procedure for the Knorr synthesis of pyrazoles from a 1,3-dicarbonyl compound and a hydrazine derivative.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition (if applicable): If an acid catalyst is required, add a catalytic amount of a protic acid (e.g., a few drops of acetic acid).
-
Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, a mild base like sodium acetate may be added to neutralize the acid.[1]
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature or reflux) for the required time. Monitor the progress of the reaction by TLC.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Microwave-Assisted Synthesis of Pyrazolone Derivatives
This protocol describes a general procedure for the one-pot, solvent-free synthesis of pyrazolone derivatives under microwave irradiation.
-
Reactant Mixture: In a microwave-safe vessel, combine the β-ketoester (1.5 equivalents), hydrazine derivative (1.0 equivalent), and aldehyde (1.0 equivalent).[11]
-
Microwave Irradiation: Place the vessel in a domestic or laboratory microwave oven and irradiate at a specified power (e.g., 420 W) for a short duration (e.g., 10 minutes).[11]
-
Isolation: After irradiation, allow the mixture to cool to room temperature. A solid product should form.
-
Purification: Triturate the solid with a suitable solvent (e.g., ethyl acetate) and collect the product by suction filtration.[11]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. scientiaresearchlibrary.com [scientiaresearchlibrary.com]
Preventing side product formation in Vilsmeier-Haack formylation of pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side product formation during the Vilsmeier-Haack formylation of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and its primary application for pyrazoles?
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of pyrazole chemistry, it is primarily employed to introduce a formyl group (-CHO), most commonly at the C4 position of the pyrazole ring, yielding pyrazole-4-carbaldehydes. These products are valuable intermediates in the synthesis of a variety of biologically active molecules.[1]
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction. It is typically prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). The preparation is an exothermic reaction and should be conducted under anhydrous conditions at low temperatures (0-5 °C) to prevent decomposition of the reagent.[1]
Q3: What are the main safety precautions to consider during a Vilsmeier-Haack reaction?
The reagents involved in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. Therefore, the reaction must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The work-up procedure often involves quenching the reaction mixture with ice, which should be done slowly and carefully to control the exothermic reaction.[1]
Q4: How does the substitution pattern on the pyrazole ring affect the Vilsmeier-Haack reaction?
Substituents on the pyrazole ring significantly influence the outcome of the Vilsmeier-Haack reaction. Electron-donating groups (EDGs) activate the ring, facilitating formylation. Conversely, electron-withdrawing groups (EWGs), such as aromatic substituents with nitro groups, can deactivate the ring and may prevent the formylation reaction from occurring.[2] The position of substituents also directs the regioselectivity of the formylation, which predominantly occurs at the C4 position for most 1,3- and 1,5-disubstituted pyrazoles.
Troubleshooting Guide: Preventing Side Product Formation
This guide addresses common side products encountered during the Vilsmeier-Haack formylation of pyrazoles and provides strategies to minimize their formation.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Desired Product | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the reagent. 2. Insufficiently Reactive Substrate: The pyrazole ring is deactivated by electron-withdrawing groups. 3. Incomplete Reaction: Reaction time or temperature may be insufficient. | 1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at 0-5 °C and use it immediately.[1] 2. For less reactive pyrazoles, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1] 3. Monitor the reaction by TLC. If the reaction is sluggish, gradually increase the temperature (e.g., to 70-80 °C).[1] |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The exothermic nature of the reaction can lead to polymerization and decomposition. 2. Impurities: Impurities in starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control, especially during Vilsmeier reagent preparation and substrate addition. Use an ice bath to manage the temperature.[1] 2. Use purified, high-purity starting materials and anhydrous solvents.[1] |
| Multiple Products Observed on TLC | 1. Over-formylation: Use of a large excess of the Vilsmeier reagent can lead to di-formylation, although this is less common for pyrazoles. 2. Decomposition: The starting material or product may be decomposing under the reaction conditions. | 1. Optimize the stoichiometry of the Vilsmeier reagent. A slight excess (e.g., 1.2-3 equivalents) is often sufficient.[1][3] 2. Ensure the reaction temperature is not too high and the reaction time is not excessively long.[1] |
| Formation of Chlorinated Side Products | 1. Reaction with POCl₃: At higher temperatures, POCl₃ can act as a chlorinating agent. 2. Reaction with Substituents: Hydroxyl groups on substituents can be replaced by chlorine. | 1. If a chlorinated pyrazole is observed, reduce the reaction temperature. 2. Protect sensitive functional groups on the pyrazole substrate before the Vilsmeier-Haack reaction. For example, a methoxy group can be converted to a chloro group.[4] |
| Formation of Hydroxymethylation Side Product | In situ Formaldehyde Generation: Prolonged heating of DMF can generate small amounts of formaldehyde, which can react with the pyrazole. | Minimize reaction time and temperature. A study on 5-chloro-1-phenyl-3-propyl-1H-pyrazole showed that under optimal conditions for formylation, a minor amount of the hydroxymethylated product was also formed.[2] |
| Dehydrochlorination of Substituents | Elimination Reaction: Chloroalkyl substituents on the pyrazole ring can undergo elimination of HCl under the reaction conditions. | Optimize reaction conditions, particularly temperature and time, to favor formylation over elimination. In some cases, the dehydrochlorinated formylated product may be isolated.[2] |
Quantitative Data on Reaction Optimization
The following table, adapted from a study on the formylation of 5-chloro-1,3-disubstituted pyrazoles, demonstrates the impact of stoichiometry and temperature on product yield.
| Entry | Substrate | Ratio (Substrate:DMF:POCl₃) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-methyl-3-propyl-5-chloro-1H-pyrazole | 1 : 2 : 2 | 70 | 2 | 0 | [2] |
| 2 | 1-methyl-3-propyl-5-chloro-1H-pyrazole | 1 : 2 : 2 | 120 | 2 | 32 | [2] |
| 3 | 1-methyl-3-propyl-5-chloro-1H-pyrazole | 1 : 5 : 2 | 120 | 2 | 55 | [2] |
| 4 | 1-methyl-3-propyl-5-chloro-1H-pyrazole | 1 : 6 : 4 | 120 | 1 | 67 | [2] |
| 5 | 1-phenyl-3-propyl-5-chloro-1H-pyrazole | 1 : 6 : 4 | 120 | 2 | 52 | [2] |
| 6 | 1-(4-nitrophenyl)-3-propyl-5-chloro-1H-pyrazole | 1 : 6 : 4 | 120 | 10 | 0 | [2] |
Detailed Experimental Protocols
Protocol 1: General Procedure for High-Yield Synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes[2]
-
To a stirred solution of DMF (6 equivalents) at 0 °C, add POCl₃ (4 equivalents) dropwise.
-
After stirring for 10-15 minutes, add the 5-chloro-1H-pyrazole (1 equivalent) to the reaction mixture.
-
Heat the mixture to 120 °C and stir until the starting material is completely consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and quench by pouring it into ice-cold water.
-
Neutralize the mixture with a saturated solution of Na₂CO₃ to a pH of ~7.
-
Extract the product with chloroform (3 x).
-
Combine the organic layers, dry with MgSO₄, and filter.
-
Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography.
Protocol 2: Synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes[3]
-
To an ice-cold, stirred solution of the corresponding hydrazone (1.0 mmol) in anhydrous DMF (4 mL), add POCl₃ (0.5 g, 3.0 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at 80 °C for 4 hours.
-
Pour the resulting mixture onto crushed ice and neutralize with dilute sodium hydroxide.
-
Allow the mixture to stand overnight.
-
Collect the pale yellow precipitate and purify by flash column chromatography using an ethyl acetate-petroleum ether mixture to yield the final product.
Visualizations
Reaction Mechanism and Side Product Pathways
References
Technical Support Center: Purification of Pyrazolyl-Asparagine Derivatives
Welcome to the technical support center for the purification of pyrazolyl-asparagine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying pyrazolyl-asparagine derivatives?
The main difficulties arise from a combination of factors related to both the pyrazole and asparagine moieties:
-
High Polarity: These compounds are often highly polar, making them very soluble in polar solvents and potentially difficult to separate from polar impurities using standard chromatographic techniques.
-
Aspartimide Formation: A significant side reaction, especially during synthesis, is the formation of aspartimide from the asparagine residue. This byproduct and its subsequent hydrolysis products can be challenging to separate from the desired compound.[1][2][3][4][5]
-
Diastereomer Separation: If chiral centers are present, the separation of diastereomers can be a significant hurdle, although it is typically achievable with standard chromatography.[6][7]
-
Low Crystallinity: Pyrazole derivatives can sometimes be difficult to crystallize, making recrystallization a less straightforward purification method.[8]
-
Hydrolytic Instability: Certain pyrazole derivatives can be unstable in aqueous buffers, especially at non-neutral pH, which can complicate purification.
Q2: How can I detect and minimize aspartimide formation?
Aspartimide formation is a common side reaction that can significantly complicate purification.
Detection:
-
HPLC Analysis: Carefully analyze the HPLC chromatogram of the crude product for the appearance of closely eluting impurity peaks.
-
Mass Spectrometry: A common indicator is the presence of a peak with a mass corresponding to a loss of 18 Da (the mass of water) from the target peptide.[2] However, subsequent hydrolysis of the aspartimide can regenerate products with the same mass as the desired peptide, making detection by mass spectrometry alone challenging.[2]
Minimization Strategies:
-
Control of Base: Aspartimide formation is often base-catalyzed. If the synthesis involves base-labile protecting groups, consider using milder bases or additives to suppress this side reaction.
-
Temperature Control: If elevated temperatures are used during synthesis or work-up, consider reducing the temperature or duration of heating.[2]
-
Solvent Choice: The polarity of the solvent can influence the rate of aspartimide formation.[2]
Q3: My pyrazolyl-asparagine derivative is "oiling out" during recrystallization. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of forming solid crystals. This can happen if the compound is impure or if the cooling is too rapid.[9]
Solutions:
-
Reheat and Add More Solvent: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool slowly.[9][10]
-
Use a Mixed-Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a hot "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.[10][11]
-
Scratching and Seeding: Gently scratching the inside of the flask with a glass rod or adding a small seed crystal of the pure compound can help initiate crystallization.[9]
Troubleshooting Guides
Issue 1: Low Yield After Purification
A low recovery of the final product is a common issue. The following table summarizes potential causes and solutions.
| Potential Cause | Possible Solutions |
| Compound is too soluble in the recrystallization solvent. | Use the minimum amount of hot solvent necessary for dissolution. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[10] |
| Compound remains in the column chromatography fractions. | Optimize the solvent system to ensure complete elution of the compound. If the compound is very polar, consider using a more polar mobile phase or reverse-phase chromatography.[12] |
| Decomposition on silica gel. | Some compounds can decompose on acidic silica gel. Test for stability by spotting a solution of the compound on a TLC plate and letting it sit for an hour before eluting. If decomposition occurs, consider using deactivated silica gel (with triethylamine) or an alternative stationary phase like alumina.[12] |
| Aspartimide formation during work-up or purification. | If purification involves basic conditions, this can promote aspartimide formation, leading to a loss of the desired product. Use neutral or slightly acidic conditions where possible. |
Issue 2: Poor Separation of Diastereomers
If your pyrazolyl-asparagine derivative has multiple chiral centers, you may need to separate diastereomers.
| Problem | Recommended Action |
| Co-elution in column chromatography. | Optimize the solvent system. A less polar solvent system may improve separation. If that fails, consider using a different stationary phase or switching to HPLC.[6] |
| Diastereomers do not separate by recrystallization. | Try a different solvent or a mixed-solvent system. Fractional recrystallization, which involves multiple recrystallization steps, can also be effective if the diastereomers have different solubilities. |
| Need for baseline separation for analytical purposes. | High-Performance Liquid Chromatography (HPLC) is the preferred method for achieving high-resolution separation of diastereomers. Both normal-phase and reverse-phase HPLC can be effective.[7][13] |
Data Presentation
Table 1: Solubility of Parent 1H-Pyrazole in Various Solvents
This table provides a starting point for solvent selection for purification. The solubility of derivatives will vary based on their substituents.
| Solvent | Temperature (°C) | Solubility (moles/L) |
| Water | 9.6 | 2.7 |
| Water | 24.8 | 19.4 |
| Cyclohexane | 31.8 | 0.577 |
| Cyclohexane | 56.2 | 5.86 |
| Benzene | 5.2 | 0.31 (moles/1000mL) |
| Benzene | 46.5 | 16.8 (moles/1000mL) |
| Data sourced from ChemicalBook.[11] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and ethyl acetate, or mixed systems like ethanol/water or hexane/ethyl acetate.[11]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring until the solvent boils and the compound completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.[11][14]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.[11][14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals.
Protocol 2: General Procedure for Column Chromatography
-
Stationary Phase and Solvent System Selection: For polar pyrazolyl-asparagine derivatives, silica gel is a common stationary phase. The solvent system (mobile phase) should be chosen based on TLC analysis to achieve good separation (Rf values between 0.2 and 0.5). A common starting point for polar compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.[15][16]
-
Add a small layer of sand.[16]
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.[17]
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.[15][16]
-
Add another layer of sand on top of the silica gel.[16]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluting solvent or a more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[18]
-
-
Elution:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting fractions as the solvent flows through the column.
-
The polarity of the solvent can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.
-
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A general workflow for the purification of pyrazolyl-asparagine derivatives.
Caption: A decision tree for troubleshooting common issues in recrystallization.
Caption: The pathway of aspartimide formation and subsequent side reactions.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. benchchem.com [benchchem.com]
- 3. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. santaisci.com [santaisci.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Purification [chem.rochester.edu]
- 13. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LabXchange [labxchange.org]
- 15. cactus.utahtech.edu [cactus.utahtech.edu]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. web.uvic.ca [web.uvic.ca]
- 18. orgchemboulder.com [orgchemboulder.com]
Strategies to minimize aspartimide formation during synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and minimizing aspartimide formation during Fmoc-based solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
A1: Aspartimide formation is a common side reaction in Fmoc-SPPS involving peptides that contain aspartic acid (Asp). It is an intramolecular cyclization where the backbone amide nitrogen following the Asp residue attacks the side-chain ester, forming a five-membered succinimide ring. This reaction is primarily catalyzed by the basic conditions used for Fmoc deprotection, such as 20% piperidine in DMF.[1][2][3]
Q2: Why is aspartimide formation problematic?
A2: The formation of the aspartimide intermediate leads to several undesirable byproducts that complicate purification and reduce the final yield. The succinimide ring is unstable and can be opened by nucleophiles (like piperidine) or hydrolysis.[3] This ring-opening can occur at two positions, leading to the formation of not only the desired α-aspartyl peptide but also the β-aspartyl peptide. Furthermore, the intermediate is prone to racemization, resulting in D-isomers of both α and β peptides.[2][4] These byproducts often have similar masses and chromatographic properties to the target peptide, making them extremely difficult to remove.[4]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: The propensity for aspartimide formation is highly dependent on the amino acid C-terminal to the aspartic acid residue (the Asp-Xxx motif). Sequences where Xxx is Glycine (Gly) are the most susceptible due to the lack of steric hindrance.[3] Other problematic residues include Serine (Ser), Asparagine (Asn), Alanine (Ala), and Arginine (Arg).[2][5]
Q4: What are the main factors that influence aspartimide formation?
A4: Several factors influence the rate of this side reaction:
-
Peptide Sequence: As mentioned, Asp-Gly is the most problematic motif.[3]
-
Base: Strong bases like DBU and extended exposure to piperidine increase formation. Weaker bases like piperazine or morpholine can reduce it.[6][7]
-
Temperature: Higher temperatures, often used in microwave-assisted SPPS, accelerate the reaction rate.[8]
-
Side-Chain Protecting Group: The standard tert-butyl (OtBu) group offers minimal protection. Bulky protecting groups provide greater steric hindrance and significantly reduce the reaction.[3][9]
-
Fmoc Deprotection Time: Longer exposure to basic deprotection conditions increases the extent of aspartimide formation.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| HPLC analysis of crude peptide shows a major impurity peak with the same mass as the target peptide. | The peptide contains a susceptible Asp-Xxx motif (e.g., Asp-Gly, Asp-Asn) leading to the formation of α/β-D/L-isoaspartyl peptides.[4] | 1. Modify Deprotection Conditions: Switch to a milder deprotection cocktail. Use 10% piperazine with 0.1 M HOBt in DMF/EtOH or add 0.1 M HOBt to your standard 20% piperidine solution.[5][9]2. Use Sterically Hindered Protecting Groups: For the Asp residue, substitute Fmoc-Asp(OtBu)-OH with a bulkier alternative like Fmoc-Asp(OMpe)-OH or, for maximum suppression, Fmoc-Asp(OBno)-OH.[9]3. Employ Backbone Protection: For Asp-Gly sequences, the most effective solution is to use a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[11][12] |
| Mass spectrometry reveals peaks corresponding to piperidide adducts (+84 Da). | The aspartimide intermediate is being attacked by piperidine from the deprotection solution. This is a direct indicator that significant aspartimide formation is occurring. | 1. Reduce Basicity of Deprotection: The formation of piperidide adducts is a direct consequence of using piperidine. Switching to a non-nucleophilic base (like DBU, used cautiously with a scavenger) or a weaker base (piperazine, morpholine) can mitigate this.[6][7]2. Prevent Aspartimide Formation: Implement the solutions from the point above (hindered protecting groups, backbone protection) to prevent the formation of the reactive intermediate in the first place. |
| Synthesis of an Asp-Gly containing peptide results in very low purity and a complex chromatogram. | The Asp-Gly sequence is exceptionally prone to aspartimide formation due to the lack of steric hindrance from the glycine residue, leading to multiple byproducts.[3] | 1. Backbone Protection is Highly Recommended: This is the most robust solution for Asp-Gly. Use the dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH. This physically blocks the amide nitrogen from initiating the cyclization.[11][13]2. Use a Highly Effective Bulky Protecting Group: If a dipeptide strategy is not feasible, Fmoc-Asp(OBno)-OH has shown significant success in reducing aspartimide formation even in Asp-Gly sequences. |
| Increased aspartimide formation is observed when using microwave-assisted SPPS. | Higher temperatures used during microwave synthesis accelerate the rate of the base-catalyzed aspartimide formation.[8] | 1. Lower the Microwave Temperature: Optimize the microwave protocol to use lower temperatures (e.g., 50°C) during the coupling and deprotection steps for the residues around the Asp-Xxx motif.[8]2. Use a Faster, Milder Deprotection: Use a deprotection cocktail designed for speed and mildness, such as 10% piperazine / 0.1 M HOBt, which can be effective with shorter microwave heating times (e.g., 1 min at 90°C).[5] |
Data Presentation: Comparative Performance of Asp Protecting Groups
The choice of the aspartic acid side-chain protecting group is critical. The following table summarizes the effectiveness of different protecting groups in reducing aspartimide formation in the highly susceptible model peptide VKDGYI.
| Protecting Group Strategy | Aspartic Acid Derivative | % Desired Peptide | % Aspartimide & Impurities | % D-Aspartate |
| Standard | Fmoc-Asp(OtBu)-OH | 68.3% | 31.7% | 10.2% |
| Bulky Ester | Fmoc-Asp(OMpe)-OH | 89.1% | 10.9% | 3.5% |
| Optimized Bulky Ester | Fmoc-Asp(OBno)-OH | 99.8% | 0.2% | 0.4% |
| Backbone Protection | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | >95% | <2% | Not Reported |
| Data compiled from studies on the VKDGYI model peptide after extended treatment with 20% piperidine in DMF.[9][11] |
Visualizations
Caption: Base-catalyzed pathway of aspartimide formation and subsequent side reactions.
Caption: Decision workflow for troubleshooting and selecting a mitigation strategy.
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection with HOBt Additive
This protocol is a simple modification to standard procedures and can significantly reduce aspartimide formation without requiring special amino acid derivatives.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M Hydroxybenzotriazole (HOBt) in high-purity DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine / 0.1 M HOBt solution to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with fresh deprotection solution for another 5-15 minutes to ensure complete Fmoc removal.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and HOBt before proceeding to the coupling step.[9]
Protocol 2: Coupling of a Sterically Hindered Aspartic Acid (Fmoc-Asp(OBno)-OH)
Due to their bulk, these derivatives may require slightly longer or more efficient coupling conditions. A standard carbodiimide-based activation is often preferred.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected and the resin is washed as per your standard procedure. Suspend the resin in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (3 eq. relative to resin loading) and HOBt (3 eq.) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the suspended resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a Kaiser test. Given the steric bulk, a longer coupling time or a double coupling may be necessary.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF again to prepare for the next cycle.[9][14]
Protocol 3: Coupling of a Backbone-Protected Dipeptide (Fmoc-Asp(OtBu)-(Dmb)Gly-OH)
This is the most effective method for preventing aspartimide formation at Asp-Gly sites. The dipeptide is coupled as a single unit.
-
Resin Preparation: Deprotect the N-terminal Fmoc group of the peptide-resin and wash thoroughly.
-
Dipeptide Activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (2 eq.), HBTU (1.9 eq.), and HOBt (2 eq.) in DMF. Add DIPEA (4 eq.) and allow the mixture to pre-activate for 2-5 minutes.[11]
-
Coupling: Add the activated dipeptide solution to the resin.
-
Reaction: Agitate the mixture for 2-4 hours at room temperature. The coupling of this bulky dipeptide is slower than for a standard amino acid. Ensure completion with a Kaiser test.
-
Washing & Continuation: Once coupling is complete, wash the resin thoroughly with DMF. The synthesis can then continue with the deprotection of the Asp Fmoc group in the subsequent cycle. The Dmb protecting group is stable to piperidine and is removed during the final TFA cleavage.[11][13]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. interanalyt.ru [interanalyt.ru]
- 6. benchchem.com [benchchem.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Fmoc-Asp(OtBu)-(Dmb)Gly-OH [cem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimal Coupling Reagents for Pyrazole Carboxylic Acid
Welcome to the Technical Support Center for the selection and optimization of coupling reagents for pyrazole carboxylic acids. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the challenges of amide bond formation with this important class of heterocyclic compounds.
FAQs: Selecting the Right Coupling Reagent
Q1: What are the most common classes of coupling reagents for pyrazole carboxylic acids?
A1: The most frequently employed coupling reagents for pyrazole carboxylic acids fall into several main categories:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[1][2]
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and rapid reaction times.
-
Phosphonium Salts: Including PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which are also highly effective for amide bond formation.
-
Anhydrides: Propanephosphonic acid anhydride (T3P®) is a versatile reagent known for its mild reaction conditions and the easy removal of byproducts.[3]
Q2: Why do some coupling reactions with pyrazole carboxylic acids result in low yields?
A2: Low yields in these reactions can be attributed to several factors specific to the pyrazole moiety:
-
Steric Hindrance: Substituents on the pyrazole ring, particularly near the carboxylic acid group, can physically impede the approach of the amine, slowing down the reaction.[4]
-
Electronic Effects: The electron-withdrawing or -donating nature of substituents on the pyrazole ring can influence the reactivity of the carboxylic acid. Electron-withdrawing groups can sometimes decrease the reactivity of the pyrazole aldehyde, which could be a precursor to the carboxylic acid, leading to lower overall yields in a multi-step synthesis.[5]
-
Side Reactions: The nitrogen atoms in the pyrazole ring can sometimes participate in side reactions, consuming reagents or leading to undesired byproducts.
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, and reaction temperature can significantly impact the reaction outcome. It is crucial to optimize these parameters for each specific substrate combination.[6]
Q3: How can I minimize side reactions during the coupling process?
A3: Minimizing side reactions is crucial for achieving high yields and purity. Consider the following strategies:
-
Use of Additives: Additives like HOBt or HOAt, when used with carbodiimides, can suppress racemization and other side reactions by forming a more stable activated intermediate.[7]
-
Control of Stoichiometry: Using a slight excess of the amine and coupling reagent can help drive the reaction to completion. However, a large excess of the uronium reagent should be avoided as it can lead to unwanted side reactions with the amine.[2]
-
Order of Addition: Pre-activating the carboxylic acid with the coupling reagent before adding the amine is a common strategy to prevent the coupling reagent from reacting directly with the amine.
-
Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions relative to the desired amide bond formation.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low or No Product Yield | 1. Inefficient activation of the carboxylic acid.2. Steric hindrance from bulky substituents on the pyrazole or amine.3. Poor solubility of starting materials.4. Suboptimal reaction temperature or time. | 1. Switch to a more powerful coupling reagent (e.g., HATU or T3P®).2. Increase the reaction temperature and/or prolong the reaction time.3. Change the solvent to one in which all components are fully soluble (e.g., DMF, NMP).4. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. | [4][5] |
| Formation of Multiple Products | 1. Racemization at a chiral center.2. Side reactions involving the pyrazole nitrogens.3. Reaction of the coupling reagent with the amine. | 1. Use a racemization-suppressing additive like HOBt or HOAt.2. Protect the pyrazole nitrogen if it is unsubstituted (NH).3. Pre-activate the carboxylic acid before adding the amine. | [7] |
| Difficult Purification | 1. Water-insoluble byproducts from the coupling reagent (e.g., DCU from DCC).2. Excess unreacted starting materials. | 1. Use a coupling reagent that produces water-soluble byproducts (e.g., EDC or T3P®).2. Optimize the stoichiometry of your reactants to ensure complete conversion of the limiting reagent. | [1][3] |
| Reaction Stalls | 1. Deactivation of the coupling reagent by moisture.2. Insufficient amount of base. | 1. Ensure all reagents and solvents are anhydrous.2. Use a non-nucleophilic base like DIPEA or triethylamine in sufficient quantity to neutralize any acidic species and facilitate the reaction. | [8] |
Comparative Data of Coupling Reagents
The selection of an optimal coupling reagent is highly dependent on the specific pyrazole carboxylic acid and amine substrates. The following table summarizes representative yields for different coupling reagent systems.
| Pyrazole Carboxylic Acid | Amine | Coupling Reagent/Conditions | Solvent | Yield (%) | Citation(s) |
| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | Acetanilide | Acid Chloride | Xylene | 71 | [9] |
| 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | p-Nitroacetanilide | Acid Chloride | Xylene | 69 | [9] |
| 5-Bromothiophene-2-carboxylic acid | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | DCC/DMAP | DCM | 8 | [4] |
| 5-Bromothiophene-2-carboxylic acid | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | TiCl4/Pyridine | Pyridine | 12 | [4] |
| 5-Bromothiophene-2-carboxylic acid | 5-Methyl-1H-pyrazol-3-amine | DCC/DMAP | DCM | 68 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling via Acid Chloride
This protocol is suitable for pyrazole carboxylic acids that are stable to the conditions of acid chloride formation.
Step 1: Formation of the Pyrazole Acyl Chloride
-
Suspend the pyrazole carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.5-2.0 eq.) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude pyrazole acyl chloride.
Step 2: Amide Formation
-
Dissolve the crude pyrazole acyl chloride in an anhydrous solvent like dichloromethane.
-
In a separate flask, dissolve the desired amine (1.1 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (2.0 eq.) in the same solvent.
-
Slowly add the amine solution to the pyrazole acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up the reaction by washing with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) and drying the organic layer.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: General Procedure for HATU-Mediated Amide Coupling
HATU is a highly efficient coupling reagent suitable for a wide range of substrates, including those that are sterically hindered.
-
Dissolve the pyrazole carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as DMF or dichloromethane.
-
Add HATU (1.1-1.2 eq.) and a non-nucleophilic base like DIPEA (2.0-3.0 eq.) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous solutions to remove the byproducts and excess reagents.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for EDC/HOBt-Mediated Amide Coupling
This is a widely used and cost-effective method for amide bond formation.
-
Dissolve the pyrazole carboxylic acid (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.) in an anhydrous solvent like DMF or dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2-1.5 eq.) portion-wise to the stirred solution.
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Perform an aqueous work-up to remove the water-soluble urea byproduct and other impurities.
-
Dry the organic layer, concentrate, and purify the product as needed.[10]
Visualizations
Caption: General workflow for pyrazole carboxamide synthesis.
Caption: Troubleshooting flowchart for low-yield reactions.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Use of protecting groups for pyrazole NH during chemical reactions
Welcome to the technical support center for the use of protecting groups for the pyrazole NH moiety in chemical synthesis. This resource provides researchers, scientists, and drug development professionals with practical answers to common questions and solutions to frequently encountered experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the pyrazole NH group?
The NH proton of the pyrazole ring is acidic and the nitrogen atom is nucleophilic. Protection is required to prevent unwanted side reactions during subsequent synthetic steps, such as deprotonation by strong bases or reaction with electrophiles. Additionally, protecting groups can direct the regioselectivity of substitutions on the pyrazole ring. For instance, the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to control the position of C-arylation.[1]
Q2: What are the most common protecting groups for the pyrazole NH?
A variety of protecting groups are employed for the pyrazole NH, with the choice depending on the planned reaction conditions. Common groups include:
-
Boc (tert-butyloxycarbonyl): Widely used due to its ease of introduction and removal under relatively mild acidic or specific basic conditions.[2][3]
-
SEM (2-(trimethylsilyl)ethoxymethyl): Stable under arylation conditions and can be strategically transposed from one nitrogen to another, enabling sequential functionalization.[1]
-
THP (tetrahydropyran-2-yl): A green protecting group that can be introduced without a solvent or catalyst and removed under acidic conditions.[4][5]
-
Tosyl (p-toluenesulfonyl): A robust group, often used when strong protection is needed.[6]
-
Vinyl: Can serve as a stable and versatile protecting group, particularly in bromine-lithium exchange reactions, and is removable under mild conditions.[7]
Q3: How do I choose the right protecting group for my reaction sequence?
The selection of an appropriate protecting group is critical and should be based on its stability to the reaction conditions planned for subsequent steps (orthogonality). Consider the following:
-
Stability: Will the protecting group withstand acidic, basic, oxidative, or reductive conditions in your planned synthesis? Electron-withdrawing groups like Boc or sulfonyl groups can decrease the reactivity of the pyrazole ring towards electrophiles.[2]
-
Ease of Removal: Are the deprotection conditions compatible with the functional groups present in your molecule?
-
Influence on Reactivity: Some protecting groups can alter the electronic properties and reactivity of the pyrazole ring.[2]
Below is a general workflow for selecting a suitable protecting group.
Caption: A workflow for selecting a suitable pyrazole NH protecting group.
Troubleshooting Guide
Problem 1: Incomplete protection of the pyrazole NH.
-
Possible Cause: Insufficiently strong base or incorrect stoichiometry. The pKa of the pyrazole NH is approximately 14, so a sufficiently strong base is needed for deprotonation prior to reaction with the protecting group precursor.
-
Solution:
-
Increase Base Equivalents: Use a slight excess (1.1-1.2 equivalents) of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).
-
Solvent Choice: Ensure the solvent is anhydrous. Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are common choices.
-
Temperature: While many protection reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion.
-
Problem 2: The protecting group was unintentionally cleaved during a subsequent reaction.
-
Possible Cause: The chosen protecting group is not stable under the reaction conditions. For example, a Boc group is labile to strong acids, while a SEM group might be sensitive to certain fluoride sources.
-
Solution:
-
Consult a Stability Chart: Refer to the table below to choose a more robust protecting group for the specific reaction conditions.
-
Modify Reaction Conditions: If possible, alter the conditions of the problematic step to be milder (e.g., lower temperature, different reagent).
-
Problem 3: Difficulty in removing the protecting group.
-
Possible Cause: The deprotection conditions are not optimal, or the substrate is sterically hindered.
-
Solution:
-
Optimize Deprotection Conditions: Increase the concentration of the deprotecting agent, elevate the temperature, or extend the reaction time.
-
Change Deprotection Reagent: If standard conditions fail, consider alternative reagents. For example, if acidic removal of a Boc group is problematic, basic conditions (e.g., K2CO3 in methanol) can sometimes be effective.[2] A novel method for selective N-Boc deprotection of pyrazoles uses NaBH4 in ethanol.[3]
-
Problem 4: Low yield after deprotection and purification.
-
Possible Cause: The deprotected pyrazole may be highly polar, leading to poor extraction from aqueous layers or difficult elution during column chromatography.
-
Solution:
-
Extraction: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.
-
Chromatography: Consider using a more polar mobile phase for column chromatography or switching to reverse-phase chromatography if the compound is very polar.
-
The following decision tree can help troubleshoot common issues during the protection/deprotection cycle.
Caption: A decision tree for troubleshooting common experimental issues.
Data Summary: Common Protecting Groups for Pyrazole NH
| Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, CH₂Cl₂ | TFA/CH₂Cl₂; or HCl/Dioxane; or NaBH₄/EtOH[3] | Labile to strong acids. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH, DMF | TBAF, THF; or HCl, EtOH[1] | Stable to many conditions, labile to fluoride and strong acid.[1] |
| Tetrahydropyran-2-yl | THP | DHP, neat, 60 °C (solvent-free)[4][5] | 2 M HCl, THF, rt | Labile to aqueous acid. |
| p-Toluenesulfonyl | Tosyl | TsCl, Pyridine | Reductive (e.g., Mg/MeOH) or strongly acidic/basic hydrolysis | Very stable to a wide range of conditions. |
| Vinyl | Vinyl | Dichloroethane, PTC, water[7] | Mild conditions (specifics vary)[7] | Stable to bromine-lithium exchange.[7] |
Key Experimental Protocols
Protocol 1: Boc Protection of Pyrazole
-
Dissolve pyrazole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with CH₂Cl₂, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: SEM Deprotection of a 1-SEM-pyrazole
-
Dissolve the SEM-protected pyrazole (1.0 eq) in ethanol (EtOH).
-
Add 3N hydrochloric acid (HCl).
-
Reflux the mixture for 3 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous NaHCO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting NH-pyrazole by column chromatography or recrystallization.[1]
Protocol 3: Selective N-Boc Deprotection using NaBH₄
-
Dissolve the N-Boc protected pyrazole (1.0 eq) in ethanol (95% or dry).
-
Add sodium borohydride (NaBH₄) (1.5 - 3.0 eq) at room temperature.[3]
-
Stir the mixture at room temperature. Reaction times can vary from 15 minutes to 24 hours depending on the substrate.[3]
-
Monitor the reaction by TLC.
-
Upon completion, carefully add water to quench the excess NaBH₄.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected pyrazole.[3] This method is notably selective, leaving N-Boc protected pyrroles and indoles intact.[3]
References
- 1. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Pyrazole-Based Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing the oral bioavailability of pyrazole-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of my pyrazole-based inhibitor?
Low oral bioavailability of pyrazole-based compounds is often attributed to several factors:
-
Poor Aqueous Solubility: The planar and often rigid structure of the pyrazole ring can lead to strong crystal lattice energy, resulting in low solubility in gastrointestinal fluids. For a compound to be absorbed, it must first be in solution.[1]
-
High First-Pass Metabolism: Pyrazole-based compounds can be extensively metabolized by cytochrome P450 enzymes (CYPs) in the gut wall and liver, significantly reducing the amount of active drug that reaches systemic circulation.[1] The pyrazole ring itself can be susceptible to oxidative metabolism.
-
Efflux Transporter Activity: These compounds can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the gut lumen, thereby limiting net absorption.[1]
-
Poor Permeability: While often lipophilic, certain structural features or high molecular weight can hinder the passive diffusion of pyrazole derivatives across the intestinal epithelium.
Q2: How can I improve the aqueous solubility of my pyrazole compound?
Several strategies can be employed to enhance the solubility of pyrazole-based inhibitors:
-
Chemical Modification:
-
Salt Formation: If your compound possesses ionizable functional groups (e.g., amines or carboxylic acids), forming a salt is often the most straightforward approach to increase solubility.[1]
-
Introduction of Polar Groups: Substitution with ionizable polar groups can dramatically improve aqueous solubility. For example, replacing a methyl pyrazole with a methylamine substituent has been shown to significantly enhance solubility and bioavailability.[2][3]
-
-
Formulation Strategies:
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug particles, which can lead to an enhanced dissolution rate.[4][5]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can increase its aqueous solubility and dissolution rate compared to the crystalline form.[6]
-
Lipid-Based Formulations: For lipophilic pyrazole derivatives, formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract.[6]
-
Q3: My compound has good solubility but still exhibits low bioavailability. What should I investigate next?
If solubility is not the limiting factor, the next steps should focus on permeability and metabolic stability:
-
Assess Permeability: Conduct a Caco-2 permeability assay to determine the compound's ability to cross the intestinal epithelium. A low apparent permeability coefficient (Papp) suggests poor absorption.
-
Evaluate Efflux: The Caco-2 assay can also be used to determine if the compound is a substrate for efflux pumps by calculating the efflux ratio. An efflux ratio greater than 2 is indicative of active efflux.[7]
-
Determine Metabolic Stability: Perform a liver microsomal stability assay to assess the rate of metabolism. High clearance in this assay suggests that the compound is rapidly metabolized, which could be the reason for the low bioavailability.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility in Kinetic Solubility Assay
Symptoms:
-
Rapid precipitation observed upon addition of the compound's DMSO stock solution to the aqueous buffer.
-
Low calculated solubility value (<10 µM).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Crystal Lattice Energy | Employ formulation strategies like creating an amorphous solid dispersion (ASD) with a suitable polymer or preparing lipid-based formulations (e.g., SEDDS) to overcome the energy barrier of dissolution.[6] |
| Compound Aggregation | Include a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-80) in the aqueous buffer to help prevent aggregation and improve wetting. |
| pH-Dependent Solubility | If the compound has ionizable groups, determine its pKa and perform the solubility assay in buffers with different pH values (e.g., pH 5.0, 6.5, and 7.4) to find the optimal pH for solubility. |
| Insufficient Mixing/Incubation Time | Ensure thorough mixing upon addition of the DMSO stock and consider extending the incubation time (e.g., from 2 to 24 hours) to allow the system to reach equilibrium, though this transitions the assay towards thermodynamic solubility. |
Issue 2: High In Vitro Clearance in Liver Microsomal Stability Assay
Symptoms:
-
Rapid disappearance of the parent compound over the incubation period.
-
Short calculated half-life (t½) and high intrinsic clearance (CLint).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Extensive Phase I Metabolism | Identify the metabolic "soft spots" on the molecule through metabolite identification studies. Block these sites with metabolically stable groups (e.g., replacing a hydrogen with a fluorine or a methyl group on an aromatic ring). |
| Non-specific Binding to Microsomes | High lipophilicity can lead to non-specific binding. If suspected, perform the assay with and without bovine serum albumin (BSA) to assess the impact of protein binding. |
| Instability in Assay Buffer | Run a control incubation without the NADPH regenerating system. If the compound still degrades, it may be chemically unstable in the buffer at 37°C. |
| Incorrect Protein Concentration | Ensure the microsomal protein concentration is within the linear range for the assay. Very high concentrations can lead to artificially fast clearance. |
Issue 3: Low Permeability and/or High Efflux in Caco-2 Assay
Symptoms:
-
Low apparent permeability coefficient (Papp A to B) value.
-
High efflux ratio (Papp B to A / Papp A to B > 2).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor Passive Permeability | If the compound has a high molecular weight or a large number of hydrogen bond donors, consider medicinal chemistry efforts to optimize these properties to improve passive diffusion. |
| Active Efflux by P-gp or BCRP | Co-incubate the compound with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143).[8] A significant increase in the A to B permeability and a decrease in the efflux ratio confirms the involvement of these transporters. |
| Low Compound Recovery | Low recovery can be due to poor solubility in the assay buffer, binding to the plate, or metabolism by Caco-2 cells.[7] Include 1% BSA in the basolateral chamber to reduce non-specific binding.[7] Analyze for major metabolites in the donor and receiver compartments. |
| Compromised Monolayer Integrity | Ensure the transepithelial electrical resistance (TEER) values are within the acceptable range for your laboratory before and after the experiment. High leakage of a paracellular marker like Lucifer yellow can also indicate poor monolayer integrity. |
Data Presentation
Table 1: Strategies to Enhance Oral Bioavailability of Pyrazole-Based Inhibitors
| Compound | Initial Oral Bioavailability (%) | Strategy Employed | Modified Oral Bioavailability (%) | Fold Improvement | Reference |
| Pyrazolo-pyridone Inhibitor 2 | 15 | Introduction of m-CF3 phenyl group (Compound 4) | 36 | 2.4 | [9][10] |
| Pyrazolo-pyridone Inhibitor 4 | 36 | Addition of a methylamine substitution to the pyrazole ring (Compound 40) | 92 | 2.6 | [9][10] |
Experimental Protocols
Kinetic Aqueous Solubility Assay
Objective: To determine the kinetic solubility of a pyrazole-based inhibitor in an aqueous buffer.
Methodology:
-
Prepare Stock Solution: Dissolve the test compound in 100% DMSO to make a 10 mM stock solution.
-
Prepare Buffer: Use a phosphate-buffered saline (PBS) at pH 7.4.
-
Assay Plate Preparation: Add 1.5 µL of the 10 mM DMSO stock solution to the wells of a 96-well microplate.
-
Add Buffer: Add 148.5 µL of PBS (pH 7.4) to each well. The final DMSO concentration should be 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Filtration: After incubation, filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve prepared in the same buffer system.
Liver Microsomal Stability Assay
Objective: To evaluate the in vitro metabolic stability of a pyrazole-based inhibitor.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 1 mg/mL in the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution.
-
Add the test compound (from a DMSO stock) to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 10 minutes to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[11][12]
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a pyrazole-based inhibitor.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., 250 Ω·cm²).
-
Assay Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test compound (e.g., at 10 µM) in HBSS to the apical (A) donor compartment.
-
Add fresh HBSS to the basolateral (B) receiver compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver compartment and replace with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Repeat the process, but add the test compound to the basolateral (B) donor compartment and sample from the apical (A) receiver compartment. This is done to determine the efflux ratio.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.[7]
-
Calculate the efflux ratio (ER): ER = Papp (B to A) / Papp (A to B) An ER > 2 suggests the involvement of active efflux.[7]
-
Visualizations
Caption: JAK-STAT signaling pathway inhibited by a pyrazole-based inhibitor.
Caption: Experimental workflow for assessing oral bioavailability.
Caption: Troubleshooting logic for low oral bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: Late-Stage Fluorination of Pyrazoles with Selectfluor
Welcome to the technical support center for late-stage fluorination challenges with Selectfluor for pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the electrophilic fluorination of pyrazoles using Selectfluor.
Q1: I am observing low to no conversion of my pyrazole starting material. What are the potential causes and solutions?
A1: Low reactivity of the pyrazole substrate is a common issue. The electronic properties of the pyrazole ring significantly influence its susceptibility to electrophilic fluorination.
-
Issue: Electron-deficient pyrazoles, such as those bearing electron-withdrawing groups (e.g., -CF₃, -CO₂R, -NO₂), exhibit reduced nucleophilicity and are less reactive towards Selectfluor.[1] In some cases, no reaction is observed, and the starting material is recovered.[1]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Elevating the temperature can provide the necessary activation energy for the reaction to proceed. Microwave irradiation has been shown to be effective in accelerating the reaction and improving yields compared to conventional heating.[2] For instance, a comparison showed a 60% yield with microwave heating versus 53% with standard reflux.
-
Screen Different Solvents: Acetonitrile (MeCN) is a commonly used and effective solvent for this transformation.[2][3][4] However, solvent screening is recommended. Solvents like DMF, pyridine, and DMSO can react exothermically with Selectfluor and should be avoided.[5][6]
-
Check Selectfluor Quality: Ensure that the Selectfluor reagent has been stored correctly and has not degraded.[5]
-
Consider Alternative Reagents: For highly deactivated systems, other fluorinating agents or a different synthetic strategy might be necessary.
-
Q2: My fluorination reaction is not regioselective, leading to a mixture of isomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity is a significant challenge in the fluorination of unsymmetrically substituted pyrazoles. Fluorination typically occurs at the C4 position.[1][2]
-
Issue: The electronic and steric effects of the substituents on the pyrazole ring dictate the position of fluorination. The reaction can sometimes yield a mixture of regioisomers, which can be difficult to separate.[7]
-
Troubleshooting Steps:
-
Solvent Effects: The choice of solvent can influence regioselectivity. For the synthesis of N-methylpyrazoles, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity compared to ethanol.[7]
-
Protecting Groups: Judicious use of protecting groups can block certain positions on the pyrazole ring, directing fluorination to the desired site.
-
One-Pot Procedures: A one-pot fluorination-cyclocondensation process starting from 1,3-diketones can produce 4-fluoropyrazoles with high regioselectivity.[2]
-
Q3: I am observing the formation of di-fluorinated byproducts, even when using one equivalent of Selectfluor. How can I prevent this?
A3: The formation of 4,4-difluoro-1H-pyrazole derivatives is a known side reaction, particularly with electron-rich pyrazole substrates.[1]
-
Issue: The initially formed 4-fluoropyrazole can undergo a second fluorination at the same position to yield the gem-difluoro product.[1] This is more prevalent with 3,5-diarylpyrazoles.[1]
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of Selectfluor. Using a slight excess or even two equivalents can intentionally favor the formation of the difluorinated product if desired.[1] To favor monofluorination, use of 1.0 equivalent or slightly less of Selectfluor is recommended.
-
Lower Reaction Temperature: Running the reaction at a lower temperature may help to minimize over-fluorination.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to stop the reaction once the desired mono-fluorinated product is predominantly formed.
-
Q4: My reaction is producing a complex mixture of products and tar. What could be the cause?
A4: Decomposition of the starting material or product, or competing side reactions can lead to complex mixtures.
-
Issue: Some pyrazole substrates, particularly those with activated N-H bonds or other sensitive functional groups, can be prone to degradation under the reaction conditions. For example, fluorination of 3,5-dimethyl-1H-pyrazole can result in extensive tar formation. Selectfluor is also a strong oxidizing agent and can lead to undesired oxidation reactions.
-
Troubleshooting Steps:
-
Milder Reaction Conditions: Employ milder conditions, such as lower temperatures and shorter reaction times.
-
Solvent Choice: Ensure the solvent is compatible with Selectfluor. As mentioned, DMF, pyridine, and DMSO can react exothermically.[6] Acetonitrile is generally a good starting point.[3]
-
Inert Atmosphere: While Selectfluor is tolerant to air and water, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions for sensitive substrates.[8]
-
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from literature to aid in the selection of starting conditions for your experiments.
Table 1: Effect of Reaction Conditions on the Fluorination of 1-Phenyl-3,5-dimethylpyrazole
| Entry | Fluorinating Agent | Solvent | Conditions | Yield (%) | Reference |
| 1 | Selectfluor | MeCN | Microwave (0.5 h) | 60 | |
| 2 | Selectfluor | MeCN | Reflux (24 h) | 53 |
Table 2: Fluorination of Various Pyrazole Substrates with Selectfluor
| Substrate | Product | Solvent | Conditions | Yield (%) | Reference |
| 3,5-Diphenyl-1H-pyrazole | 4-Fluoro-3,5-diphenyl-1H-pyrazole | MeCN | MW, 15 min, 90 °C | 25 | [1] |
| 3,5-Diphenyl-1H-pyrazole | 4,4-Difluoro-3,5-diphenyl-1H-pyrazole | MeCN | MW, 15 min, 90 °C | 40 | [1] |
| 1-Phenyl-3-methyl-5-(trifluoromethyl)pyrazole | 4-Fluoro-1-phenyl-3-methyl-5-(trifluoromethyl)pyrazole | MeCN | MW, 6x5 min cycles | 13 | |
| 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole | 4-Fluoro-1-(4-methoxyphenyl)-3,5-dimethylpyrazole | MeCN | rt, 15 min | 75 |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Fluorination of Pyrazoles
This protocol is adapted from Sloop, J. C. (2009). Heteroatom Chemistry, 20(5-6), 341-345.
-
To a solution of the pyrazole (1.0 mmol) in acetonitrile (10 mL) in a microwave-safe vessel, add Selectfluor (1.1 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for a total of 30 minutes, using 6 cycles of 5 minutes each at a power level of 145 W.
-
After cooling, pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-fluoropyrazole.
Protocol 2: One-Pot Synthesis of 4-Fluoropyrazoles from 1,3-Diketones
This protocol is a conceptual summary based on the one-pot method described by Sloop, J. C. (2009).
-
Dissolve the 1,3-diketone (1.0 mmol) and Selectfluor (1.1 mmol) in acetonitrile.
-
Heat the mixture (e.g., 70°C) until the fluorination of the diketone is complete (monitor by TLC or LC-MS).
-
To the in-situ generated 2-fluoro-1,3-diketone, add the arylhydrazine (1.0 mmol).
-
Continue heating until the cyclocondensation is complete. The H-TEDA byproduct from the fluorination step can act as an acid catalyst.
-
After cooling, perform an aqueous workup and extract the product.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting late-stage pyrazole fluorination.
Caption: Troubleshooting workflow for late-stage pyrazole fluorination.
Caption: General experimental workflow for Selectfluor-mediated pyrazole fluorination.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 7. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selectfluor - Wikipedia [en.wikipedia.org]
Validation & Comparative
The Rise of Pyrazoles: Evaluating the Efficacy of 4-(4-fluorophenyl)-1H-pyrazole Derivatives as Kinase Inhibitors
The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology, inflammation, and neurodegenerative disorders.[1][2] This guide provides a comparative analysis of the efficacy of kinase inhibitors featuring the 4-(4-fluorophenyl)-1H-pyrazole moiety, benchmarking their performance against other established kinase inhibitors. The data presented is compiled from various preclinical studies, highlighting the potency and selectivity of these compounds.
Comparative Efficacy of Pyrazole-Based Kinase Inhibitors
The inhibitory activity of various pyrazole derivatives has been evaluated against a range of kinases and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency. The following tables summarize the IC50 values for several pyrazole-based compounds and their comparators.
p38 MAP Kinase Inhibition
RO3201195, a pyrazole derivative containing a 4-fluorophenyl group, is a highly selective inhibitor of p38 MAP kinase, an important target in inflammatory diseases.[3]
| Compound | Target | IC50 (nM) | Assay Type |
| RO3201195 | p38α MAP Kinase | - | Enzymatic Assay |
| Comparator | - | - | - |
Note: Specific IC50 value for RO3201195 was not available in the provided search results, but it is described as a highly selective inhibitor that advanced to Phase I clinical trials.[3]
Epidermal Growth Factor Receptor (EGFR) Inhibition
Certain pyrazole derivatives have shown potent activity against EGFR, a key target in various cancers. The efficacy of one such compound is compared below with Erlotinib, an established EGFR inhibitor.
| Compound | Target Kinase | Cell Line | IC50 (µM) |
| Pyrazole Derivative 29 | EGFR, HER-2 | MCF-7 (Breast Cancer) | 0.30 |
| B16-F10 (Melanoma) | 0.44 | ||
| Erlotinib (Comparator) | EGFR | MCF-7 (Breast Cancer) | 0.08 |
| B16-F10 (Melanoma) | 0.12 |
Data from a study on pyrazole derivatives as anti-EGFR agents.[1]
Cyclin-Dependent Kinase (CDK) Inhibition
The pyrazole scaffold is also utilized in the development of CDK inhibitors. The following table compares a pyrazole-based CDK inhibitor with AT7518.
| Compound | Target Cell Lines | IC50 (µM) |
| Pyrazole Derivative 22 | MiaPaCa2 (Pancreatic) | 0.247 |
| AsPC1 (Pancreatic) | 0.315 | |
| BxPC3 (Pancreatic) | 0.924 | |
| SUIT2 (Pancreatic) | 0.209 | |
| S2-013 (Pancreatic) | 0.192 | |
| AT7518 (Comparator) | MiaPaCa2 (Pancreatic) | 0.411 |
| AsPC1 (Pancreatic) | 0.533 | |
| BxPC3 (Pancreatic) | 0.640 | |
| SUIT2 (Pancreatic) | 0.557 | |
| S2-013 (Pancreatic) | 2.77 |
Data from a study on 3,5-disubstituted pyrazole derivatives.[1]
Experimental Protocols
The evaluation of kinase inhibitor efficacy typically involves a combination of in vitro enzymatic assays and cell-based assays.
Kinase Inhibition Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the purified kinase, a specific substrate (often a peptide or protein), and ATP (adenosine triphosphate).
-
Compound Incubation: The test compound (e.g., a this compound derivative) at various concentrations is added to the reaction mixture.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using radiolabeled ATP), fluorescence, or luminescence-based assays (e.g., Kinase-Glo).
-
IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control (e.g., DMSO). A positive control (a known cytotoxic drug) is often included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against the log of the compound concentration.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate a representative signaling pathway targeted by kinase inhibitors and a general workflow for screening these compounds.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for pyrazole-based kinase inhibitors.
Caption: A general experimental workflow for the screening and identification of novel kinase inhibitors.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Pyrazole Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative study of fluorinated versus non-fluorinated pyrazole derivatives, highlighting the impact of fluorination on their biological activity. The data presented underscores the potential of fluorinated pyrazoles to yield compounds with enhanced potency and improved pharmacological profiles.
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The introduction of fluorine atoms into the pyrazole structure can significantly modulate its physicochemical and biological properties. Fluorination is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins, often leading to a substantial increase in biological potency.[3][4]
Comparative Biological Activity: A Quantitative Look
The strategic placement of fluorine atoms on the pyrazole ring or its substituents can lead to a dramatic enhancement of biological activity. The following tables summarize the quantitative data from various studies, directly comparing the performance of fluorinated and non-fluorinated pyrazole analogs.
Table 1: Comparison of Nitric Oxide Synthase (NOS) Inhibition
| Compound ID | Structure | R1 | R2 | nNOS Inhibition (%) | iNOS Inhibition (%) | eNOS Inhibition (%) | Reference |
| 1 (Non-Fluorinated) | Pyrazole Derivative | H | H | ~5 (at 1mM) | ~10 (at 1mM) | ~5 (at 1mM) | [5] |
| 2 (Fluorinated) | Pyrazole Derivative | F | H | ~15 (at 50µM) | ~20 (at 50µM) | ~10 (at 50µM) | [5] |
| 3 (Fluorinated) | Pyrazole Derivative | H | F | ~10 (at 50µM) | ~45 (at 50µM) | ~15 (at 50µM) | [5] |
As demonstrated, the fluorinated pyrazole derivatives show significantly higher inhibition of NOS isoforms at much lower concentrations compared to their non-fluorinated counterpart. Notably, compound 3 exhibits a marked selectivity and potency for iNOS inhibition.[5]
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound ID | R Group (at position X) | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | NCI-H460 (Lung Cancer) | Reference |
| 4 (Non-Fluorinated Analog) | Phenyl | >100 | >100 | >100 | [6][7] |
| 5d (Fluorinated Analog) | 4-Fluorophenyl | 7.01 ± 0.60 | 14.31 ± 0.90 | 8.55 ± 0.35 | [7] |
| 9h (Fluorinated Analog) | 3,4,5-Trimethoxyphenyl with CF3 group | 6.0 | 8.0 | Not Reported | [6] |
The data clearly indicates that the introduction of fluorine-containing substituents, such as a 4-fluorophenyl group or a trifluoromethyl group, can transform a biologically inactive non-fluorinated pyrazole into a potent anticancer agent.[6][7]
Table 3: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | R Group | S. aureus | E. faecalis | Reference |
| 6 (Non-Fluorinated Phenyl) | Phenyl | >128 | >128 | [8] |
| 7 (Trifluoromethyl Phenyl) | 3,5-bis(trifluoromethyl)phenyl | 2 | 4 | [8][9] |
The trifluoromethyl-substituted pyrazole derivative (7 ) demonstrates potent antibacterial activity against Gram-positive bacteria, whereas the non-fluorinated phenyl analog (6 ) is inactive. This highlights the profound effect of trifluoromethyl groups on antibacterial potency.[8][9]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
Synthesis of 3,5-Diphenyl-1H-pyrazole (Non-Fluorinated)
This protocol is adapted from a conventional heating method.[2]
Materials:
-
Dibenzoylmethane
-
Thiosemicarbazide
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
A mixture of dibenzoylmethane (1 mmol) and thiosemicarbazide (1 mmol) is prepared in glacial acetic acid (15 mL).
-
A catalytic amount of concentrated HCl is added to the mixture.
-
The reaction mixture is refluxed for 4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield 3,5-diphenyl-1H-pyrazole.
Synthesis of 3,5-Bis(trifluoromethyl)-1H-pyrazole (Fluorinated)
This protocol is based on the cyclization of a fluorinated β-diketone.[3]
Materials:
-
1,1,1,5,5,5-Hexafluoroacetylacetone
-
Hydrazine hydrate
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
To a stirred solution of 1,1,1,5,5,5-hexafluoroacetylacetone (1 equivalent) in a suitable solvent, hydrazine hydrate (1 equivalent) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for a specified time, followed by heating to 70°C for 4 hours.
-
After cooling, concentrated H₂SO₄ is carefully added to the mixture.
-
The product is isolated by extraction with a suitable organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield 3,5-bis(trifluoromethyl)-1H-pyrazole.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a general guideline for determining the inhibitory activity of compounds against a specific kinase.[1][10][11]
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test pyrazole compounds in DMSO.
-
Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Kₘ value for the specific kinase.
-
Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The IC₅₀ value is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol describes the broth microdilution method for determining the MIC of a compound.[12][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth with bacteria) and a negative control (broth only). A standard antibiotic is also tested as a control.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Mechanism of Action
To understand the context in which these pyrazole derivatives exert their effects, it is crucial to visualize their molecular targets and the signaling pathways they modulate. Many pyrazole-containing anticancer drugs are kinase inhibitors.[8] For instance, the FDA-approved drug Encorafenib, a trisubstituted pyrazole derivative, targets the BRAF kinase in the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers.[8]
The diagram above illustrates the canonical RAS-RAF-MEK-ERK signaling cascade. Growth factor binding to a Receptor Tyrosine Kinase (RTK) activates RAS, which in turn activates BRAF.[14][15] BRAF then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate transcription factors that control cell proliferation, survival, and differentiation.[12] Pyrazole derivatives like Encorafenib act as potent inhibitors of mutated BRAF, thereby blocking the downstream signaling and curbing uncontrolled cell growth.[8]
Conclusion
The comparative data and experimental protocols presented in this guide unequivocally demonstrate the significant advantages of incorporating fluorine into pyrazole scaffolds. Fluorinated pyrazole derivatives consistently exhibit superior biological activity across various therapeutic areas, including oncology and infectious diseases. The enhanced potency, often by orders of magnitude, underscores the value of fluorination as a key strategy in modern drug design and development. Researchers and scientists are encouraged to leverage these insights to guide the synthesis and evaluation of novel fluorinated pyrazoles with the potential to become next-generation therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-(4-fluorophenyl)-1H-pyrazole Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for developing safe and effective therapeutics. The 4-(4-fluorophenyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of representative inhibitors based on this scaffold, supported by experimental data and detailed methodologies to aid in the evaluation of current and novel compounds.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activity of several kinase inhibitors containing the this compound core. The data, compiled from various studies, illustrates the diverse selectivity profiles that can be achieved through modifications to this central scaffold.
Table 1: Inhibitory Activity of a Pyrazole-Based Akt Inhibitor (Compound 1)
| Target Kinase | IC50 (nM) | Cellular Assay (Cell Line) | Cellular IC50 (nM) | Primary Cellular Process Affected |
| Akt1 | 61 | p-GSK3β (PC-3 cells) | - | Cell Survival, Proliferation |
| Akt (family) | Selective | p-PRAS40 (LNCaP cells) | 30.4 | Cell Growth, Proliferation |
Data synthesized from a study on pyrazole derivatives as JAKs inhibitors, where Compound 1 was identified as a selective Akt inhibitor.[1]
Table 2: Inhibitory Activity of a Pyrazole-Based CDK1 Inhibitor (Compound 25)
| Target Kinase | IC50 (µM) | Cellular Assay (Cell Line) | Cellular IC50 (µM) | Primary Cellular Process Affected |
| CDK1 | 1.52 | HCT116 (Colon Cancer) | 0.035 | Cell Cycle Regulation |
| - | - | HepG2 (Liver Cancer) | 0.028 | Cell Cycle Regulation |
| - | - | Huh7 (Liver Cancer) | 1.83 | Cell Cycle Regulation |
| - | - | SNU-475 (Liver Cancer) | 1.70 | Cell Cycle Regulation |
| - | - | UO-31 (Renal Cancer) | 2.24 | Cell Cycle Regulation |
This compound demonstrated potent anti-proliferative effects, with modest direct inhibition of CDK1, suggesting a complex mechanism of action.[1]
Table 3: Inhibitory Profile of a Pyrano[2,3-c]pyrazole Derivative (Compound 4j)
| Target Kinase | IC50 (µM) | Kinase Panel Screen (% Inhibition @ 5 µM) | Primary Cellular Process Affected |
| AKT2/PKBβ | 12 | High | Glucose Metabolism, Cell Survival |
| AKT1/PKBα | 14 | - | Cell Survival, Proliferation |
Compound 4j, which contains a related pyrazole structure, was screened against 139 kinases and showed significant and specific inhibition of AKT2.[2][3]
Experimental Protocols
The accurate assessment of kinase inhibitor cross-reactivity relies on robust and standardized experimental protocols. The methodologies detailed below are commonly employed to generate the data presented above.
In Vitro Kinase Profiling: Radiometric Assay
This method directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate. It is considered a gold standard for in vitro kinase assays.[4][5][6]
Materials:
-
Purified recombinant kinases (e.g., a panel of >400 kinases).
-
Specific peptide or protein substrates for each kinase.
-
Test inhibitor stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution (e.g., 10 µM).
-
96-well or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[4]
-
Reaction Setup: In a microplate, add the kinase, its specific substrate, and the diluted inhibitor.
-
Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[7]
KINOMEscan™ Competition Binding Assay
This is a high-throughput affinity-based screening platform used to determine the binding interactions of a test compound against a large panel of kinases.[8][9][10]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is quantified.
Procedure:
-
Assay Components: The assay consists of a kinase-tagged phage, the test compound, and an immobilized ligand.[8]
-
Competitive Binding: The test compound is incubated with the kinase panel in the presence of the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag on the phage.[8]
-
Data Reporting: Results are typically reported as "Percent of Control" (%Ctrl), where the control is a DMSO vehicle. A lower %Ctrl value indicates stronger binding of the test compound to the kinase.[8] Dissociation constants (Kd) can also be determined.
Cell-Based Target Engagement and Phosphorylation Assays
Cell-based assays are crucial for confirming that an inhibitor can engage its target in a physiological context and exert a functional effect on downstream signaling.[11][12][13]
NanoBRET™ Target Engagement Assay: This assay measures compound binding to a target kinase in living cells.[12]
Procedure:
-
Cell Engineering: Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Tracer Addition: A fluorescent energy transfer probe (tracer) that binds to the kinase is added to the cells.
-
Inhibitor Treatment: The cells are then treated with the test inhibitor.
-
BRET Measurement: If the inhibitor displaces the tracer from the kinase, the Bioluminescence Resonance Energy Transfer (BRET) signal between the luciferase and the tracer decreases. This change is measured to quantify target engagement.
Western Blotting for Substrate Phosphorylation: This method assesses the activity of a kinase by measuring the phosphorylation status of its known downstream substrates.[1]
Procedure:
-
Cell Treatment: Treat cultured cells with the kinase inhibitor at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the substrate (e.g., anti-phospho-GSK3β) and the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the change in substrate phosphorylation in response to the inhibitor.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz provide clear visual representations of experimental processes and biological pathways.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Validating the In Vivo Mechanism of Action of Pyrazole-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities.[1][2] In vivo validation of their mechanism of action is a critical step in the drug development pipeline, providing essential data on efficacy and safety. This guide offers a comparative overview of pyrazole-based compounds, their mechanisms of action, and the experimental data supporting their in vivo validation, alongside comparisons with alternative therapies.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
A prominent mechanism of action for many pyrazole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade.[3][4]
Comparative Efficacy of Pyrazole-Based COX Inhibitors
| Compound Type | In Vivo Model | Key Efficacy Metric | Comparison to Standard | Reference |
| Novel Pyrazole Derivatives | Carrageenan-induced rat paw edema | Inhibition of edema | Outperformed Nimesulide | [3] |
| Thiazole-fused Pyrazoles | Carrageenan-induced rat paw edema | Percentage of edema inhibition | Comparable to Indomethacin and Celecoxib | [5] |
| Fluoro-substituted Pyrazoles | Carrageenan-induced rat paw edema | Anti-inflammatory activity | Superior to Aspirin | [6] |
| Benzimidazole-Pyrazole Hybrids | In vivo anti-inflammatory models | Anti-inflammatory efficacy | Strong, comparable to Diclofenac Sodium | [7] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This widely used model assesses the anti-inflammatory activity of compounds.
Methodology:
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Grouping: Animals are divided into control, standard (e.g., Indomethacin, 10 mg/kg), and test groups (various doses of the pyrazole compound).
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 1 hour) post-treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway: COX-2 Inhibition
Caption: Pyrazole compounds inhibit COX-2, blocking prostaglandin synthesis and reducing inflammation.
Anticancer Activity: Diverse Molecular Targets
Pyrazole derivatives have emerged as promising anticancer agents by targeting various critical pathways involved in tumor growth and proliferation.[8]
Comparative Efficacy of Pyrazole-Based Anticancer Agents
| Compound Type | Target | In Vitro Model | In Vivo Model | Key Efficacy Metric | Comparison to Standard | Reference |
| Pyrazole Benzothiazole Hybrids | VEGFR-2 | HT29, PC3, A549, U87MG cells | Not specified | IC50 values (3.17-6.77 µM) | Superior to Axitinib | [8] |
| Indole-Pyrazole Hybrids | CDK2 | HCT116, MCF7, HepG2, A549 cells | Not specified | IC50 < 23.7 µM | Better than Doxorubicin | [8] |
| Benzofuro[3,2-c]pyrazole Derivatives | Tubulin Polymerization | K562, MCF-7, A549 cells | NSCLC and KB/V xenograft models | GI50 values (0.021-1.7 µM) | More potent than ABT-751 | [9] |
| Aminopyrazolones | CDK9 | Various carcinoma cell lines | Solid tumor model | Potent CDK9 inhibition | Not specified | [10] |
Experimental Protocol: Tumor Xenograft Model
This model is crucial for evaluating the in vivo antitumor efficacy of novel compounds.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach the desired size, mice are randomized into control (vehicle), standard (e.g., Doxorubicin), and test groups. The compounds are administered via a clinically relevant route (e.g., oral gavage, intravenous injection) at predetermined doses and schedules.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
-
Toxicity Assessment: Animal body weight, general health, and any signs of toxicity are monitored throughout the experiment.
Experimental Workflow: In Vivo Anticancer Efficacy Validation
Caption: Workflow for validating the in vivo anticancer efficacy of pyrazole compounds.
Conclusion
The in vivo validation of pyrazole-based compounds is a multifaceted process that relies on well-established animal models and detailed experimental protocols. The data consistently demonstrates the potential of pyrazole derivatives as potent anti-inflammatory and anticancer agents, often exhibiting comparable or superior efficacy to existing standard-of-care drugs. The versatility of the pyrazole scaffold allows for the fine-tuning of its pharmacological properties to target a wide array of molecular pathways, underscoring its significance in modern drug discovery. Further in vivo studies are crucial to fully elucidate their therapeutic potential and translate these promising findings into clinical applications.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-(4-fluorophenyl)-1H-pyrazole Scaffold and Celecoxib as COX-2 Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the established selective COX-2 inhibitor, Celecoxib, and the core chemical scaffold, 4-(4-fluorophenyl)-1H-pyrazole. The analysis focuses on the structural basis for COX-2 inhibition, supported by experimental data for Celecoxib as a benchmark, to inform medicinal chemistry and drug discovery efforts.
Introduction to COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in mediating inflammation, pain, and fever through the synthesis of prostaglandins. Unlike the constitutively expressed COX-1 isoform which is involved in homeostatic functions such as protecting the gastric mucosa, COX-2 is primarily upregulated at sites of inflammation.[1][2] This distinction has driven the development of selective COX-2 inhibitors, known as "coxibs," which aim to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3][4]
Celecoxib, a diaryl-substituted pyrazole, was a first-in-class selective COX-2 inhibitor approved for treating various inflammatory conditions.[1][5][6] The this compound structure represents a fundamental scaffold from which many potent COX-2 inhibitors, including Celecoxib, are derived. This guide examines the properties of this core structure in the context of the well-characterized activity of Celecoxib.
Potency and Selectivity: The Role of the Pyrazole Scaffold
The efficacy of a COX-2 inhibitor is determined by its potency (measured by the half-maximal inhibitory concentration, IC50) and its selectivity for COX-2 over COX-1 (measured by the selectivity index, SI = IC50 COX-1 / IC50 COX-2).
While specific inhibitory data for the simple this compound scaffold is not extensively published, its structural components are crucial for the activity of more complex derivatives like Celecoxib. The 1,5-diarylpyrazole arrangement in Celecoxib allows it to fit snugly into the active site of the COX-2 enzyme. The critical difference between COX-1 and COX-2 active sites is the substitution of an isoleucine in COX-1 with a smaller valine in COX-2, creating a larger side pocket.[1] The sulfonamide group on one of Celecoxib's phenyl rings extends into this side pocket, anchoring the molecule and conferring its high selectivity for COX-2.[5][6]
The this compound structure provides the basic framework that orients these critical interacting groups. While this core alone is not expected to possess the high potency of fully elaborated drugs, it is the foundational element for achieving selective inhibition.
Table 1: In Vitro Inhibitory Activity of Celecoxib (Data presented as a benchmark for pyrazole-based inhibitors)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Celecoxib | ~25.74 | ~0.32 | ~80.43 |
(Note: IC50 values for Celecoxib can vary between different assays and labs. The presented values are representative examples from the literature for comparative purposes.)
Signaling Pathway and Mechanism of Inhibition
COX-2 inhibitors act by blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins. By occupying the enzyme's active site, they prevent the substrate from binding, thereby reducing the inflammatory cascade.
Caption: Mechanism of COX-2 inhibition by pyrazole derivatives like Celecoxib.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is commonly performed using an in vitro human whole blood assay. This method provides a physiologically relevant environment where compounds compete with arachidonic acid for the enzyme's active site.[7]
Protocol: Human Whole Blood Assay
-
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
-
Materials: Fresh human blood, test compounds, lipopolysaccharide (LPS), enzyme immunoassay (EIA) kits for thromboxane B2 (TxB2) and prostaglandin E2 (PGE2).
-
COX-1 Assay:
-
Aliquots of heparinized whole blood are incubated with various concentrations of the test compound (or vehicle control) for 1 hour at 37°C.
-
Coagulation is allowed to proceed, which stimulates platelet COX-1 activity.
-
Serum is collected after centrifugation.
-
The concentration of TxB2, a stable metabolite of the COX-1 product thromboxane A2, is quantified using an EIA kit.
-
-
COX-2 Assay:
-
Aliquots of heparinized whole blood are incubated with LPS for 24 hours at 37°C to induce the expression of COX-2 in monocytes.
-
The induced blood is then incubated with various concentrations of the test compound for 1 hour.
-
Plasma is collected after centrifugation.
-
The concentration of PGE2, a primary product of COX-2 activity, is quantified using an EIA kit.
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
IC50 values are determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
-
Caption: Experimental workflow for determining COX-1/COX-2 inhibition.
Conclusion
Celecoxib is a highly potent and selective COX-2 inhibitor, and its clinical success is fundamentally linked to its 1,5-diarylpyrazole structure. The this compound scaffold represents a key building block in the design of such inhibitors. While this simple scaffold alone does not possess the optimized activity of a fully developed drug, it provides the essential framework for orienting functional groups into the COX-2 active site to achieve high affinity and selectivity. For drug development professionals, understanding the structure-activity relationship of this pyrazole core is essential for designing novel anti-inflammatory agents with improved efficacy and safety profiles. Future research may focus on modifying this core to enhance potency, fine-tune selectivity, and improve pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Selective COX-2 inhibitors: Are they safer NSAIDs? - Therapeutics Letter - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. avmajournals.avma.org [avmajournals.avma.org]
Comparative Docking Studies of Pyrazole Derivatives in Kinase Active Sites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of pyrazole derivatives as kinase inhibitors, supported by experimental and computational data. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1][2] Computational docking studies are instrumental in understanding the binding modes of these derivatives and in the rational design of new, more effective inhibitors.
Data Presentation: Docking Performance and In Vitro Activity
The following tables summarize the docking scores, binding energies, and in vitro inhibitory activities of selected pyrazole derivatives against various kinase targets. These kinases are implicated in numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[3][4]
| Derivative/Compound | Target Kinase | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | IC50 (nM) | Reference Compound |
| Compound 2 | Akt1 | - | - | 1.3 | Afuresertib (Ki = 0.08 nM) |
| Compound 22 | CDK2 | - | - | 24 | AT7518 |
| Compound 22 | CDK5 | - | - | 23 | AT7518 |
| Compound 6 | Aurora A | - | - | 160 | - |
| Compound 43 | PI3K | - | - | 250 | Doxorubicin (IC50 = 950 nM) |
| Compound 50 | EGFR | - | - | 90 | Erlotinib (IC50 = 10600 nM) |
| Compound 50 | VEGFR-2 | - | - | 230 | Sorafenib (IC50 = 1060 nM) |
| Compound 48 | Haspin | - | - | >90% inhibition at 100 nM | - |
| Compound 1b | VEGFR-2 | - | -10.09 | - | - |
| Compound 1d | Aurora A | - | -8.57 | - | - |
| Compound 2b | CDK2 | - | -10.35 | - | - |
| Compound 25 | RET Kinase | -7.14 | - | - | - |
Data compiled from multiple sources.[1][3][5][6][7] Note that direct comparison of docking scores between different studies should be done with caution due to variations in software and protocols.
Key Binding Interactions
The table below details the crucial molecular interactions observed in docking studies, which are responsible for the affinity and selectivity of the pyrazole derivatives for their target kinases.
| Compound | Target Kinase | Key Interacting Residues | Type of Interaction |
| Compound 6 | Multiple Kinases | Hinge Region Residues | Hydrogen Bonding at ATP-binding site |
| Compound 26 (MSC2530818) | JAK2 | Hinge Region, Conserved Lys52 | Additional Hydrogen Bond |
| Compound 39 | ITK | Hinge Region, Phe435 | Three Hydrogen Bonds, π–π interaction |
| Compound 25 | RET Kinase | Ala807 (Hinge Region) | Two Hydrogen Bonds |
Information sourced from multiple studies.[4][7][8]
Experimental Protocols
In Silico Molecular Docking Protocol (Generalized)
This protocol outlines a typical workflow for performing molecular docking studies of pyrazole derivatives with kinase targets.[5][6][9]
-
Ligand and Protein Preparation:
-
The 3D structures of the pyrazole derivatives (ligands) are drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D format.[6]
-
Energy minimization of the ligand structures is performed using a force field to obtain stable conformations.[6]
-
The 3D crystal structure of the target kinase is retrieved from a protein database like the Protein Data Bank (PDB).
-
Water molecules, co-factors, and any co-crystallized ligands are removed from the protein structure.[6]
-
Polar hydrogen atoms are added to the protein, and charges (e.g., Gasteiger or Kollman) are assigned.[6]
-
-
Grid Generation and Active Site Definition:
-
The active site for docking is defined, typically centered on the location of the co-crystallized ligand or predicted by active site prediction tools.[6]
-
A grid box is generated around the defined active site to encompass the binding pocket. The grid maps define the space where the ligand will be docked.
-
-
Docking Simulation:
-
A docking algorithm, such as the Lamarckian Genetic Algorithm implemented in AutoDock, is used to explore various conformations and orientations of the ligand within the active site.[6]
-
The program calculates the binding energy or a scoring function for each pose to rank the potential binding modes.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the pose with the lowest binding energy, which is considered the most probable binding mode.[5][6]
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the molecular basis of binding.
-
In Vitro Kinase Inhibition Assay Protocol (Luminescence-Based)
This protocol describes a common method for experimentally measuring the inhibitory activity of a compound against a specific kinase. The ADP-Glo™ Kinase Assay is frequently used for this purpose.[4][10]
-
Compound Preparation:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the target kinase, a suitable kinase substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[10]
-
In a multi-well plate, add the serially diluted compound or DMSO control.[10]
-
Add the kinase to each well and incubate briefly to allow the inhibitor to bind.[10]
-
Initiate the kinase reaction by adding the substrate/ATP mixture.[10]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[10]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.[10]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[10]
-
Mandatory Visualizations
Caption: A generalized workflow for in silico molecular docking studies.
Caption: A simplified PI3K/AKT signaling pathway, a common target for pyrazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Evaluating the In Vivo Efficacy of 4-(4-fluorophenyl)-1H-pyrazole Derivatives in Preclinical Animal Models
A Comparative Guide for Researchers
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. For researchers investigating the therapeutic potential of 4-(4-fluorophenyl)-1H-pyrazole and its analogues, selecting the appropriate in vivo animal model is a critical step in preclinical development. This guide provides a comparative overview of established animal models used to test the efficacy of structurally related pyrazole compounds, supported by experimental data and detailed protocols.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of two distinct pyrazole derivatives, each featuring the core this compound moiety, in established models of inflammation and pain. These examples highlight the compound class's potential in treating inflammatory disorders.
| Compound/Alternative | Animal Model | Key Efficacy Metric | Dosage | Efficacy |
| 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole | Carrageenan-Induced Paw Edema (Mouse) | Reduction in Paw Edema | Not specified | Significant reduction in edema |
| 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole | Acetic Acid-Induced Writhing (Mouse) | Reduction in Writhing | Not specified | Significant reduction in abdominal writhing |
| RO3201195 | Adjuvant-Induced Arthritis (Rat) | Inhibition of Paw Swelling | Not specified | Dose-dependent inhibition of paw swelling |
| Celecoxib (Reference Drug) | Carrageenan-Induced Paw Edema (Rat) | Inhibition of Edema (%) | 10 mg/kg | ~70-80% |
In-Depth Look at Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for two key in vivo models used to assess the anti-inflammatory and analgesic properties of pyrazole derivatives.
Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model for studying acute inflammation.
Objective: To evaluate the anti-inflammatory effect of a test compound by measuring its ability to reduce localized edema induced by carrageenan.
Protocol:
-
Animals: Male Wistar rats or Swiss albino mice are commonly used. Animals are fasted overnight before the experiment with free access to water.
-
Compound Administration: The test compound, such as 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole, or a reference drug (e.g., celecoxib), is administered orally or intraperitoneally at a predetermined time (typically 60 minutes) before carrageenan injection. A vehicle control group receives the solvent used to dissolve the compounds.
-
Induction of Inflammation: A 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each animal.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan administration.
-
Data Analysis: The percentage of edema inhibition is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test
This model is used to screen for peripheral analgesic activity.
Objective: To assess the analgesic efficacy of a test compound by quantifying the reduction in abdominal constrictions (writhes) induced by an irritant.
Protocol:
-
Animals: Male Swiss albino mice are typically used.
-
Compound Administration: The test compound, for instance, 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole, is administered (e.g., orally) 30-60 minutes before the injection of acetic acid. A control group receives the vehicle.
-
Induction of Pain: A 0.6% solution of acetic acid is injected intraperitoneally.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a set period, typically 20-30 minutes.
-
Data Analysis: The mean number of writhes for the treated groups is compared to the control group, and the percentage of inhibition is calculated.
Visualizing Mechanisms and Workflows
Understanding the underlying biological pathways and the experimental process is facilitated by clear diagrams.
Caption: Signaling pathways targeted by pyrazole derivatives.
Caption: Workflow for the Carrageenan-Induced Paw Edema model.
Confirming Target Engagement of 4-(4-fluorophenyl)-1H-pyrazole Derivatives in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cellular assays for confirming the target engagement of 4-(4-fluorophenyl)-1H-pyrazole derivatives, focusing on the p38 MAP kinase inhibitor RO3201195, a close analog. We objectively compare its performance with other well-established p38 MAPK inhibitors, providing supporting experimental data and detailed methodologies for key experiments.
Executive Summary
The this compound scaffold is a key component of various kinase inhibitors. A notable example is S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), a highly selective and orally bioavailable inhibitor of p38 MAP kinase.[1] This guide explores methods to confirm the intracellular engagement of such compounds with their target, p38 MAPK, and compares their activity with other known p38 inhibitors like SB203580 and BIRB-796. The primary methods discussed are the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based competitive binding assays, which provide direct evidence of target binding in a cellular context.
Comparative Performance of p38 MAPK Inhibitors
The following tables summarize the inhibitory activities of RO3201195 and alternative p38 MAPK inhibitors. It is important to note that the data is compiled from various sources and experimental conditions may differ.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Assay Conditions |
| RO3201195 | p38α | 0.7 | Enzymatic assay |
| SB203580 | p38α | 50 | Cell-free assay |
| SB203580 | p38β2 | 500 | Cell-free assay |
| BIRB-796 (Doramapimod) | p38α | 38 | Cell-free assay |
| BIRB-796 (Doramapimod) | p38β | 65 | Cell-free assay |
| BIRB-796 (Doramapimod) | p38γ | 200 | Cell-free assay |
| BIRB-796 (Doramapimod) | p38δ | 520 | Cell-free assay |
Table 2: Cellular Activity - Inhibition of Cytokine Release
| Compound | Cell Line | Stimulant | Cytokine Measured | IC50 (nM) |
| RO3201195 | THP-1 | LPS | TNF-α | 0.25 |
| RO3201195 | Human Whole Blood | LPS | IL-1β | 0.57 |
| SB203580 | THP-1 | LPS | TNF-α | 300-500 |
| BIRB-796 (Doramapimod) | Human PBMCs | LPS | TNF-α | Not specified, potent inhibition |
Experimental Protocols
Detailed methodologies for key cellular assays are provided below to facilitate experimental design and ensure reproducibility.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular environment by measuring changes in the thermal stability of a target protein upon ligand binding.[2]
Protocol for p38 MAPK Target Engagement:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293 or THP-1) to 80-90% confluency. Treat cells with the test compound (e.g., RO3201195, SB203580) at various concentrations or with a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Heating Step: Harvest the cells and wash them with PBS. Resuspend the cell pellets in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Carefully collect the supernatant. Determine the protein concentration of the soluble fractions. Analyze the amount of soluble p38 MAPK by Western blotting using a specific anti-p38 MAPK antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement. For determining cellular potency, an isothermal dose-response (ITDR) experiment can be performed by treating cells with a range of compound concentrations and heating at a single, optimized temperature.[2][3]
Kinobeads Competition Binding Assay
Kinobeads are an affinity resin with immobilized non-selective kinase inhibitors used to capture a broad range of kinases from cell lysates.[4] This competitive binding assay can be used to determine the selectivity and affinity of a test compound for a large number of kinases simultaneously.[5][6]
Protocol for Kinase Inhibitor Profiling:
-
Cell Lysis: Harvest cultured cells and lyse them in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate.
-
Compound Incubation: Incubate the cell lysate with increasing concentrations of the test compound (e.g., RO3201195 or BIRB-796) or a vehicle control (DMSO) to allow the compound to bind to its target kinases.
-
Kinobeads Enrichment: Add the Kinobeads slurry to the lysates and incubate to allow the unbound kinases to bind to the beads.
-
Elution and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: The reduction in the amount of a specific kinase captured by the Kinobeads in the presence of the test compound is indicative of target engagement. Dose-response curves can be generated to determine the apparent dissociation constants (Kd app) for each kinase, providing a measure of the compound's potency and selectivity.[5][7]
Visualizing Cellular Mechanisms
To understand the context of target engagement, it is crucial to visualize the relevant signaling pathways and experimental workflows.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound derivatives.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for the Kinobeads competition binding assay.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 5. researchgate.net [researchgate.net]
- 6. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of the pyrazole core is a fundamental step in the discovery of new therapeutic agents. This guide provides a head-to-head comparison of four common methods for pyrazole synthesis: the Knorr Synthesis, the Pechmann Synthesis, Microwave-Assisted Synthesis, and One-Pot Synthesis. The performance of these methods is objectively compared, supported by experimental data, and presented with detailed protocols to aid in methodological selection.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its prevalence is due to its ability to engage in various biological interactions, influencing a wide range of signaling pathways. Pyrazole-containing drugs have been developed to target cyclooxygenases (e.g., Celecoxib for inflammation), kinases (e.g., Crizotinib for cancer), and other enzymes and receptors, demonstrating the versatility of this heterocyclic motif. The choice of synthetic route to access diverse pyrazole derivatives is therefore a critical decision in the drug discovery process, impacting yield, purity, cost, and environmental footprint.
Comparative Analysis of Pyrazole Synthesis Methods
The selection of an appropriate synthetic method depends on several factors, including the desired substitution pattern, scale of the reaction, available equipment, and green chemistry considerations. Below is a summary of quantitative data for the synthesis of a representative pyrazole, 3,5-diphenylpyrazole, using different methodologies.
| Method | Starting Materials | Reaction Time | Temperature | Yield (%) | Reference |
| Knorr Synthesis | Benzoylacetone and Phenylhydrazine | Not specified | Not specified | High | [1] |
| Pechmann Synthesis | Acetylene and Diazomethane | Not specified | Cold solution | Not specified | [2] |
| Microwave-Assisted | trans-Chalcone and 2,4-Dinitrophenylhydrazine | 3-4 minutes | Microwave irradiation | High | [3] |
| One-Pot Synthesis | Benzaldehyde, Acetophenone, and Hydrazine Dihydrochloride | 30 minutes (reflux) | Reflux | 80% | [4] |
Signaling Pathways and Biological Targets
The pyrazole nucleus is a key component in a multitude of drugs that modulate critical signaling pathways implicated in various diseases. The structural features of the pyrazole ring allow it to act as a versatile scaffold for designing selective inhibitors of enzymes, particularly kinases, which are central to cellular signaling.
Caption: Pyrazole-containing drugs targeting key nodes in cellular signaling pathways.
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to facilitate their implementation in a laboratory setting.
Knorr Pyrazole Synthesis
The Knorr synthesis is a classical and widely used method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[1]
Experimental Workflow:
Caption: General experimental workflow for the Knorr pyrazole synthesis.
Protocol for the Synthesis of a Pyrazolone Derivative:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[1]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[1]
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Work-up: Once the starting material is consumed, add 10 mL of water to the hot reaction mixture with stirring.[1]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate the precipitation of the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with a small amount of water, and air dry.[1]
Pechmann Pyrazole Synthesis
The Pechmann synthesis involves the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. This method is particularly useful for accessing specific substitution patterns that may be difficult to achieve via condensation reactions.[2]
Reaction Mechanism:
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-(4-fluorophenyl)-1H-pyrazole
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of 4-(4-fluorophenyl)-1H-pyrazole, a fluorinated pyrazole derivative. Due to its chemical structure, this compound should be handled as a hazardous substance, necessitating strict adherence to established disposal protocols.
Hazard Profile and Safety Precautions
-
Harmful if swallowed (Acute Toxicity, Oral)[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
May cause respiratory irritation[1]
Given these potential hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular trash.
1. Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound in a dedicated, clearly labeled, and sealed container. This includes any contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the compound.
-
Liquid Waste: If this compound is in a solution, it should be collected in a compatible, sealed container designated for halogenated organic solvent waste. Do not mix with non-halogenated waste streams unless permitted by your institution's waste disposal guidelines.
2. Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations if in a solution.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
3. Storage of Waste: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated, cool, and dry. Ensure that incompatible waste types are segregated to prevent accidental chemical reactions.
4. Arranging for Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with a detailed inventory of the waste. Follow their specific instructions for packaging and preparing the waste for transport.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes information for a closely related isomer, providing a basis for safe handling and disposal decisions.
| Parameter | Value | Reference Compound |
| Purity | 95% | 4-(3-fluorophenyl)-1H-pyrazole[1] |
| CAS Number | 1196145-51-3 | 4-(3-fluorophenyl)-1H-pyrazole[1] |
| Molecular Formula | C₉H₇FN₂ | 4-(3-fluorophenyl)-1H-pyrazole |
| Molecular Weight | 162.17 g/mol | 4-(3-fluorophenyl)-1H-pyrazole |
Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving this compound, researchers should consult relevant scientific literature and internal standard operating procedures, always prioritizing safety and risk mitigation.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making and procedural flow.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Protective Measures for Handling 4-(4-fluorophenyl)-1H-pyrazole
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-fluorophenyl)-1H-pyrazole. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[4] This includes, but is not limited to, a standard laboratory coat, chemical safety goggles, and suitable gloves.[5]
Eye and Face Protection: Chemical splash goggles are mandatory.[6] For procedures with a higher risk of splashing or aerosol generation, a face shield worn over safety goggles is required.[6][7]
Skin Protection: A lab coat must be worn and kept buttoned.[7] Chemically resistant gloves are essential. While disposable nitrile gloves offer short-term protection against a range of chemicals, it is advisable to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[7] For compounds with unknown toxicity, double gloving with a flexible laminate glove under a heavy-duty, chemically resistant outer glove is a recommended practice.[6] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[8]
Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[2][3] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is necessary.[7][9]
The following table summarizes the recommended PPE for handling this compound:
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles | Must meet ANSI Z87.1 standard.[6][7] |
| Face Shield (as needed) | Required for splash hazards or energetic reactions, worn over goggles.[6][7] | |
| Hands | Chemically Resistant Gloves | Nitrile gloves for short-term use; consult manufacturer's guide.[7] Consider double gloving for unknown hazards.[6] |
| Body | Laboratory Coat | Flame-resistant material recommended. Must be kept buttoned.[6][7] |
| Respiratory | Chemical Fume Hood | Primary engineering control to minimize inhalation.[3] |
| NIOSH-Approved Respirator | Required if fume hood is not available or insufficient.[7][9] |
Operational Plan for Handling
A systematic approach to handling this compound is crucial for minimizing risk.
Preparation:
-
Read and understand the safety information for structurally similar compounds.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare your workspace within a certified chemical fume hood.
-
Have a spill kit readily accessible.
Handling:
-
Wash hands thoroughly before and after handling the chemical.[1]
-
Avoid generating dust or aerosols.[3]
-
Keep the container tightly closed when not in use.[2]
-
Immediately clean up any spills using appropriate absorbent materials.
Post-Handling:
-
Decontaminate the work area.
-
Remove and wash any contaminated clothing before reuse.[1][2]
-
Dispose of all waste according to the disposal plan.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[5][10] The label should include the chemical name and appropriate hazard warnings.
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[5][10]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[10] Do not dispose of this chemical down the drain.[10]
Storage and Disposal:
-
Store waste containers in a designated, well-ventilated hazardous waste accumulation area.[10]
-
Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) department.[5][10]
-
The ultimate disposal of this compound should be handled by a licensed professional waste disposal company, often through high-temperature incineration.[5]
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
